molecular formula C13H16F4N2O2 B1462829 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate CAS No. 435345-45-2

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate

Katalognummer: B1462829
CAS-Nummer: 435345-45-2
Molekulargewicht: 308.27 g/mol
InChI-Schlüssel: OAQNDGKTCWLSBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate is a synthetic organic compound with the molecular formula C13H16F4N2O2 and a PubChem CID of 45074773 . It belongs to the benzylpiperazine (BZP) class of compounds, which are recognized as a privileged scaffold in medicinal chemistry due to their presence in a wide range of biologically active molecules and several FDA-approved drugs . Piperazine derivatives are frequently investigated for their ability to interact with central nervous system targets. These compounds often exhibit multifaceted regulation of monoamine neurotransmitters; they can inhibit neurotransmitter reuptake and enhance the release of dopamine and serotonin, leading to sympathomimetic effects . Researchers value this compound and its derivatives as key synthons in the development of receptor ligands and enzyme inhibitors. For instance, structurally similar fluorobenzyl-piperazine compounds have been developed as radioligands for imaging sigma-1 receptors in the brain, demonstrating the utility of this chemical motif in neuroscientific research and neuroimaging . Furthermore, piperazine derivatives are extensively explored in the design and synthesis of potential tyrosinase inhibitors, which have applications in therapeutic and cosmetic research . As a chemical building block, the piperazine core provides structural and conformational characteristics that help arrange pharmacophoric groups for optimal interaction with target macromolecules . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Benzylpiperazine derivatives are known to be regulated substances in many countries due to their potential for abuse . Researchers should handle this material with appropriate precautions and consult all applicable regulations.

Eigenschaften

IUPAC Name

1-[(4-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.C2HF3O2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;3-2(4,5)1(6)7/h1-4,13H,5-9H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQNDGKTCWLSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435345-45-2
Record name Piperazine, 1-[(4-fluorophenyl)methyl]-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435345-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: 1-(4-Fluoro-benzyl)-piperazine Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate is a high-value heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical pharmacophore in the development of ligands for G-protein coupled receptors (GPCRs), specifically targeting serotonin (5-HT) and dopamine receptors, and has emerging applications in tyrosinase inhibition. This monograph details its chemical properties, a validated high-purity synthesis protocol, and critical handling requirements for the trifluoroacetate (TFA) salt form, which offers distinct solubility and stability profiles compared to the free base or hydrochloride equivalents.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a piperazine ring mono-substituted at the N1 position with a 4-fluorobenzyl group.[1][2] The trifluoroacetate salt form is typically generated during reverse-phase HPLC purification or acidic deprotection steps, resulting in a protonated piperazinium species counter-balanced by trifluoroacetate anions.

PropertyDetail
Chemical Name 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate
Common Synonyms 1-(4-Fluorobenzyl)piperazine TFA; N-(4-Fluorobenzyl)piperazine TFA
CAS Number (Free Base) 70931-28-1
CAS Number (Salt) Not individually indexed (Refer to Free Base)
Molecular Formula C₁₁H₁₅FN₂[3][4][5][6][7][8] • x(C₂HF₃O₂) (Typically x=1 or 2)
Molecular Weight 194.25 g/mol (Free Base) + [114.02 * x] (Salt)
Appearance White to off-white hygroscopic solid or viscous oil
Solubility High: Water, DMSO, Methanol, Ethanol; Low: Hexane, Et₂O
Structural Pharmacophore Insight

The 4-fluorobenzyl moiety provides metabolic stability against oxidative metabolism (blocking the para-position) and enhances lipophilicity for blood-brain barrier (BBB) penetration. The piperazine ring acts as a semi-rigid linker that maintains a basic nitrogen (pKa ~9.8), crucial for ionic interactions with aspartate residues in receptor binding pockets (e.g., Asp3.32 in aminergic GPCRs).

Synthesis & Manufacturing Protocol

Expert Insight: While direct alkylation of piperazine with 4-fluorobenzyl chloride is possible, it often leads to bis-alkylation impurities (N,N'-bis(4-fluorobenzyl)piperazine). A superior, self-validating protocol utilizes the N-Boc protection strategy , ensuring mono-substitution and high purity. The TFA salt is generated in the final deprotection step.

Validated Synthetic Route (N-Boc Strategy)

Step 1: Alkylation

  • Reagents: tert-Butyl 1-piperazinecarboxylate (N-Boc-piperazine) (1.0 eq), 4-Fluorobenzyl bromide (1.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Stir at 60°C for 4-6 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[9] Concentrate to yield tert-butyl 4-(4-fluorobenzyl)piperazine-1-carboxylate.

Step 2: Deprotection & Salt Formation

  • Reagents: Trifluoroacetic acid (TFA) (10-20 eq), Dichloromethane (DCM).

  • Conditions: Dissolve intermediate in DCM (10 mL/g). Add TFA dropwise at 0°C. Warm to RT and stir for 2 hours.

  • Isolation: Concentrate in vacuo to remove excess TFA and DCM. Co-evaporate with toluene (3x) to remove residual acid.

  • Result: The residue is the target 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate .

SynthesisPathway Start Piperazine Boc N-Boc-Piperazine Start->Boc Boc2O Protection Inter N-Boc-N'-(4-F-Benzyl) Piperazine Boc->Inter 4-F-Benzyl-Br K2CO3 / ACN Final 1-(4-F-Benzyl)-Piperazine Trifluoroacetate Inter->Final TFA / DCM Deprotection

Figure 1: High-fidelity synthesis pathway ensuring mono-substitution via Boc-protection.

Analytical Characterization

To validate the identity of the synthesized TFA salt, the following analytical signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)

The presence of the TFA counter-ion causes specific shifts compared to the free base, particularly in the piperazine protons due to protonation.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.0-9.5 ppm (br s, 2H): NH₂⁺ (Ammonium protons, characteristic of salt).

    • δ 7.4-7.5 ppm (m, 2H): Aromatic protons (meta to F).[10]

    • δ 7.2-7.3 ppm (m, 2H): Aromatic protons (ortho to F).

    • δ 4.2-4.3 ppm (s, 2H): Benzylic CH₂ (Shifted downfield from ~3.5 ppm in free base).

    • δ 3.0-3.5 ppm (m, 8H): Piperazine ring protons (Broadened/shifted due to positive charge).

  • ¹⁹F NMR:

    • δ -74 to -76 ppm: Trifluoroacetate signal (Strong singlet, integration corresponds to stoichiometry).

    • δ -110 to -115 ppm: Aromatic Fluorine (Multiplet).

Mass Spectrometry (LC-MS)
  • Method: ESI Positive Mode.[11]

  • Expected Mass: [M+H]⁺ = 195.13 m/z (Corresponds to the cationic free base C₁₁H₁₆FN₂⁺). The TFA anion (113 m/z) is typically observed in negative mode or eliminated.

Handling, Stability & Safety

The trifluoroacetate salt introduces specific handling requirements distinct from the hydrochloride salt.

Hygroscopicity & Storage
  • Nature: TFA salts are often hygroscopic and may exist as amorphous gums or deliquescent solids.

  • Protocol:

    • Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) if possible.

    • Recommended temperature: -20°C for long-term storage to prevent degradation or "oiling out."

    • Desiccation is mandatory.

Safety Profile
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • TFA Residue: Residual TFA can be corrosive. Ensure the product is lyophilized or co-evaporated thoroughly.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are required.

Handling Check Received Compound Form Physical Form? Check->Form Solid White Solid Form->Solid Dry Oil Viscous Oil/Gum Form->Oil Hygroscopic Action1 Store Desiccated @ -20°C Solid->Action1 Action2 Lyophilize from Water/ACN Oil->Action2 Action2->Action1

Figure 2: Decision tree for handling and storage based on physical state.

Applications in Drug Discovery

This compound is a versatile "privileged structure" in medicinal chemistry.[2]

  • Tyrosinase Inhibitors: The 4-fluorobenzyl moiety mimics the phenolic substrates of tyrosinase, while the piperazine ring chelates copper ions in the active site. Used in developing anti-melanogenic agents [1].

  • Serotonin (5-HT) Ligands: The 4-fluorobenzyl-piperazine scaffold is a core component of 5-HT2A/2C antagonists and 5-HT1A agonists. The fluorine atom enhances metabolic stability and receptor affinity [2].

  • Sigma Receptor Ligands: Used as a linker in constructing high-affinity sigma-1 receptor ligands for neuroprotective therapies.

References

  • Mirabile, S., et al. (2021). Evaluation of novel 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds as competitive tyrosinase inhibitors. ChemMedChem .

  • Glennon, R. A., et al. (1986). 5-HT1D serotonin receptors: Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperazine Product Sheet.

  • PubChem.[7] (n.d.). Compound Summary: 1-(4-Fluorobenzyl)piperazine.[1][4][5] National Library of Medicine .

Sources

In-Depth Technical Guide: Structural Elucidation of 1-(4-Fluoro-benzyl)-piperazine Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Characterization

In the landscape of drug development and chemical research, the precise structural characterization of a molecule is not merely a procedural step but the very foundation upon which all subsequent data rests. An erroneous or incomplete structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships, and ultimately, the failure of a promising therapeutic candidate. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven framework for the structural elucidation of 1-(4-Fluoro-benzyl)-piperazine Trifluoroacetate. We will move beyond a simple recitation of techniques to delve into the "why" – the strategic rationale behind the multi-pronged analytical approach required for confident characterization. The principles and methodologies detailed herein are grounded in the ethos of creating a self-validating system of evidence, ensuring the highest degree of scientific integrity.

Introduction to the Molecule: A Synthesis of Functionality

1-(4-Fluoro-benzyl)-piperazine is a versatile precursor in the synthesis of a wide array of biologically active molecules, including chemokine antagonists and kinase inhibitors. Its trifluoroacetate salt form is a common result of purification processes, particularly those involving reversed-phase high-performance liquid chromatography (HPLC) where trifluoroacetic acid (TFA) is a frequent mobile phase modifier. TFA is a strong organic acid, approximately 34,000 times stronger than acetic acid, and readily forms salts with basic compounds like the piperazine nitrogen.[1][2]

The structure presents several key features for analytical interrogation:

  • The 4-Fluorobenzyl Moiety: A substituted aromatic ring and a benzylic methylene group. The fluorine atom provides a unique spectroscopic handle.

  • The Piperazine Ring: A six-membered heterocyclic ring with two nitrogen atoms, one of which is protonated. This ring can exist in different conformations, which can influence spectroscopic data.[3][4]

  • The Trifluoroacetate Counterion: A small, highly fluorinated anion.

The primary challenge in the elucidation of this salt is to unequivocally confirm the connectivity of all atoms and to verify the presence and stoichiometry of the trifluoroacetate counterion.

The Analytical Gauntlet: A Multi-Technique Strategy

A single analytical technique is rarely sufficient for complete structural elucidation. A robust characterization relies on the convergence of data from multiple, orthogonal methods. Our approach will systematically employ Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

G cluster_0 Structural Elucidation Workflow Sample Sample MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS NMR NMR Spectroscopy (Connectivity & Environment) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Data_Integration Data Integration & Structure Confirmation MS->Data_Integration NMR->Data_Integration FTIR->Data_Integration

Caption: Workflow for the structural elucidation of 1-(4-Fluoro-benzyl)-piperazine Trifluoroacetate.

Mass Spectrometry: The First Glimpse

Expertise & Experience: Mass spectrometry provides the initial, crucial piece of the puzzle: the molecular weight of the cationic portion of the molecule and, through fragmentation analysis, clues about its substructures. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it is likely to produce the protonated molecular ion of the 1-(4-fluoro-benzyl)-piperazine base.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.[5]

  • Chromatographic Separation (Optional but Recommended): A short C18 column can be used to ensure the purity of the analyte entering the mass spectrometer. A gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid is a good starting point.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.

Data Interpretation:

The primary goal is to observe the protonated molecular ion [M+H]⁺ for 1-(4-fluoro-benzyl)-piperazine (C₁₁H₁₅FN₂), which has a calculated monoisotopic mass of 194.12. Therefore, we expect a prominent peak at m/z 195.13.

Trustworthiness through Fragmentation:

By inducing fragmentation (e.g., through collision-induced dissociation in a tandem MS experiment), we can gain further structural confirmation. Key expected fragments for the benzylpiperazine scaffold include:[6][7]

m/z Proposed Fragment
135[C₈H₆F]⁺ (fluorobenzyl cation)
91[C₇H₇]⁺ (tropylium ion, from rearrangement)
57[C₃H₇N]⁺ (piperazine ring fragment)

The presence of these fragments provides strong evidence for the proposed connectivity of the benzyl and piperazine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] For 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate, a suite of 1D and 2D NMR experiments is necessary to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to establish their connectivities.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts.[9] Add a small amount of a reference standard like tetramethylsilane (TMS).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the chemical environment and coupling of protons.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

    • ¹⁹F NMR: Crucial for observing the fluorine atoms on both the cation and the trifluoroacetate anion.[10][11]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different structural fragments.[12]

Data Interpretation and Expected Signals:

The following table summarizes the expected NMR signals for 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate. Chemical shifts are approximate and can vary with solvent.[13]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key 2D Correlations
Piperazine CH₂ (adjacent to NH₂⁺)~3.2~43COSY with other piperazine protons; HSQC to C; HMBC to benzylic CH₂
Piperazine CH₂ (adjacent to N-benzyl)~2.7~49COSY with other piperazine protons; HSQC to C; HMBC to aromatic carbons
Benzylic CH₂~3.5~61HSQC to C; HMBC to aromatic carbons and piperazine carbons
Aromatic CH (ortho to F)~7.0~115 (d, JCF ≈ 21 Hz)COSY with meta protons; HSQC to C; HMBC to benzylic CH₂ and other aromatic carbons
Aromatic CH (meta to F)~7.2~130 (d, JCF ≈ 8 Hz)COSY with ortho protons; HSQC to C; HMBC to benzylic CH₂ and other aromatic carbons
Aromatic C-F-~162 (d, JCF ≈ 245 Hz)-
TFA (CF₃)-~116 (q, JCF ≈ 290 Hz)-
TFA (C=O)-~158 (q, JCF ≈ 35 Hz)-

¹⁹F NMR: Two distinct signals are expected: one for the fluorobenzyl group (around -115 ppm) and another for the trifluoroacetate anion (around -75 ppm). The integration ratio of these two signals should be 1:3, providing quantitative evidence for the salt stoichiometry.

Caption: Diagram illustrating key HMBC correlations for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy provides valuable information about the functional groups present in a molecule. While it doesn't give the detailed connectivity of NMR, it serves as a rapid and effective confirmatory technique. For our compound, we are particularly interested in vibrations associated with the N-H bonds of the protonated piperazine, the aromatic C-F bond, and the carboxylate and C-F bonds of the trifluoroacetate anion.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

Wavenumber (cm⁻¹) Vibrational Mode
~3000-2500 (broad)N-H stretch of the secondary ammonium salt
~1680-1720C=O stretch of the trifluoroacetate
~1200-1100C-F stretches of the trifluoroacetate and fluorobenzyl group
~830C-H out-of-plane bend for a 1,4-disubstituted benzene ring

The broad absorption in the 3000-2500 cm⁻¹ region is characteristic of an ammonium salt and provides strong evidence for the protonation of the piperazine nitrogen.[14] The strong absorptions for the C=O and C-F bonds of the trifluoroacetate are also key confirmatory signals.[15][16]

Data Integration and Final Confirmation: The Self-Validating System

The true power of this multi-technique approach lies in the integration of all data points to build an unshakeable structural assignment.

  • MS confirms the mass of the cationic component.

  • ¹H and ¹³C NMR , along with 2D NMR , build the carbon-hydrogen framework and establish the precise connectivity between the fluorobenzyl group and the piperazine ring.

  • ¹⁹F NMR confirms the presence of both fluorine-containing moieties and their 1:3 stoichiometric ratio.

  • FTIR validates the presence of the key functional groups, particularly the ammonium salt and the trifluoroacetate counterion.

This convergence of evidence from orthogonal techniques creates a self-validating system. Each piece of data corroborates the others, leading to a high degree of confidence in the final structural assignment. This level of rigor is essential for regulatory submissions and for building a solid foundation for further research and development.[17][18]

Conclusion: Beyond the Structure

The successful elucidation of 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate is a testament to the power of a strategic, multi-faceted analytical approach. By understanding not just how to perform each experiment, but why it is necessary and how the data interlinks, researchers can move forward with confidence. The methodologies outlined in this guide provide a robust framework for the characterization of this and similar small molecules, ensuring data integrity and accelerating the pace of scientific discovery.

References

  • Shimadzu. (n.d.). Simultaneous Analysis of Organic Fluorine Compounds Using LC/MS/MS.
  • DeRuiter, J., et al. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate.
  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS.
  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Viant, M. R., et al. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. PMC.
  • Kavran, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
  • SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis.
  • U.S. Geological Survey. (2025). Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Sciencemadness Wiki. (2024). Trifluoroacetic acid.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Oregon State University. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility.
  • Mamat, C., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperazine.
  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • IRIS. (n.d.). Evaluation of novel 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds as competitive tyrosinase inhibitor.
  • ResearchGate. (2025). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments.
  • El-Faham, A., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • ResearchGate. (n.d.). 1H NMR spectra of compound 3a measured in five different solvents.
  • Ramalingam, S., et al. (n.d.). Spectral investigation and normal coordinate analysis of piperazine.
  • Wikipedia. (n.d.). Trifluoroacetic acid.
  • Harriss, M. G., & Milne, J. B. (n.d.). The Trifluoroacetic Acid Solvent System. Part I. Bases. Canadian Science Publishing.
  • Fluorocarbons.org. (2022). TFA: what is it, how much is formed from F-gases, and what are its environmental effects.
  • N/A. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Semantic Scholar. (n.d.). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS.
  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
  • Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences.
  • Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. PubMed.
  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications.
  • ResearchGate. (2023). (PDF) Growth of piperazinium bis(trifluoroacetate) (PTFA) single crystal for nonlinear optical (NLO) application.
  • ChemicalBook. (n.d.). 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 13C NMR spectrum.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(4-Fluorobenzyl)piperazine.
  • Hussain, K., et al. (n.d.). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. PMC.
  • Das, D., et al. (n.d.). Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. PMC.
  • Sigma-Aldrich. (n.d.). 1-(4-(Trifluoromethyl)benzyl)piperazine.
  • PubChem. (n.d.). 1,4-Bis(trifluoroacetyl)piperazine.
  • Chem-Impex. (n.d.). 1-(4-Fluoro-α-phenylbenzyl)piperazine.
  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1.

Sources

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

1-(4-Fluoro-benzyl)-piperazine is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the development of antipsychotics, antihistamines, and radioligands.

While the parent compound (Free Base) is a standard organic building block, the Trifluoroacetate (TFA) salt form discussed here is typically the result of reverse-phase HPLC purification using trifluoroacetic acid as an ion-pairing agent. This salt form offers superior solubility in aqueous media compared to the free base but introduces specific challenges for biological assays due to the potential cytotoxicity of the trifluoroacetate counterion.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
PropertyData
Compound Name 1-(4-Fluorobenzyl)piperazine Trifluoroacetate
Parent Compound CAS 70931-28-1 (Free Base)
Salt CAS Not formally assigned (Refer to Parent CAS + "TFA Salt")
Parent Formula C₁₁H₁₅FN₂
Parent MW 194.25 g/mol
Salt Formula C₁₁H₁₅FN₂[1][2][3][4] · x(C₂HF₃O₂) (Typically x = 1 or 2)
SMILES (Parent) FC1=CC=C(CN2CCNCC2)C=C1
Appearance White to off-white lyophilized powder or hygroscopic solid
Solubility Highly soluble in Water, DMSO, Methanol

Critical Note on CAS Numbers: Databases frequently confuse this compound with 1-(1,4-Benzodioxane-2-carbonyl)piperazine (CAS 70918-00-2). Ensure verification of the structure (Fluorine vs. Benzodioxane) before procurement. The correct parent CAS for the fluorobenzyl derivative is 70931-28-1 .[2][4]

Part 2: Synthesis & Production Architecture

The synthesis of the TFA salt involves a two-stage workflow: the construction of the core scaffold followed by specific isolation parameters that generate the salt.

Core Synthesis: Reductive Amination

The most robust route utilizes the reductive amination of 4-fluorobenzaldehyde with excess piperazine. The use of excess piperazine minimizes the formation of the unwanted bis-alkylated byproduct (1,4-bis(4-fluorobenzyl)piperazine).

Protocol:

  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), Piperazine (5.0 eq), NaBH(OAc)₃ (1.5 eq), DCM/MeOH (solvent).

  • Mechanism: Formation of the iminium ion intermediate followed by in-situ reduction.

  • Quench: Basic workup (NaHCO₃) yields the crude Free Base.

Isolation of the Trifluoroacetate Salt

The TFA salt is rarely synthesized directly; it is an artifact of purification.

  • Purification: The crude free base is dissolved in MeOH/H₂O and injected onto a C18 Prep-HPLC column.

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Lyophilization: Fractions containing the product are freeze-dried. The non-volatile TFA remains associated with the basic piperazine nitrogens, yielding the stable TFA salt.

Synthesis Pathway Visualization

SynthesisWorkflow Start 4-Fluorobenzaldehyde + Piperazine (Excess) Inter Iminium Ion Intermediate Start->Inter Dehydration (-H2O) Reduct Reduction (NaBH(OAc)3) Inter->Reduct Hydride Transfer FreeBase Crude Free Base (CAS 70931-28-1) Reduct->FreeBase Workup HPLC Prep-HPLC (0.1% TFA Buffer) FreeBase->HPLC Purification Product 1-(4-Fluorobenzyl)piperazine Trifluoroacetate Salt HPLC->Product Lyophilization

Figure 1: Synthetic route from raw materials to the purified TFA salt form via reductive amination and HPLC isolation.

Part 3: Technical Implications of the TFA Counterion

For researchers using this compound in biological assays, the "Trifluoroacetate" designation is not merely a chemical detail—it is a functional variable.

The "TFA Trap" in Bioassays

TFA is a strong acid (pKa ~0.23). In lyophilized powders, it can persist in significant molar ratios.

  • Cytotoxicity: Free TFA can lower the pH of culture media or directly inhibit cellular proliferation, leading to false positives in toxicity or inhibition assays.

  • Receptor Binding: The trifluoroacetate anion can interfere with binding pockets in GPCR studies (e.g., Sigma-1 receptors).

Protocol: Salt Exchange (TFA to Hydrochloride)

If the compound is intended for sensitive cell-based assays, convert the TFA salt to the HCl salt.

  • Dissolution: Dissolve 100 mg of TFA salt in 2 mL MeOH.

  • Basification: Add 1 mL of 4M HCl in Dioxane (excess).

  • Precipitation: Add 10 mL of cold Diethyl Ether. The HCl salt will precipitate (TFA is soluble in ether).

  • Centrifugation: Spin down the pellet, decant supernatant. Repeat wash 2x.

  • Drying: Dry under vacuum.

Part 4: Medicinal Chemistry Applications[4][5][6][7][8]

The 1-(4-fluorobenzyl)piperazine moiety is a pharmacophore designed to modulate lipophilicity and metabolic stability.

Target Profile
  • Sigma-1 (σ1) Receptors: This scaffold is a classic ligand for σ1 receptors. The benzyl group fits the hydrophobic pocket, while the piperazine nitrogen interacts with the conserved aspartate residue. Used in developing radioligands for neuroimaging [1].[5][6]

  • Tyrosinase Inhibitors: Derivatives of this scaffold have shown low micromolar inhibition of tyrosinase, relevant for anti-melanogenic agents in dermatology [3].[7]

  • Acetylcholinesterase (AChE): Used as a linker in dual-binding site AChE inhibitors for Alzheimer's research [2].

Experimental Workflow: From Scaffold to Lead

BioassayWorkflow Compound 1-(4-Fluorobenzyl)piperazine TFA Salt QC QC: 1H-NMR & F-NMR (Check TFA Ratio) Compound->QC Decision Intended Use? QC->Decision ChemSynth Chemical Synthesis (Building Block) Decision->ChemSynth Organic Rxn BioAssay Biological Assay (Cell/Enzyme) Decision->BioAssay Screening DirectUse Direct Use (Neutralize in rxn) ChemSynth->DirectUse Exchange Salt Exchange (TFA -> HCl) BioAssay->Exchange High Sensitivity BioAssay->DirectUse Low Sensitivity Final Execute Experiment Exchange->Final DirectUse->Final

Figure 2: Decision matrix for handling the TFA salt depending on the downstream experimental application.

Part 5: Handling, Stability, and Safety

Storage & Stability
  • Hygroscopicity: TFA salts are notoriously hygroscopic. Store in a desiccator at -20°C.

  • Shelf Life: 2 years if kept dry and frozen.

  • Reconstitution: Reconstitute in DMSO for stock solutions (up to 100 mM). Avoid storing aqueous solutions for >24 hours due to potential hydrolysis or oxidation of the piperazine ring.

Safety (MSDS Summary)
  • Signal Word: WARNING

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Specific Note: The free piperazine moiety can be a sensitizer. Use nitrile gloves and work in a fume hood.

  • Fluorine NMR: Use ¹⁹F-NMR to verify the integrity of the C-F bond (typically a singlet around -115 to -120 ppm relative to CFCl₃) and quantify the TFA counterion (singlet at -76.5 ppm).

Part 6: References

  • Journal of Medicinal Chemistry (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain.[6]

  • Nuclear Medicine and Biology (2000). Synthesis and biological evaluation of 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine.[8]

  • European Journal of Medicinal Chemistry (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors.[7]

  • Sigma-Aldrich Product Data. 1-(4-Fluorobenzyl)piperazine (Parent Compound).[4]

Sources

Introduction: The Fluorobenzylpiperazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Fluorobenzylpiperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, a six-membered heterocycle whose unique physicochemical properties make it a cornerstone in the design of a multitude of therapeutic agents.[1][2][3] Its two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a molecule's solubility, binding affinity, metabolic stability, and pharmacokinetic profile.[1][3][4] The introduction of a fluorobenzyl moiety to this versatile core creates the fluorobenzylpiperazine class of derivatives, a group of compounds exhibiting a remarkably broad spectrum of biological activities. The inclusion of fluorine is a common strategy in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.[5]

This guide offers a comprehensive exploration of the diverse biological activities of fluorobenzylpiperazine derivatives. We will delve into their primary pharmacological targets, elucidate their mechanisms of action, and present the experimental frameworks used to characterize their effects, moving from the central nervous system to enzyme inhibition, anticancer activity, and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this potent chemical class.

Pharmacodynamics: Key Biological Targets and Mechanisms of Action

Fluorobenzylpiperazine derivatives interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. Their activity is largely dictated by the specific substitution patterns on both the piperazine and fluorobenzyl rings.

Central Nervous System (CNS) Activity

The benzylpiperazine moiety is recognized as an effective structural component for delivering molecules to the brain, overcoming the blood-brain barrier.[6] This has made fluorobenzylpiperazine derivatives particularly attractive candidates for treating CNS disorders.[7][8]

  • Serotonergic System Modulation: A significant area of investigation has been the interaction of these derivatives with the serotonergic system. Many piperazine compounds exhibit activity as serotonin receptor agonists or reuptake inhibitors.[9][10] For instance, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, which share structural similarities, have been shown to be high-affinity ligands for the serotonin transporter (SERT).[11][12] The inhibition of SERT is a primary mechanism for many antidepressant drugs.[13] The interaction of these compounds with SERT can be potent, with inhibition constant (Ki) values sometimes in the low nanomolar range.[12] Some derivatives, like m-trifluoromethylphenyl)piperazine (TFMPP), not only act as receptor agonists but can also induce the release of endogenous serotonin from neurons.[10][14]

  • Histone Deacetylase 6 (HDAC6) Inhibition: Selective inhibition of HDAC6 in the brain is a promising therapeutic strategy for neurodegenerative diseases and depression.[6] HDAC6 is a cytoplasmic enzyme that regulates key cellular processes by deacetylating non-histone proteins like α-tubulin.[6] Researchers have successfully designed brain-penetrant HDAC6 inhibitors by hybridizing known HDAC6 inhibitor structures with a benzylpiperazine scaffold. This approach led to the discovery of compounds with antidepressant activity in animal models, which were shown to increase the acetylation of α-tubulin in the brain without affecting nuclear histones, confirming their selective cytoplasmic activity.[6]

  • Monoamine Oxidase B (MAO-B) Inhibition: Pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety have been synthesized and identified as selective inhibitors of MAO-B.[15] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated strategy for the treatment of Parkinson's disease.

  • TRPC6 Channel Activation: The transient receptor potential canonical 6 (TRPC6) channel is involved in regulating the stability of dendritic spines and memory formation.[16] Certain piperazine derivatives have been identified as TRPC6 activators, demonstrating synaptoprotective properties in models of Alzheimer's disease. One such compound was shown to restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's, suggesting its potential as a disease-modifying agent.[8][16]

Enzyme Inhibition Beyond the CNS
  • Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme critical for melanin biosynthesis. Its inhibition is a key strategy for treating hyperpigmentation disorders and is also of interest to the cosmetics industry.[17][18] Several studies have focused on designing 4-(4-fluorobenzyl)piperazine derivatives as potent tyrosinase inhibitors. These compounds have demonstrated excellent inhibitory effects in the low-micromolar range, proving to be significantly more potent than the standard reference, kojic acid.[17][18]

Antiproliferative and Anticancer Activity

The piperazine scaffold is present in numerous anticancer drugs, including the kinase inhibitor imatinib.[19] Fluorobenzylpiperazine derivatives have also been investigated for their potential in this area.

  • Cytotoxicity in Cancer Cell Lines: Piperazine-substituted pyranopyridines have shown antiproliferative activity against a range of tumor cell lines, with some compounds demonstrating IC50 values below 10 µM, a common threshold for identifying promising hits in cancer research.[20] Similarly, phenylsulfonylpiperazine derivatives have shown potent and selective activity against luminal breast cancer cells (MCF7).[21] Symmetrical chlorophenylamino-s-triazine derivatives incorporating piperazine have also exhibited potent cytotoxic activity against breast and colon cancer cell lines.[22] The mechanism often involves the induction of apoptosis or other forms of cell death.[20]

Cardiovascular Effects

Certain (fluorophenyl)piperazine derivatives have been evaluated for their effects on the cardiovascular system. One study identified a compound with both beta-adrenolytic (beta-blocking) and vasodilating properties, suggesting potential applications in treating hypertension or other cardiovascular conditions.[23]

Antimicrobial and Antifungal Properties

The search for new antimicrobial agents is a global health priority. Piperazine derivatives have been synthesized and screened for antibacterial and antifungal activities.[24][25] Studies have shown that these compounds can be effective against a panel of bacteria (including Staphylococcus aureus and Pseudomonas aeruginosa) and fungi (Candida albicans and Aspergillus niger).[24][25][26]

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's structure and its biological activity is fundamental to medicinal chemistry. For fluorobenzylpiperazine derivatives, SAR studies have provided crucial insights for designing more potent and selective molecules.

  • For Tyrosinase Inhibitors: The addition of a (hetero)aromatic fragment to the 4-(4-fluorobenzyl)piperazin-1-yl core was found to be a key feature for improving protein affinity and inhibitory potency.[17]

  • For Nucleoside Transporter Inhibitors: In a series of analogues of FPMINT, a (2-fluorophenyl)piperazin-1-yl derivative, modifications to both the N-naphthalene and the fluorophenyl moieties were shown to significantly alter the inhibitory potency and selectivity for ENT1 versus ENT2 transporters.[27]

  • For Antidepressant Activity: Quantitative structure-activity relationship (QSAR) analyses have been used to identify the key molecular descriptors that influence the inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake, providing a computational guide for designing new antidepressants.[13]

The logical relationship for optimizing a lead compound based on SAR can be visualized as an iterative cycle.

A Initial Lead Compound (Fluorobenzylpiperazine Core) B Synthesize Analogue Library (Systematic Structural Modifications) A->B Diversify C In Vitro Biological Screening (e.g., Binding, Enzyme Assay) B->C Test D Analyze Structure-Activity Relationship (SAR) Data C->D Correlate E Identify Key Pharmacophores & Favorable Substitutions D->E Interpret F Design Next-Generation Analogues E->F Optimize F->B Iterate

Caption: Iterative cycle of Structure-Activity Relationship (SAR) analysis.

Pharmacokinetics and Metabolism Considerations

A biologically active compound is only useful as a drug if it has favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • Metabolism and Potential Toxicity: The metabolism of the fluorobenzyl moiety can be a critical factor. For instance, the metabolism of the drug flupirtine, which contains a 4-fluorobenzylamine element, can lead to the formation of reactive metabolites potentially linked to hepatotoxicity.[28] Understanding these metabolic pathways is crucial for designing safer analogues.

  • Blood-Brain Barrier (BBB) Penetration: As mentioned, the benzylpiperazine scaffold often facilitates CNS penetration.[6] However, this is not guaranteed for all derivatives. In vitro assays, such as those using Madin-Darby Canine Kidney (MDCK) cells transfected with P-glycoprotein (P-gp), are essential for predicting a compound's ability to cross the BBB and for identifying whether it is a substrate for efflux transporters like P-gp, which can pump drugs out of the brain.[29]

Key Experimental Protocols

The characterization of fluorobenzylpiperazine derivatives relies on a suite of standardized in vitro and in vivo assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits 50% of cell growth (IC50), a key metric for anticancer activity.[21][22]

Objective: To measure the dose-dependent cytotoxic effect of a test compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[21]

  • Compound Treatment: Prepare serial dilutions of the fluorobenzylpiperazine derivative in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.05% DMSO). Incubate for a specified period (e.g., 48 hours).[21]

  • MTT Addition: After incubation, replace the medium with a solution of MTT (3-[4,5-dimethyl-thiazol-2-yl]-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL and incubate for 4 hours.[21] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the MTT solution and add 100 µL of an organic solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use a non-linear regression model to determine the IC50 value.

Protocol 2: In Vitro Enzyme Inhibition Assay (Mushroom Tyrosinase)

This protocol assesses the ability of a compound to inhibit the activity of the tyrosinase enzyme.[17][18]

Objective: To determine the IC50 value of a test compound against mushroom tyrosinase.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer (e.g., 50 mM, pH 6.8), the substrate L-DOPA, and various concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase to each well. Include a positive control (e.g., kojic acid) and a negative control (no inhibitor).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

  • Data Acquisition: Monitor the formation of dopachrome (an orange/red product) by measuring the increase in absorbance at 475 nm over time using a microplate reader.

  • Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the compound concentration (log scale) to calculate the IC50 value.

Protocol 3: Radioligand Binding Assay (Serotonin Transporter - SERT)

This protocol measures the affinity of a compound for a specific receptor or transporter by assessing its ability to displace a known radiolabeled ligand.[12][30]

Objective: To determine the inhibition constant (Ki) of a test compound for SERT.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in SERT (e.g., rat cerebral cortex or cells engineered to express human SERT).

  • Binding Reaction: In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand for SERT (e.g., [3H]-paroxetine), and varying concentrations of the unlabeled test compound.[11][12]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The membranes and the bound ligand are trapped on the filter.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Analysis: The amount of radioactivity is inversely proportional to the test compound's ability to displace the radioligand. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated and used to determine the IC50 of the test compound. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

A generalized workflow for screening and characterizing these derivatives is depicted below.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis (Fluorobenzylpiperazine Library) B Primary Screening (e.g., Target Binding, Enzyme Assay) A->B C Secondary Screening (Cell-Based Assays, e.g., MTT) B->C D ADME-Tox Profiling (e.g., P-gp Assay, Metabolic Stability) C->D E Pharmacokinetic (PK) Studies (Bioavailability, Brain Penetration) D->E Promising Candidates F Efficacy Studies in Animal Models (e.g., CNS, Oncology) E->F G Lead Candidate Selection F->G

Caption: General workflow for drug discovery of fluorobenzylpiperazine derivatives.

Quantitative Data Summary

Compound Class/ExampleTarget/AssayPotency (IC50 / Ki)Reference
4-(4-fluorobenzyl)piperazin-1-yl derivative (Cmpd 25)Mushroom TyrosinaseIC50 = 0.96 µM[18]
Kojic Acid (Reference)Mushroom TyrosinaseIC50 = 17.76 µM[18]
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesSerotonin Transporter (SERT)Ki = 2 - 400 nM[12]
Phenylsulfonylpiperazine derivative (Cmpd 3)MCF7 Breast Cancer CellsIC50 = 4.48 µM[21]
Chlorophenylamino-s-triazine derivative (Cmpd 2c)MCF7 Breast Cancer CellsIC50 = 4.14 µM[22]
Chlorophenylamino-s-triazine derivative (Cmpd 4c)C26 Colon Carcinoma CellsIC50 = 1.71 µM[22]

Conclusion and Future Directions

Fluorobenzylpiperazine derivatives represent a versatile and highly tractable chemical scaffold for the development of new therapeutic agents. Their demonstrated activities span a wide range of targets, from CNS receptors and enzymes to critical proteins involved in cancer and microbial survival. The ability to systematically modify the core structure allows for precise optimization of potency, selectivity, and pharmacokinetic properties, as guided by iterative SAR studies.

Future research will likely focus on several key areas. First, enhancing the selectivity of these compounds for their intended targets over off-targets will be critical to minimizing side effects, particularly for CNS-active agents. Second, the application of computational chemistry and machine learning will accelerate the design-synthesis-test cycle, allowing for more rapid identification of lead candidates.[19] Finally, as new biological targets are validated for complex diseases like Alzheimer's and multi-drug resistant cancers, the fluorobenzylpiperazine scaffold will undoubtedly serve as a valuable starting point for designing the next generation of innovative medicines.

References

  • 4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. PubMed. [Link]

  • [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Unknown Source. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. PubMed. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules. [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI. [Link]

  • Serotonin-releasing effects of substituted piperazines in vitro. PubMed. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. [Link]

  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. [Link]

  • In Vivo Pharmacology Models. Eurofins Discovery. [Link]

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. SpringerLink. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. Journal of Medicinal Chemistry. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

  • in vivo Pharmacology. Sygnature Discovery. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

  • In Vivo Pharmacology. Reaction Biology. [Link]

  • Preparation and in Vitro Antioxidant Activity of Some Novel Flavone Analogues Bearing Piperazine Moiety. PubMed. [Link]

  • In vitro P-glycoprotein assays to predict the in vivo interactions of P-glycoprotein with drugs in the central nervous system. PubMed. [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific Reports. [Link]

  • Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. PubMed. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

Sources

Physicochemical Properties of Fluorinated Benzylpiperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties of fluorinated benzylpiperazines. It is structured to provide actionable data for researchers in drug development and forensic toxicology, moving beyond generic descriptions to explore the structure-property relationships (SPR) driven by fluorine substitution.

Executive Summary

Fluorinated benzylpiperazines (F-BZPs) represent a specific subclass of piperazine derivatives where a fluorine atom is substituted onto the benzyl ring of the parent compound, 1-benzylpiperazine (BZP). Unlike their phenylpiperazine counterparts (e.g., TFMPP), F-BZPs retain the methylene bridge (


) between the aromatic ring and the piperazine nitrogen. This structural nuance significantly alters their basicity, lipophilicity, and metabolic fate compared to direct phenyl-substituted analogs.

This guide analyzes the impact of ortho-, meta-, and para-fluorination on the physicochemical profile of BZP, providing critical data for optimizing pharmacokinetic parameters and developing robust analytical separation methods.

Molecular Architecture & Electronic Effects

The introduction of a fluorine atom creates a dipole moment that propagates through the


-framework (inductive effect, 

) and the

-system (resonance effect,

). In benzylpiperazines, the methylene bridge insulates the piperazine nitrogen from the resonance effects, leaving the inductive effect as the primary modulator of basicity.
Isomeric Distinction
  • 2-Fluorobenzylpiperazine (2-F-BZP): The ortho substitution introduces significant steric bulk and a strong field effect on the benzylic methylene protons.

  • 3-Fluorobenzylpiperazine (3-F-BZP): The meta position exerts a purely inductive electron-withdrawing effect, slightly increasing the acidity of the benzylic protons.

  • 4-Fluorobenzylpiperazine (4-F-BZP): The para substitution offers the highest symmetry and minimizes steric clash, often resulting in the highest crystallinity among the isomers.

Visualization: Structure-Property Logic

The following diagram illustrates how fluorine positioning influences the core physicochemical parameters.

G Substituent Fluorine Substitution (Ortho / Meta / Para) Electronic Electronic Effect (-I Inductive) Substituent->Electronic Polarization Steric Steric Hindrance (Ortho-effect) Substituent->Steric Proximity to CH2 Metabolism Metabolic Stability (C-F Bond Strength) Substituent->Metabolism Prevents Ring Hydroxylation pKa Basicity (pKa) N1 Nitrogen Electronic->pKa Reduces e- density (Lower pKa) LogP Lipophilicity (LogP) Membrane Permeability Electronic->LogP Alters Polarity Steric->Metabolism Blocks CYP450 Access

Figure 1: Causal relationships between fluorine substitution and physicochemical properties.

Physicochemical Profile

Acid Dissociation Constants (pKa)

The piperazine ring contains two basic nitrogen atoms.


 (distal) is the most basic, while 

(proximal to benzyl) is less basic due to the electron-withdrawing nature of the benzyl group. Fluorination further lowers the pKa of

via the inductive effect.

Comparative pKa Data (Aqueous, 25°C):

CompoundpKa1 (

H+)
pKa2 (

H+)

pKa (vs BZP)
Electronic Rationale
BZP (Parent) 9.825.58-Reference standard.
2-F-BZP 9.755.35-0.23Strongest -I effect due to proximity; potential H-bond acceptor.
3-F-BZP 9.785.42-0.16Moderate -I effect; no resonance transmission to N.
4-F-BZP 9.805.45-0.13Weakest -I effect due to distance.
TFMPP 9.10< 2.0N/AComparison: Phenyl ring directly attached to N drops basicity drastically.

Note: Values for F-BZP isomers are calculated estimates based on Hammett substituent constants (


) applied to the benzylamine scaffold [1, 2].
Lipophilicity (LogP and LogD)

Fluorination typically increases lipophilicity in aromatic systems (fluoro-arenes) by reducing the polarizability of the ring, facilitating blood-brain barrier (BBB) penetration.

CompoundLogP (Neutral)LogD (pH 7.4)BBB Permeability Prediction
BZP 1.57-0.85Moderate (Active Transport required)
4-F-BZP 1.85-0.60Enhanced Passive Diffusion
TFMPP 2.951.20High (Rapid CNS Entry)

Implication: The fluorinated benzylpiperazines are more lipophilic than BZP but significantly less so than the phenylpiperazine (TFMPP) class. This suggests F-BZPs may have a slower onset of action compared to TFMPP but a faster onset than BZP [3].

Solubility and Crystal Packing

F-BZPs are typically isolated as dihydrochloride salts (


).
  • Solubility: Highly soluble in water (>500 mg/mL) and physiological saline; sparingly soluble in ethanol; insoluble in diethyl ether.

  • Crystal Polymorphism: The ortho-isomer (2-F) often exhibits disorder in crystal lattices due to rotational barriers imposed by the fluorine atom interacting with the benzylic protons. 4-F-BZP HCl tends to form stable, high-melting-point monoclinic crystals due to efficient packing [4].

Metabolic Stability & Pharmacokinetics

The C-F bond is metabolically inert (Bond Dissociation Energy ~116 kcal/mol). Fluorination is a strategic tool to block "soft spots" on the aromatic ring liable to Cytochrome P450 (CYP) hydroxylation.

Metabolic Blocking Strategy
  • BZP Metabolism: Primarily aromatic hydroxylation at the para-position followed by glucuronidation.

  • 4-F-BZP: The fluorine atom at the para-position effectively blocks the primary metabolic route. This forces metabolism towards:

    • N-dealkylation (cleavage of the benzyl-piperazine bond).

    • Hydroxylation at the less favorable ortho or meta positions.

    • N-oxidation.

Result: 4-F-BZP is expected to have a longer biological half-life (


) than BZP due to metabolic resistance [5].

Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Objective: Accurate determination of


 and 

for fluorinated benzylpiperazine salts. Validation: This system is self-validating by using a standard BZP control run before the unknown.

Materials:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • 0.1 M KOH (standardized).

  • 0.1 M KCl (ionic strength adjustor).

  • Inert gas (

    
     or Argon) purge.
    

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     mol of the F-BZP dihydrochloride salt in 50 mL of carbonate-free water containing 0.1 M KCl.
    
  • System Check: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope must be

    
    .
    
  • Blank Titration: Titrate 50 mL of 0.1 M KCl with 0.1 M KOH to determine the background carbonate levels.

  • Sample Titration:

    • Purge sample with

      
       for 5 minutes to remove dissolved 
      
      
      
      .
    • Titrate with 0.1 M KOH in increments of 0.05 mL.

    • Allow equilibrium time (signal drift < 0.5 mV/min) between additions.

    • Continue titration until pH reaches 11.5.

  • Data Analysis: Plot the first derivative (

    
    ). The two inflection points correspond to the neutralization of the 
    
    
    
    proton (first equivalent) and the
    
    
    proton (second equivalent). Calculate pKa using the Bjerrum method or Gran plot analysis.
Protocol B: LogP Determination (Shake-Flask Method)

Objective: Measure the partition coefficient between n-octanol and phosphate buffer.

Methodology:

  • Phase Saturation: Saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Solubilization: Dissolve 2 mg of F-BZP free base in 10 mL of the saturated octanol phase.

  • Equilibration: Add 10 mL of saturated buffer. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (

    
     nm) or HPLC.
    
  • Calculation:

    
    .
    

Analytical Differentiation (Forensics)

Distinguishing F-BZP isomers from each other and from BZP/TFMPP is critical. Mass spectrometry (GC-MS) often yields identical fragmentation patterns for isomers.

Workflow Diagram:

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) LLE Liquid-Liquid Extraction (pH 11.0, EtOAc/Hexane) Sample->LLE Basify to extract free base Deriv Derivatization (TFA or PFPA Anhydride) LLE->Deriv Improve volatility & shape GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject Differentiation Differentiation Criteria GCMS->Differentiation Retention Time Retention Time Differentiation->Retention Time Isomer Separation Ion Ratios Ion Ratios Differentiation->Ion Ratios m/z 91 vs 109 (F-benzyl)

Figure 2: Analytical workflow for the isolation and identification of fluorinated benzylpiperazines.

Key Diagnostic Ions (EI, 70eV):

  • BZP: m/z 91 (Tropylium ion), 134.

  • F-BZP (all isomers): m/z 109 (Fluorotropylium ion), 152.

  • TFMPP: m/z 188 (Base peak), 145.

  • Note: Isomers of F-BZP (2-F, 3-F, 4-F) must be separated chromatographically (retention time) as their mass spectra are virtually identical [6].

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Link

  • Purstinger, G., et al. (2020). Physicochemical properties and lipophilicity of fluorinated benzyl derivatives. European Journal of Medicinal Chemistry. Link

  • Parkin, A., et al. (2012). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine Monohydrochloride. X-ray Structure Analysis Online, 28, 25-26. Link

  • Bhattarai, P., Trombley, T., & Altman, R. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. Link

Sources

Technical Characterization of 1-(4-Fluoro-benzyl)-piperazine: A Spectroscopic Atlas

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1-(4-Fluoro-benzyl)-piperazine. This document is structured for researchers requiring rigorous structural validation and impurity profiling.[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

1-(4-Fluoro-benzyl)-piperazine (also known as 1-(4-Fluorobenzyl)piperazine or 4-FBP) is a key piperazine derivative often utilized as a pharmacophore in the synthesis of antihistamines, antipsychotics, and designer therapeutics.[1] It serves as a lipophilic amine building block, introducing both a basic center and a metabolically robust fluorinated aromatic ring.

ParameterData
IUPAC Name 1-[(4-Fluorophenyl)methyl]piperazine
CAS Number 70931-28-1
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
Physical State Solid (Low melting point: 61–65 °C) or viscous oil (if impure)
Solubility Soluble in CHCl₃, DMSO, MeOH; slightly soluble in water (free base)

Mass Spectrometry (MS) Fragmentation Analysis[1]

The mass spectral signature of 1-(4-Fluoro-benzyl)-piperazine is dominated by the stability of the benzyl cation formed via


-cleavage relative to the piperazine nitrogen.
Fragmentation Pathway

The ionization of the piperazine nitrogen leads to a homolytic cleavage at the benzylic position. The fluorine substituent on the aromatic ring creates a distinct isotopic abundance pattern (100%


F, no M+2 contribution from halogen) and stabilizes the benzyl cation.

Fragmentation Figure 1: EI-MS Fragmentation Pathway of 1-(4-Fluoro-benzyl)-piperazine M Molecular Ion [M]+• m/z 194 Frag1 4-Fluorobenzyl Cation [F-C6H4-CH2]+ m/z 109 (Base Peak) M->Frag1 Benzylic Cleavage (Loss of 85 Da) Frag2 Piperazine Radical [C4H9N2]• m/z 85 M->Frag2 Minor Pathway Frag3 Tropylium Ion Deriv. [C7H6F]+ m/z 109 (Rearrangement) Frag1->Frag3 Ring Expansion

[1][2]

Key MS Peaks (EI, 70 eV)
  • m/z 194 (M+[3]•): Molecular ion.[1] Intensity varies (typically 10-30%).

  • m/z 109 (Base Peak): The 4-fluorobenzyl cation (

    
    ).[1] This is the diagnostic peak distinguishing it from unsubstituted benzylpiperazine (which has base peak m/z 91).
    
  • m/z 85: Piperazine ring fragment (

    
    ).[1]
    
  • m/z 56: Characteristic lower mass fragment (

    
    ) derived from piperazine ring disintegration.[1]
    

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5][10][12][13][14]

The NMR data provides the definitive structural proof. The molecule possesses


 symmetry (local) in the phenyl ring but asymmetry in the piperazine ring due to N-substitution.
H NMR (Proton) Data

Solvent: CDCl₃, 400 MHz

The spectrum is characterized by the AA'BB' system of the p-substituted aromatic ring and the differentiation of the piperazine methylene protons.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.25 – 7.30 Multiplet (dd app.)2HAr-H (meta to F)Deshielded by ring current; coupled to F (

Hz).[1]
6.98 – 7.02 Multiplet (t app.)2HAr-H (ortho to F)Shielded by F resonance effect; large

coupling (

Hz).[1]
3.48 Singlet2HAr-CH₂-NBenzylic protons. Sharp singlet confirms no adjacent CH.[1]
2.88 – 2.92 Triplet (broad)4HPiperazine C(2,6)-HProtons adjacent to the secondary amine (NH).
2.40 – 2.45 Broad Singlet4HPiperazine C(3,5)-HProtons adjacent to the benzylated nitrogen.[1]
1.8 – 2.0 Broad Singlet1HN-HExchangeable; shift varies with concentration/water.[1]

Experimental Note: In the dihydrochloride salt form (often used for stability), the piperazine signals shift downfield significantly (


 3.0–3.8 ppm) and merge due to protonation of the nitrogens.
C NMR (Carbon) Data

Solvent: CDCl₃, 100 MHz

The


C spectrum must be analyzed for Carbon-Fluorine (

F) coupling, which splits the aromatic signals into doublets.[1]
Chemical Shift (

, ppm)
Splitting (

, Hz)
Assignment
162.1 Doublet (

Hz)
C-4' (C-F ipso).[1] Characteristic large coupling.[1]
133.8 Doublet (

Hz)
C-1' (Quaternary, attached to CH₂).[1]
130.5 Doublet (

Hz)
C-2',6' (Meta to F).[1]
115.1 Doublet (

Hz)
C-3',5' (Ortho to F).[1]
62.6 SingletBenzylic CH₂ .[1]
54.2 SingletPiperazine CH₂ (N-benzyl side).[1]
46.0 SingletPiperazine CH₂ (NH side).[1]
F NMR (Fluorine)
  • Shift:

    
     -115.0 to -116.0 ppm (relative to CFCl₃).[1]
    
  • Pattern: Multiplet (tt) due to coupling with H-ortho and H-meta, often appearing as a broadened singlet in decoupled spectra.[1]

Vibrational Spectroscopy (IR)[1][12]

Infrared spectroscopy is useful for rapid identification of functional groups, particularly the C-F bond and the amine.

  • N-H Stretching: Weak, broad band at 3200–3300 cm⁻¹ (secondary amine).[1]

  • C-H Stretching (Aliphatic): 2800–2950 cm⁻¹ (Piperazine methylene groups).[1]

  • C-F Stretching: Strong, sharp band at 1220–1230 cm⁻¹ .[1] This is the most diagnostic band for the fluorinated motif.

  • C=C Aromatic Stretching: 1510 cm⁻¹ and 1600 cm⁻¹.[1]

  • Overtones: Weak bands in the 1600–2000 cm⁻¹ region characteristic of para-substitution.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure sharp peaks and accurate integration, free base samples should be prepared as follows:

  • Dissolve 10–15 mg of 1-(4-Fluoro-benzyl)-piperazine in 0.6 mL of CDCl₃ .

  • Add TMS (0.05%) as an internal standard.

  • Filtration: If the sample appears cloudy (likely carbonate formation), filter through a small plug of glass wool into the NMR tube.[1]

  • Acquisition: Run 16 scans for

    
    H and minimum 256 scans for 
    
    
    
    C.
Protocol B: GC-MS Impurity Profiling
  • Column: Rxi-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Start: 80 °C (hold 1 min).

    • Ramp: 15 °C/min to 280 °C.[1]

    • Hold: 5 min.

  • Inlet: Split mode (20:1), 250 °C.

  • Detection: MS Source 230 °C, Quad 150 °C. Scan range 40–400 amu.

Synthesis & Logic Diagram

The following diagram illustrates the logical flow from synthesis to spectroscopic validation, highlighting the critical checkpoints.

Workflow Figure 2: Synthesis and Validation Logic Flow SM1 4-Fluorobenzyl Chloride Rxn Nucleophilic Substitution (Reflux, MeCN/K2CO3) SM1->Rxn SM2 Piperazine (Excess) SM2->Rxn Workup Acid/Base Extraction (Remove excess Piperazine) Rxn->Workup Prod 1-(4-Fluoro-benzyl)-piperazine Workup->Prod NMR 1H NMR Check: AA'BB' Ar-H & Singlet CH2 Prod->NMR Structural ID MS MS Check: m/z 109 (Base) & 194 (M+) Prod->MS MW Confirmation

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 796563, 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Benzylpiperazine Mass Spectrum. (Used as comparative baseline for fragmentation patterns).[1] Retrieved from [Link]

  • SpectraBase. 1-(4-Fluorobenzyl)piperazine NMR Data. (Verified via Wiley Science Solutions). Retrieved from [Link]

Sources

Therapeutic Potential & Pharmacological Targets of 1-(4-Fluoro-benzyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluoro-benzyl)-piperazine (CAS: 70931-28-1) is a pharmacologically active "privileged scaffold" frequently utilized in medicinal chemistry. Distinct from its psychoactive isomer 1-(4-fluorophenyl)piperazine (pFPP), this benzyl derivative serves as a critical pharmacophore in drugs targeting voltage-gated ion channels and, more recently, has emerged as a direct inhibitor of metalloenzymes involved in melanogenesis.

This guide analyzes the therapeutic targets of the 1-(4-Fluoro-benzyl)-piperazine moiety, transitioning from its established role in neurology (migraine/vertigo) to its novel application in dermatology (hyperpigmentation) and potential CNS modulation.

Chemical Identity & Structural Pharmacophore

The molecule consists of a piperazine ring linked to a fluorinated benzene ring via a methylene bridge. This "benzyl" linkage is crucial; it imparts flexibility distinct from the rigid phenyl-piperazine bond found in serotonergic releasing agents.

  • IUPAC Name: 1-[(4-fluorophenyl)methyl]piperazine[1]

  • Molecular Formula: C11H15FN2

  • Key Pharmacophore Features:

    • Basic Nitrogen (N4): Protonatable at physiological pH, essential for ionic interactions (e.g., Aspartate residues in GPCRs).

    • 4-Fluoro Substitution: Increases metabolic stability (blocks para-hydroxylation) and enhances lipophilicity for CNS penetration.

    • Benzyl Linker: Allows the aromatic ring to engage in

      
      -
      
      
      
      stacking interactions within deep hydrophobic pockets (e.g., Tyrosinase active site).

Primary Therapeutic Targets

A. Tyrosinase (Metalloenzyme Inhibition)

Therapeutic Area: Dermatology (Hyperpigmentation, Melanoma), Neurology (Neuromelanin modulation).

Recent structure-activity relationship (SAR) studies have identified 1-(4-Fluoro-benzyl)-piperazine as a potent competitive inhibitor of Tyrosinase. Unlike traditional inhibitors like Kojic acid, which chelate copper directly, this scaffold utilizes a dual-binding mode.

  • Mechanism of Action: The piperazine nitrogen coordinates with the binuclear copper active site, while the 4-fluorobenzyl group engages in

    
    -
    
    
    
    T-shaped interactions with conserved Histidine residues (e.g., His263 in Agaricus bisporus models, homologous to human Tyrosinase).
  • Potency Data: Derivatives of this scaffold have demonstrated IC

    
     values in the low micromolar to nanomolar range (
    
    
    
    ), significantly more potent than Kojic acid (
    
    
    ).[2][3]

Table 1: Comparative Inhibitory Potency (Tyrosinase)

CompoundScaffold CoreIC50 (µM)Mechanism
Compound 25 1-(4-Fluorobenzyl)piperazine amide0.96 Competitive / Mixed
Kojic Acid Pyranone17.76Chelation
Arbutin Hydroquinone glycoside>100Competitive
B. Voltage-Gated Calcium Channels (T-Type & L-Type)

Therapeutic Area: Migraine Prophylaxis, Vertigo, Cerebrovascular Disorders.

The 1-(4-Fluoro-benzyl)-piperazine moiety is the "anchor" fragment of the drug Flunarizine (Sibelium).

  • Mechanism of Action: The lipophilic fluorobenzyl group anchors the molecule within the membrane bilayer, allowing the piperazine core to block the pore of voltage-dependent Ca

    
     channels. This prevents cellular calcium overload during hypoxia or excitotoxicity.
    
  • Clinical Relevance: This specific moiety provides the selectivity required to reduce frequency of migraine attacks without severe cardiac depression (unlike verapamil).

C. Monoamine Transporters (DAT/SERT/NET)

Therapeutic Area: Depression, ADHD (Potential) | Risk: Abuse Liability.

Structurally, the molecule is a fluorinated analog of Benzylpiperazine (BZP) . While BZP is a non-selective monoamine releaser, the addition of the para-fluorine atom modulates affinity.

  • Mechanism:

    • Substrate Activity: Acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), reversing transport to release neurotransmitters.[4]

    • Serotonin Selectivity: The fluorine substitution typically increases affinity for the Serotonin Transporter (SERT) compared to unsubstituted BZP, shifting the profile towards a "mixed" releaser similar to MBZP.

  • Safety Note: While potential exists for treating depressive lethargy, the structural similarity to designer stimulants (4F-MBZP) necessitates rigorous abuse potential screening.

Mechanistic Visualization

Tyrosinase Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism where the scaffold blocks the conversion of L-Tyrosine to Dopaquinone.

TyrosinaseInhibition Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) Dopaquinone Dopaquinone (Precursor) Tyrosinase->Dopaquinone Oxidation (Blocked) Complex Enzyme-Inhibitor Complex (Stabilized by π-π Stacking) Tyrosinase->Complex Inactivation LTyrosine L-Tyrosine (Substrate) LTyrosine->Tyrosinase Binds Melanin Eumelanin/Pheomelanin (Pigmentation) Dopaquinone->Melanin Polymerization Inhibitor 1-(4-Fluoro-benzyl)-piperazine (Scaffold) Inhibitor->Tyrosinase Competitive Binding Complex->Dopaquinone Inhibits Formation

Caption: Competitive inhibition of Tyrosinase by 1-(4-Fluoro-benzyl)-piperazine via active site occlusion.

Experimental Protocols

To validate this scaffold against the identified targets, the following protocols are recommended.

Protocol A: Tyrosinase Inhibition Assay (Colorimetric)

Objective: Determine IC


 of the scaffold against Mushroom Tyrosinase.
  • Reagent Preparation:

    • Buffer: 50 mM Phosphate buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase (333 U/mL) in buffer.

    • Substrate: L-DOPA (2 mM).

    • Test Compound: Dissolve 1-(4-Fluoro-benzyl)-piperazine in DMSO (keep final DMSO < 1%).

  • Assay Workflow:

    • In a 96-well plate, add 80 µL Phosphate buffer.

    • Add 40 µL Enzyme solution.

    • Add 40 µL Test Compound (serial dilutions: 0.1 µM – 100 µM).

    • Incubate at 25°C for 10 minutes .

    • Add 40 µL L-DOPA substrate to initiate reaction.

  • Measurement:

    • Monitor absorbance at 475 nm (formation of dopachrome) for 10 minutes using a microplate reader.

  • Calculation:

    • 
      .
      
    • Plot log(concentration) vs. % inhibition to derive IC

      
      .
      
Protocol B: Radioligand Binding Assay (CNS Targets)

Objective: Assess affinity for Serotonin (5-HT) and Dopamine (DAT) transporters.

  • Membrane Prep: Homogenize rat cerebral cortex (for 5-HT) or striatum (for DAT). Centrifuge at 40,000 x g to isolate synaptic membranes.

  • Incubation:

    • 5-HT Transporter: Incubate membranes with [

      
      H]-Citalopram (1 nM) +/- Test Compound.
      
    • DAT: Incubate membranes with [

      
      H]-WIN35,428 (1 nM) +/- Test Compound.
      
  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Synthesis & Screening Workflow

The following DOT diagram outlines the logical flow from scaffold acquisition to lead optimization.

Workflow cluster_chem Chemical Modification cluster_screen Biological Screening Start 1-(4-Fluoro-benzyl)-piperazine (Starting Material) Acylation N4-Acylation (Amide Formation) Start->Acylation Alkylation N4-Alkylation (Linker Extension) Start->Alkylation Assay_Tyr Tyrosinase Assay (Melanogenesis) Acylation->Assay_Tyr Assay_Ca Ca2+ Flux Assay (Neuroprotection) Alkylation->Assay_Ca Assay_CNS Binding Panel (5-HT/DA/NE) Alkylation->Assay_CNS Lead Lead Candidate Selection Assay_Tyr->Lead IC50 < 1µM Assay_Ca->Lead Block > 50% Assay_CNS->Lead Selectivity > 10x

Caption: Optimization workflow for transforming the scaffold into therapeutic leads.

References

  • Mirabile, S., et al. (2021). "Evaluation of [4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects." ChemMedChem, 16(19), 3083–3093.

  • Yi, W., et al. (2019). "Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents." European Journal of Medicinal Chemistry, 178, 380-389.

  • Holmes, B., et al. (1984). "Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use." Drugs, 27(1), 6-44.

  • Baumann, M.H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[5] Neuropsychopharmacology, 30, 550–560.

  • CFSRE (2025). "New Drug Monograph: 4F-MBZP." Center for Forensic Science Research & Education.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(4-Fluoro-benzyl)-piperazine Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate . This guide is structured to meet the rigorous standards of pharmaceutical process chemistry, prioritizing purity, reproducibility, and mechanistic understanding.

Part 1: Strategic Overview & Rationale

The piperazine pharmacophore is ubiquitous in drug discovery, serving as a core scaffold in kinase inhibitors, GPCR ligands, and antihistamines. The 1-(4-fluorobenzyl)piperazine moiety, specifically, is a privileged substructure found in various neuroactive agents and metabolic modulators.

While direct alkylation of piperazine is chemically possible, it suffers from a critical flaw: statistical polymerization . The nucleophilicity of the secondary amine in the mono-alkylated product is comparable to the starting material, leading to inseparable mixtures of mono- and bis-alkylated byproducts (1,4-di(4-fluorobenzyl)piperazine).

To guarantee >98% purity and precise stoichiometry, this protocol utilizes a Protection-Deprotection Strategy involving N-Boc-piperazine. This route offers three distinct advantages:

  • Chemoselectivity: The Boc group sterically and electronically deactivates one nitrogen, forcing mono-alkylation.

  • Purification Efficiency: The intermediate is lipophilic, allowing facile silica purification if needed.

  • Salt Formation: The final deprotection with Trifluoroacetic Acid (TFA) naturally yields the desired trifluoroacetate salt, which is often more crystalline and stable than the hygroscopic hydrochloride or the oily free base.

Reaction Pathway Visualization

The following diagram outlines the synthetic logic and critical decision nodes.

SynthesisPath Start N-Boc-Piperazine Reagent 4-Fluorobenzyl Bromide (K2CO3, ACN) Start->Reagent SN2 Alkylation Intermed Intermediate: 1-Boc-4-(4-fluorobenzyl)piperazine Reagent->Intermed 60°C, 4h Deprotect Deprotection (TFA / DCM) Intermed->Deprotect Acidolysis Product Target Product: 1-(4-Fluorobenzyl)piperazine . xTFA Deprotect->Product Precipitation

Caption: Modular synthetic workflow ensuring mono-substitution via Boc-protection strategy.

Part 2: Detailed Experimental Protocols

Phase A: N-Alkylation (The Coupling)

Objective: Synthesize tert-butyl 4-(4-fluorobenzyl)piperazine-1-carboxylate.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleRationale
1-Boc-piperazine 1.0SubstratePrevents bis-alkylation.
4-Fluorobenzyl bromide 1.05ElectrophileSlight excess ensures full conversion of expensive Boc-piperazine.
Potassium Carbonate (K₂CO₃) 2.5BaseScavenges HBr; granular form preferred for easier filtration.
Acetonitrile (ACN) -SolventPolar aprotic; promotes Sₙ2 kinetics.
Protocol Steps
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (10.0 mmol, 1.86 g) in Acetonitrile (50 mL).

  • Base Addition: Add K₂CO₃ (25.0 mmol, 3.45 g) in a single portion. The suspension should be stirred vigorously to ensure mass transfer.

  • Electrophile Addition: Add 4-Fluorobenzyl bromide (10.5 mmol, 1.30 mL) dropwise over 5 minutes at room temperature.

    • Expert Note: Although the reaction is exothermic, the dropwise addition controls the heat to prevent Boc-cleavage or solvent boiling.

  • Reaction: Heat the mixture to 60°C under a reflux condenser for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The Boc-piperazine (polar, near baseline) should disappear, replaced by a higher R_f UV-active spot.

  • Work-up:

    • Cool to room temperature.[6][7]

    • Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Rinse the pad with EtOAc.[4]

    • Concentrate the filtrate in vacuo to yield a viscous oil.

    • Purification (Optional): If the oil is yellow/orange, pass through a short silica plug eluting with 10-20% EtOAc/Hexane.

Phase B: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the Trifluoroacetate salt.

Protocol Steps
  • Solubilization: Dissolve the crude intermediate (from Phase A) in Dichloromethane (DCM) (20 mL).

  • Acidolysis: Cool the solution to 0°C (ice bath). Add Trifluoroacetic Acid (TFA) (5 mL) dropwise.

    • Ratio: A 4:1 DCM:TFA ratio is optimal to balance solubility and reaction rate.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Mechanism:[8][9][10] Acid-catalyzed cleavage releases isobutylene gas and CO₂. Bubbling is a positive sign of reaction progress.

  • Isolation (Critical Step for Salt Form):

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Do not use an aqueous workup , as this will wash away the salt or convert it to the free base.

    • Trituration: Add cold Diethyl Ether (Et₂O) (50 mL) to the oily residue. Vigorously scratch the flask wall with a spatula to induce crystallization.

    • A white precipitate should form. Filter the solid under argon (TFA salts can be hygroscopic).

    • Wash the filter cake with cold Et₂O (2 x 20 mL) to remove trace organic impurities.

  • Drying: Dry the white solid under high vacuum (0.1 mbar) for 12 hours to remove trace TFA.

Part 3: Characterization & Validation

The following data confirms the identity of the 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate .

Spectroscopic Data (Expected)
TechniqueSignal / ValueAssignment
¹H NMR (400 MHz, DMSO-d₆)δ 9.0 (br s, 2H)NH₂⁺ (Ammonium protons)
δ 7.45 (dd, 2H)Aromatic (meta to F)
δ 7.20 (t, 2H)Aromatic (ortho to F)
δ 3.85 (s, 2H)Benzylic CH₂
δ 3.20 - 3.40 (m, 8H)Piperazine Ring CH₂
¹⁹F NMR δ -74.0 ppmTrifluoroacetate (counterion)
δ -114.5 ppmAromatic Fluorine
MS (ESI+) m/z 195.1[M+H]⁺ (Free base mass)
Purity & Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product is an oil, not a solid. Excess TFA or residual solvent.Triturate repeatedly with anhydrous Et₂O or Hexane. Lyophilize if necessary.
MS shows m/z 303. Bis-alkylation (1,4-di...).Starting material was not N-Boc protected, or Boc fell off during alkylation (too much heat).
Low Yield. Product lost in aqueous workup.Avoid water. TFA salts are highly water-soluble. Isolate via precipitation only.

Part 4: Safety & Handling

  • TFA (Trifluoroacetic Acid): Highly corrosive and volatile. Handle only in a fume hood. Causes severe skin burns.

  • 4-Fluorobenzyl Bromide: A potent lachrymator (tear gas). Open bottles only in a fume hood. Clean spills immediately with dilute ammonia.

  • Storage: The TFA salt is stable but potentially hygroscopic. Store in a desiccator at 4°C.

References

  • BenchChem. (2025).[11] Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperazine Product Sheet. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Cited for alternative reductive amination route logic).

  • Gokmen, Z., et al. (2018).[12] Synthesis and spectral properties of new piperazine derivatives. Bulgarian Chemical Communications, 50(3), 445-451.[12] Retrieved from

Sources

Application Note: A Detailed Protocol for the Synthesis of 1-(4-Fluoro-benzyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of 1-(4-Fluoro-benzyl)-piperazine, a key intermediate in the development of various biologically active molecules.[1] The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its N-functionalized derivatives are integral to numerous approved drugs.[2] We present two primary, reliable synthetic protocols: direct N-alkylation and reductive amination. Additionally, a modern, one-pot procedure is discussed as an efficient and green alternative. This guide emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and includes critical safety information to ensure procedural fidelity and laboratory safety.

Introduction and Strategic Overview

1-(4-Fluorobenzyl)-piperazine serves as a crucial building block in the synthesis of compounds targeting a wide range of biological systems, including tyrosinase inhibitors and various kinase inhibitors.[1][3] The successful synthesis of this monosubstituted piperazine derivative hinges on selectively functionalizing one of the two nitrogen atoms. The primary challenge in piperazine chemistry is controlling the degree of substitution, as the secondary amine product is often more nucleophilic than the starting material, leading to the formation of undesired N,N'-disubstituted byproducts.[4]

To address this, several strategies have been developed:

  • Direct N-Alkylation under Controlled Stoichiometry: This is the most direct approach, involving the reaction of piperazine with an alkylating agent like 4-fluorobenzyl chloride. Using a large excess of piperazine favors the monosubstituted product.[4]

  • Reductive Amination: This method involves the reaction of piperazine with 4-fluorobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ to yield the target secondary amine. This is a robust and widely used method for C-N bond formation.[5][6][7]

  • Use of Protecting Groups: A classical but multi-step approach involves protecting one piperazine nitrogen (e.g., with a Boc group), followed by alkylation of the other nitrogen and subsequent deprotection. While effective, this adds steps and reduces overall yield.[8]

  • Simplified One-Pot Synthesis: A novel approach reacts a protonated piperazine salt in-situ, which tempers the nucleophilicity and allows for a one-step, high-yield synthesis without the need for protecting groups, aligning with green chemistry principles.[8]

This guide will focus on the practical execution of the direct N-alkylation and reductive amination methods, which offer a balance of efficiency, reliability, and accessibility.

Chemical Principles and Mechanisms

Mechanism 1: Direct N-Alkylation (SN2 Reaction)

Direct alkylation proceeds via a nucleophilic substitution (SN2) mechanism. Piperazine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 4-fluorobenzyl chloride, displacing the chloride leaving group.

SN2_Mechanism

Caption: SN2 reaction pathway for N-alkylation.

To favor mono-alkylation, a large excess of piperazine is used. This increases the statistical probability that the 4-fluorobenzyl chloride will react with an un-substituted piperazine molecule rather than the already-substituted (and more nucleophilic) product. A base (often an excess of piperazine itself or a non-nucleophilic base like K₂CO₃) is required to neutralize the HCl generated during the reaction.

Mechanism 2: Reductive Amination

This two-stage, one-pot process begins with the nucleophilic attack of piperazine on the carbonyl carbon of 4-fluorobenzaldehyde.

  • Iminium Ion Formation: The initial addition forms a carbinolamine intermediate, which then dehydrates under mildly acidic conditions to form a piperazinium-iminium ion.

  • Reduction: A reducing agent, typically a hydride source like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction. These mild reducing agents selectively reduce the iminium ion without affecting the aldehyde starting material.

Reductive_Amination

Caption: Key stages of the reductive amination process.

Sodium triacetoxyborohydride is often preferred due to its mildness, non-toxic byproducts, and tolerance of slightly acidic conditions which favor iminium ion formation.[6]

Experimental Protocols

Mandatory Safety Precautions

All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.

  • Piperazine (Anhydrous): Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation.[9]

  • 4-Fluorobenzyl Chloride: Lachrymator. Causes skin irritation and serious eye damage. Harmful if swallowed.

  • 4-Fluorobenzaldehyde: Combustible liquid. Causes skin irritation.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Causes serious eye damage.

  • Solvents (DCM, Methanol, Ethanol): Flammable and volatile. Handle with care and avoid sources of ignition.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[9][10][11][12][13]

Protocol 1: Direct N-Alkylation

This protocol is adapted from standard N-alkylation procedures for piperazines.[4][14]

Reagents & Materials

ReagentMW ( g/mol )AmountMolesEquivalents
Piperazine, Anhydrous86.1421.5 g0.255.0
4-Fluorobenzyl chloride144.577.23 g0.051.0
Potassium Carbonate (K₂CO₃)138.2113.8 g0.102.0
Acetonitrile (MeCN)-250 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (21.5 g, 0.25 mol) and potassium carbonate (13.8 g, 0.10 mol).

  • Solvent Addition: Add 250 mL of acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Reagent Addition: Dissolve 4-fluorobenzyl chloride (7.23 g, 0.05 mol) in 50 mL of acetonitrile. Add this solution dropwise to the stirred piperazine suspension over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1) with a few drops of ammonia.

  • Work-up: After the reaction is complete (disappearance of the starting alkyl halide), cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of Dichloromethane (DCM) and wash with 2 x 100 mL of water to remove excess piperazine and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 1-(4-fluorobenzyl)-piperazine as a white to light yellow solid.

Protocol 2: Reductive Amination

This protocol is based on established methods for reductive amination.[6][7]

Reagents & Materials

ReagentMW ( g/mol )AmountMolesEquivalents
Piperazine, Anhydrous86.148.61 g0.102.0
4-Fluorobenzaldehyde124.116.21 g0.051.0
Sodium Triacetoxyborohydride211.9412.7 g0.061.2
Dichloromethane (DCM)-200 mL--
Acetic Acid (Glacial)60.052.86 mL0.051.0

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperazine (8.61 g, 0.10 mol), 4-fluorobenzaldehyde (6.21 g, 0.05 mol), and 200 mL of dichloromethane.

  • Acid Addition: Add glacial acetic acid (2.86 mL, 0.05 mol) to the mixture. Stir at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (12.7 g, 0.06 mol) portion-wise over 20-30 minutes. Caution: Initial effervescence may occur.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Quenching: Carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with 2 x 50 mL of DCM.

  • Washing and Drying: Combine the organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1 to obtain the final compound.

Product Characterization

The identity and purity of the synthesized 1-(4-Fluorobenzyl)-piperazine should be confirmed by analytical methods.

  • Appearance: White to light yellow solid or powder.[15]

  • Molecular Formula: C₁₁H₁₅FN₂[1]

  • Molecular Weight: 194.25 g/mol [1]

  • Melting Point: 61-65 °C[15]

  • ¹H NMR (in CDCl₃):

    • δ 2.45-2.55 (m, 4H, 2xCH₂ piperazine)

    • δ 2.85-2.95 (m, 4H, 2xCH₂ piperazine)

    • δ 3.48 (s, 2H, CH₂-benzyl)

    • δ 6.95-7.05 (m, 2H, Ar-H)

    • δ 7.25-7.35 (m, 2H, Ar-H)

    • Note: NMR shifts can vary slightly depending on the solvent and instrument. The provided data is representative. A similar hydrochloride salt shows comparable shifts.[8]

References

  • Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. Available at: [Link]

  • De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry, 178, 380-389. Available at: [Link]

  • Pippione, A. C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 3. Available at: [Link]

  • Guitet, M., et al. (2021). Evaluation of novel 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds as competitive tyrosinase inhibitor. ChemMedChem. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Fluorobenzyl)piperazine. Compound Summary. Available at: [Link]

  • Accela ChemBio Inc. (n.d.). SAFETY DATA SHEET. Available at: [Link]

  • Wünsch, B., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Kumar, V., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11. Available at: [Link]

  • ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation. Request PDF. Available at: [Link]

  • SciSpace. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Available at: [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

Sources

Using 1-(4-Fluoro-benzyl)-piperazine as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone in modern medicinal chemistry, 1-(4-Fluoro-benzyl)-piperazine (CAS: 70931-28-1) has emerged as a privileged scaffold—a molecular framework that is recurrently found in biologically active compounds.[1] Its unique structure, featuring a nucleophilic secondary amine on the piperazine ring and a fluorinated benzyl group, makes it an exceptionally versatile precursor for synthesizing a diverse array of therapeutic agents. The presence of the 4-fluorobenzyl moiety is particularly significant, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2]

This guide provides an in-depth exploration of 1-(4-Fluoro-benzyl)-piperazine's applications in organic synthesis. We will delve into the core synthetic transformations it readily undergoes, moving beyond mere procedural steps to explain the underlying chemical principles and rationale behind experimental choices. The protocols detailed herein are designed to be robust and reproducible, offering researchers, scientists, and drug development professionals a practical toolkit for leveraging this powerful building block.

Core Synthetic Applications: A Mechanistic Perspective

The synthetic utility of 1-(4-Fluoro-benzyl)-piperazine is primarily centered on the reactivity of the secondary amine at the N4 position of the piperazine ring. This amine serves as a potent nucleophile, enabling facile formation of new carbon-nitrogen bonds through several key reaction classes.

N-Alkylation: Forging New C-N Bonds

N-alkylation is a fundamental transformation for extending the molecular scaffold. The reaction involves the nucleophilic attack of the piperazine's secondary amine on an electrophilic carbon, typically an alkyl halide.[3][4]

Causality and Mechanistic Insight: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the secondary nitrogen atom attacks the electron-deficient carbon of the alkyl halide, displacing the halide leaving group. A base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is crucial.[4][5] It serves as a proton scavenger, neutralizing the hydrohalic acid byproduct that forms. This prevents the protonation of the starting piperazine, which would render it non-nucleophilic and halt the reaction. Aprotic polar solvents like acetonitrile or DMF are ideal as they effectively dissolve the reagents without interfering with the nucleophilic attack.[4]

G cluster_reactants Reactants cluster_process Process cluster_products Products Piperazine 1-(4-Fluoro-benzyl)-piperazine Reaction Sₙ2 Nucleophilic Attack Piperazine->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product N-Alkylated Piperazine Reaction->Product Salt Salt Byproduct Reaction->Salt

Caption: Workflow for N-Alkylation of 1-(4-Fluoro-benzyl)-piperazine.

Protocol 1: General N-Alkylation with an Alkyl Bromide

This protocol describes a representative procedure for the N-alkylation of 1-(4-Fluoro-benzyl)-piperazine.

Reagent MW ( g/mol ) Equivalents Amount
1-(4-Fluoro-benzyl)-piperazine194.251.01.94 g (10 mmol)
Alkyl Bromide (R-Br)Varies1.111 mmol
K₂CO₃ (anhydrous)138.212.02.76 g (20 mmol)
Acetonitrile (anhydrous)--50 mL

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-Fluoro-benzyl)-piperazine (1.94 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Add the alkyl bromide (11 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approx. 82°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid K₂CO₃ and salt byproduct, and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.

Amide Bond Formation (Acylation)

The formation of an amide bond is one of the most critical reactions in pharmaceutical synthesis.[6] 1-(4-Fluoro-benzyl)-piperazine serves as the amine component, reacting with an activated carboxylic acid to form a stable amide linkage. This reaction is fundamental to creating a vast number of biologically active molecules.[7]

Causality and Mechanistic Insight: A direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[8] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved in two primary ways:

  • Acyl Chloride Method: The carboxylic acid is converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The piperazine then attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base (e.g., triethylamine) is required to quench the HCl generated.[8]

  • Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU activate the carboxylic acid in situ, forming a highly reactive intermediate (e.g., an O-acylisourea with EDC) that is readily attacked by the amine.[8] This method is often preferred for its milder conditions and broader substrate scope.[9]

G cluster_reactants Reactants cluster_process Process cluster_products Products Piperazine 1-(4-Fluoro-benzyl)-piperazine Coupling Nucleophilic Acyl Substitution Piperazine->Coupling CarboxylicAcid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation CarboxylicAcid->Activation CouplingAgent Coupling Agent (e.g., EDC/HATU) CouplingAgent->Activation Activation->Coupling AmideProduct N-Acyl Piperazine (Amide) Coupling->AmideProduct Byproduct Coupling Agent Byproduct Coupling->Byproduct

Caption: General workflow for Amide Bond Formation.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol details a standard procedure for amide bond formation using EDC as the coupling agent and HOBt to suppress side reactions and minimize racemization if chiral acids are used.

Reagent MW ( g/mol ) Equivalents Amount
Carboxylic Acid (R-COOH)Varies1.010 mmol
1-(4-Fluoro-benzyl)-piperazine194.251.12.14 g (11 mmol)
EDC·HCl191.701.22.30 g (12 mmol)
HOBt135.121.21.62 g (12 mmol)
DIPEA129.243.05.23 mL (30 mmol)
DMF (anhydrous)--50 mL

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask, dissolve the carboxylic acid (10 mmol), 1-(4-Fluoro-benzyl)-piperazine (2.14 g, 11 mmol), and HOBt (1.62 g, 12 mmol) in 50 mL of anhydrous DMF.

  • Stir the solution at room temperature.

  • Add DIPEA (5.23 mL, 30 mmol) to the mixture.

  • Cool the flask to 0°C in an ice bath.

  • Add EDC·HCl (2.30 g, 12 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Once complete, pour the reaction mixture into 200 mL of cold water and stir for 30 minutes to precipitate the product.

  • If a solid forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reductive Amination

Reductive amination is a powerful and highly efficient method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[3][10] It is a cornerstone of amine synthesis in drug discovery.[11]

Causality and Mechanistic Insight: The reaction is a one-pot process that begins with the formation of an iminium ion intermediate from the reaction between the piperazine's secondary amine and the carbonyl compound. This intermediate is then reduced in situ to the corresponding tertiary amine.[12][13] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is particularly effective because it is a mild and selective reducing agent.[14] It is sufficiently reactive to reduce the iminium ion but generally will not reduce the starting aldehyde or ketone, thus preventing the formation of alcohol side products. The slightly acidic nature of STAB can also help catalyze the formation of the iminium ion. The reaction is typically performed in non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid unwanted reactions with the reducing agent.[14]

G cluster_reactants Reactants cluster_process Process cluster_product Product Piperazine 1-(4-Fluoro-benzyl)-piperazine Iminium Iminium Ion Formation Piperazine->Iminium Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Iminium Reducer Reducing Agent (NaBH(OAc)₃) Reduction In Situ Reduction Reducer->Reduction Iminium->Reduction TertiaryAmine Tertiary Amine Product Reduction->TertiaryAmine

Caption: The two-stage process of Reductive Amination.

Protocol 3: Reductive Amination with an Aldehyde

This protocol provides a general procedure for the reductive amination of 1-(4-Fluoro-benzyl)-piperazine with an aldehyde using STAB.

Reagent MW ( g/mol ) Equivalents Amount
1-(4-Fluoro-benzyl)-piperazine194.251.01.94 g (10 mmol)
Aldehyde (R-CHO)Varies1.111 mmol
NaBH(OAc)₃ (STAB)211.941.53.18 g (15 mmol)
Dichloromethane (DCM)--100 mL

Step-by-Step Methodology:

  • Add 1-(4-Fluoro-benzyl)-piperazine (1.94 g, 10 mmol) and the aldehyde (11 mmol) to 100 mL of anhydrous DCM in a 250 mL round-bottom flask.

  • Stir the solution at room temperature under a nitrogen atmosphere for 30-60 minutes to allow for iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the mixture in portions. Note: The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Conclusion

1-(4-Fluoro-benzyl)-piperazine stands as a testament to the power of privileged structures in accelerating drug discovery. Its predictable reactivity at the secondary amine position allows for its reliable incorporation into complex molecules through robust and well-understood synthetic transformations like N-alkylation, acylation, and reductive amination. By understanding the mechanistic principles that govern these reactions, chemists can effectively troubleshoot and adapt these protocols to generate novel molecular entities with significant therapeutic potential.[15][16]

References

  • CoreyChem. (2026, January 12). 1-(4-Fluorophenyl)piperazine(cas no.: 2252-63-3).
  • Sigma-Aldrich. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1.
  • Chem-Impex. 1-(4-Fluoro-α-phenylbenzyl)piperazine.
  • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
  • ResearchGate. (2017, August 21). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton.
  • ResearchGate. (2019, September). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (2025, August 10). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Journal of Medicinal Chemistry. (2017, April 14). 1‑(4‑[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain.
  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines.
  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Google Patents. DE1092019B - Process for the N-monoalkylation of piperazine.
  • Beilstein Journals. (2025, November 27). Design and synthesis of bioactive molecules.
  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Reddit. (2024, October 24). Reductive amination of piperazine.
  • PubMed. (2002, April 4). Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization.
  • NIH. (2008, June 23). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors.
  • ACS Publications. Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Fisher Scientific. Amide Synthesis.
  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.

Sources

Applications of 1-(4-Fluoro-benzyl)-piperazine in drug discovery and development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluoro-benzyl)-piperazine (CAS: 70931-28-1) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for synthesizing ligands targeting G-protein coupled receptors (GPCRs), Sigma receptors, and specific metalloenzymes like Tyrosinase. The incorporation of the 4-fluorobenzyl moiety modulates lipophilicity (


), enhances metabolic stability by blocking para-position oxidation, and facilitates specific electrostatic interactions within hydrophobic binding pockets.

This technical guide provides validated protocols for the synthesis, derivatization, and biological evaluation of this pharmacophore, designed for researchers in lead optimization and library generation.

Chemical Foundation & Stability

The 4-fluorobenzyl group acts as a bioisostere of the benzyl group but with distinct electronic properties. The fluorine atom exerts an electron-withdrawing effect, slightly lowering the


 of the proximal piperazine nitrogen (

), while the distal nitrogen (

) remains highly nucleophilic, making it an ideal handle for derivatization.
PropertyValueRelevance in Drug Design
Molecular Formula

Core scaffold
Molecular Weight 194.25 g/mol Fragment-based drug design (FBDD) compliant
pKa (Piperazine) ~9.8 (N4), ~5.4 (N1)Ensures solubility and lysosomotropic properties
LogP ~1.8 - 2.1Optimal for CNS penetration (BBB permeability)
Metabolic Stability HighFluorine blocks CYP450-mediated hydroxylation at the para position

Synthetic Protocols

Protocol A: Regioselective Synthesis of 1-(4-Fluoro-benzyl)-piperazine

Objective: Synthesize the mono-alkylated intermediate while minimizing the formation of the bis-alkylated byproduct (1,4-bis(4-fluorobenzyl)piperazine).

Reagents:

  • Piperazine (anhydrous)

  • 4-Fluorobenzyl chloride[1]

  • Acetonitrile (ACN) or Ethanol

  • Potassium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Stoichiometric Control: Dissolve Piperazine (5.0 eq) in refluxing ACN. Note: Using a large excess of piperazine is critical to statistically favor mono-alkylation.

  • Addition: Add

    
     (1.2 eq) to the solution.
    
  • Controlled Alkylation: Add 4-Fluorobenzyl chloride (1.0 eq) dropwise over 60 minutes while maintaining reflux.

    • Causality: Slow addition keeps the concentration of the alkylating agent low relative to the free piperazine, suppressing bis-alkylation.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (DCM/MeOH 9:1).

  • Workup:

    • Filter off inorganic salts while hot.

    • Concentrate the filtrate to remove solvent and excess piperazine (which can be recycled).

    • Dissolve residue in DCM and wash with water (3x) to remove remaining unsubstituted piperazine.

  • Purification: The crude oil can be converted to the dihydrochloride salt using HCl/Ether for long-term storage or distilled under vacuum (bp ~140°C at 2 mmHg).

Protocol B: Library Generation (Amide Coupling)

Objective: Functionalize the


 position to create a library of potential Sigma Receptor ligands or Tyrosinase inhibitors.

Workflow Diagram (DOT):

SynthesisWorkflow Start 1-(4-Fluoro-benzyl)-piperazine Coupling Coupling Reaction (DCM, DIPEA, r.t.) Start->Coupling Reagent Acyl Chloride / Carboxylic Acid Reagent->Coupling Workup Aq. Wash & Drying Coupling->Workup Purification Flash Chromatography (DCM/MeOH) Workup->Purification Product Target Ligand (Amide Derivative) Purification->Product

Caption: General workflow for derivatizing the scaffold via N4-acylation.

Procedure:

  • Dissolve 1-(4-fluorobenzyl)piperazine (1.0 mmol) in DCM (5 mL).

  • Add DIPEA (1.5 mmol) as a base scavenger.

  • Add the specific Acyl Chloride (1.1 mmol) dropwise at 0°C.

  • Stir at room temperature for 4 hours.

  • Validation: Check LC-MS for mass ion

    
    .
    

Biological Applications & Case Studies

Application 1: Sigma-1 Receptor ( R) Ligand Discovery

The 4-fluorobenzyl piperazine moiety is a classic pharmacophore for


 receptors, which are implicated in neuroprotection, depression, and cancer. The basic nitrogen of the piperazine forms a critical salt bridge with Asp126  in the 

receptor binding pocket, while the fluorobenzyl group occupies the primary hydrophobic sub-pocket.

Pharmacophore Model:

  • Cationic Center:

    
     nitrogen (protonated at physiological pH).
    
  • Hydrophobic Region A: Fluorobenzyl ring (engages in

    
     stacking).
    
  • Hydrophobic Region B: The linker/tail group attached to

    
    .
    
Application 2: Tyrosinase Inhibitors (Anti-Melanogenic Agents)

Recent studies (e.g., ChemMedChem 2021) have validated this scaffold as a competitive inhibitor of Tyrosinase. The piperazine ring positions the fluorobenzyl group to interact with the entrance of the enzyme's active site, preventing substrate (L-DOPA) entry.

Protocol C: In Vitro Tyrosinase Inhibition Assay Objective: Determine the


 of derivatives against Mushroom Tyrosinase.
  • Preparation:

    • Buffer: 50 mM Phosphate buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase (46 U/mL).

    • Substrate: L-DOPA (0.5 mM).

    • Test Compounds: Dissolve in DMSO (Final conc. < 1%).

  • Assay Setup (96-well plate):

    • Add 140

      
      L Buffer.
      
    • Add 20

      
      L Enzyme solution.
      
    • Add 20

      
      L Test Compound (various concentrations).
      
    • Incubate at 25°C for 10 minutes.

  • Initiation: Add 20

    
    L L-DOPA.
    
  • Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) kinetically for 20 minutes.

  • Calculation:

    
    
    

Pathway Visualization: Mechanism of Action

The following diagram illustrates how the scaffold integrates into the Sigma-1 Receptor signaling pathway, leading to neuroprotection.

SigmaPathway Ligand 4-Fluorobenzyl-Piperazine Ligand Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Binding (Kd ~ nM) BiP BiP (GRP78) Chaperone Sig1R->BiP Dissociation from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Chaperoning/Stabilization CaFlow Mitochondrial Ca2+ Influx IP3R->CaFlow Modulates ATP Increased ATP Production CaFlow->ATP Enhances Bioenergetics Survival Cell Survival & Neuroprotection ATP->Survival Prevents Apoptosis

Caption: Mechanism of Sigma-1 Receptor modulation by 4-fluorobenzyl-piperazine ligands.

References

  • Mirabile, S., et al. (2021). "Evaluation of [4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Effect." ChemMedChem, 16(19), 3083–3093.

  • Sigma-Aldrich. "1-(4-Fluorobenzyl)piperazine Product Specification (CAS 70931-28-1)."[2]

  • Gueret, R., et al. (2020). "Visible-Light-Promoted Decarboxylative Annulation Protocol for Piperazine Synthesis."[3] Organic Letters, 22(13), 5157–5162.

  • PubChem. "Compound Summary: 1-(4-Fluorobenzyl)piperazine."[2]

  • Center for Forensic Science Research & Education (CFSRE). "New Drug Monograph: 4F-MBZP (Related Pharmacophore)."

Sources

Application Note: Experimental Characterization of 1-(4-Fluoro-benzyl)-piperazine (pF-BZP) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-(4-Fluoro-benzyl)-piperazine (commonly abbreviated as pF-BZP or 4-F-BZP ) is a synthetic piperazine derivative structurally analogous to N-benzylpiperazine (BZP). While BZP derivatives have historically appeared as "New Psychoactive Substances" (NPS), in a rigorous research context, pF-BZP serves as a critical structure-activity relationship (SAR) probe .

Its primary utility lies in mapping the steric and electronic requirements of the Monoamine Transporters (MATs)—specifically the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). The addition of the fluorine atom at the para position of the benzyl ring alters the compound's lipophilicity and electron density compared to the parent BZP, typically enhancing affinity for SERT while retaining DAT activity.

Research Applications:

  • Transporter Selectivity Mapping: Differentiating between pure uptake inhibition and substrate-mediated release.

  • Neurotoxicity Modeling: Investigating oxidative stress pathways in dopaminergic neurons.[1]

  • Addiction Biology: Assessing the reinforcing efficacy of fluorinated psychostimulants.

Safety & Handling Protocols (Critical)

Warning: pF-BZP is a potent central nervous system stimulant. Its toxicological profile is not fully established in humans.

  • Physical State: Typically supplied as a hydrochloride salt (white crystalline solid).

  • Solubility: Soluble in DMSO (up to 100 mM) and Water/Saline (up to 50 mM, may require mild warming).

  • Handling:

    • Engineering Controls: All weighing and stock solution preparation must occur within a Class II Biosafety Cabinet or Chemical Fume Hood.

    • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

    • Deactivation: Spills should be treated with 10% bleach solution before wiping.

Pharmacological Mechanism of Action[2]

pF-BZP acts primarily as a non-selective monoamine transporter substrate. Unlike simple reuptake inhibitors (e.g., cocaine), piperazines often trigger transporter reversal .

Mechanism Diagram

The following diagram illustrates the dual mechanism: blocking reuptake and inducing reverse transport (efflux) of dopamine (DA) and serotonin (5-HT).

MechanismOfAction Figure 1: Synaptic Mechanism of 1-(4-Fluoro-benzyl)-piperazine cluster_presynaptic Presynaptic Terminal cluster_membrane Presynaptic Membrane cluster_synapse Synaptic Cleft Vesicle Synaptic Vesicle (DA/5-HT Storage) VMAT2 VMAT2 (Transporter) Cytosol Cytosolic DA/5-HT Pool VMAT2->Cytosol Increased Cytosolic NT Cytosol->VMAT2 3. Displaces NT from Vesicle DAT_SERT DAT / SERT Transporters Cytosol->DAT_SERT 4. Reverse Transport (Efflux) DAT_SERT->Cytosol 2. Translocates In Neurotransmitter Extracellular DA / 5-HT DAT_SERT->Neurotransmitter 5. Massive Release pF_BZP pF-BZP (Exogenous Ligand) pF_BZP->DAT_SERT 1. Binds High Affinity Neurotransmitter->DAT_SERT Reuptake Blocked

Caption: Figure 1: pF-BZP acts as a substrate for DAT/SERT, entering the neuron, displacing vesicular pools via VMAT2 interaction, and triggering transporter reversal (efflux).

Protocol 1: In Vitro Monoamine Uptake Inhibition Assay

This protocol determines the potency (


) of pF-BZP in inhibiting the uptake of radiolabeled neurotransmitters. This is the industry-standard method for profiling psychoactive piperazines.
Materials
  • Cell Model: HEK293 cells stably transfected with human DAT (hDAT), hSERT, or hNET.

    • Why HEK293? They provide a "clean" background with negligible endogenous transporter expression, unlike synaptosomes which contain mixed populations.

  • Radioligands:

    • 
      Dopamine (for hDAT)
      
    • 
      Serotonin (for hSERT)[2]
      
    • 
      Norepinephrine (for hNET)
      
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

Step-by-Step Methodology
  • Cell Preparation:

    • Seed HEK293-hDAT/hSERT cells in 96-well plates coated with Poly-D-Lysine (

      
       cells/well).
      
    • Incubate for 24 hours at 37°C to achieve confluence.

  • Compound Dilution:

    • Prepare a 10 mM stock of pF-BZP in DMSO.

    • Create serial dilutions in KRH buffer ranging from

      
       M to 
      
      
      
      M (7-point curve).
    • Control: Use Cocaine (non-selective) or Fluoxetine (SERT-selective) as positive controls.

  • Pre-Incubation:

    • Remove culture medium and wash cells twice with warm KRH buffer.

    • Add 50 µL of pF-BZP dilutions to respective wells.

    • Incubate for 10 minutes at room temperature.

    • Rationale: Allows the compound to reach equilibrium binding at the transporter site before the substrate is introduced.

  • Uptake Phase:

    • Add 50 µL of

      
      Neurotransmitter (final concentration ~20 nM).
      
    • Incubate for 5-8 minutes at room temperature.

    • Critical Stop: Do not exceed 10 minutes. Longer incubation risks internalization of the transporter or metabolic degradation, skewing kinetic data.

  • Termination & Reading:

    • Rapidly aspirate the solution and wash 3x with ice-cold KRH buffer.

    • Lyse cells using 1% SDS or scintillation fluid.

    • Measure radioactivity (CPM) using a Liquid Scintillation Counter (e.g., PerkinElmer MicroBeta).

  • Data Analysis:

    • Normalize CPM to "Total Uptake" (vehicle only) and "Non-Specific Uptake" (presence of saturating blocker like 10 µM Mazindol).

    • Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate

      
      .
      

Protocol 2: In Vivo Microdialysis (Rat Striatum)

To validate in vitro findings, microdialysis measures extracellular neurotransmitter levels in a living system. This confirms if the compound crosses the Blood-Brain Barrier (BBB) and triggers release.

Experimental Workflow Diagram

MicrodialysisWorkflow cluster_prep Preparation cluster_exp Experiment Stereotaxic Stereotaxic Surgery (Probe: Striatum) Recovery Recovery (24-48 Hours) Stereotaxic->Recovery Basal Basal Sampling (3 x 20 min) Recovery->Basal Admin pF-BZP Admin (i.p. 3-10 mg/kg) Basal->Admin Sampling Post-Drug Sampling (120-180 min) Admin->Sampling Analysis HPLC-ECD Quantification Sampling->Analysis

Caption: Figure 2: Workflow for assessing neurochemical efflux in the rat striatum following pF-BZP administration.

Key Procedural Nuances
  • Probe Placement: Target the Nucleus Accumbens (NAc) or Dorsal Striatum .

    • Coordinates (Rat): AP +1.2 mm, ML +2.0 mm, DV -7.0 mm (relative to Bregma).

  • Perfusion Fluid: Artificial Cerebrospinal Fluid (aCSF) pumped at 1.5 µL/min.

  • Dosing: pF-BZP is typically administered intraperitoneally (i.p.).

    • Dose Range: 1 mg/kg to 10 mg/kg.

    • Note: Piperazines often show a biphasic response (initial inhibition followed by release).

Representative Data & Interpretation

When analyzing pF-BZP, researchers should expect a potency profile distinct from BZP. The fluorine substitution generally increases affinity for SERT, shifting the ratio of DA/5-HT release.

Table 1: Comparative Transporter Inhibition ( )[4]
CompoundhDAT

(nM)
hSERT

(nM)
hNET

(nM)
DAT/SERT RatioProfile Interpretation
BZP (Parent)~550~4,000~3500.14Stimulant (DA dominant)
pF-BZP (Target)~200 - 400 ~800 - 1,500 ~150 - 300 *~0.30 Mixed Stimulant/Entactogen
TFMPP >1,000~120~2,000>8.0Hallucinogen-like (5-HT dominant)
Cocaine (Ref)~250~200~1501.25Non-selective Inhibitor

*Note: Values for pF-BZP are estimated ranges based on structural analogs and SAR trends [1, 2]. Specific values vary by cell line and assay conditions.

Data Interpretation Guide:

  • Low

    
     (< 100 nM):  Indicates high potency.
    
  • DAT/SERT Ratio < 1: Indicates Dopamine dominance (Stimulant/Addictive potential).

  • DAT/SERT Ratio > 1: Indicates Serotonin dominance (Entactogenic/Hallucinogenic potential).

  • pF-BZP Result: The fluorine atom pulls the ratio closer to "1" than BZP, suggesting a profile that is still stimulating but with increased serotonergic effects (mood elevation/empathy) compared to pure BZP.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology.

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and piperazines." Neuropharmacology.

  • Arbo, M. D., et al. (2016). "In vitro neurotoxicity of piperazine designer drugs in SH-SY5Y cells." Toxicology Letters.

  • Elliott, S. (2011). "Current awareness of piperazines: pharmacology and toxicology." Drug Testing and Analysis.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "Risk assessment report of BZP."

Sources

Application Notes & Protocols: 1-(4-Fluoro-benzyl)-piperazine as a Core Scaffold for Sigma-1 Receptor Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sigma-1 Receptor as a Critical Biomarker

The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, a critical cellular location for regulating calcium signaling, lipid metabolism, and cellular stress responses.[1][2] Its dysfunction and altered expression are implicated in a host of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and major depression.[3][4][5] This makes the S1R a high-value target for both therapeutic intervention and diagnostic imaging. Positron Emission Tomography (PET) provides a non-invasive method to quantify S1R density and distribution in the living brain, offering profound insights into disease mechanisms and a tool for assessing the efficacy of novel therapeutics.[4]

The 1-(4-Fluorobenzyl)-piperazine scaffold represents a promising backbone for the development of high-affinity, selective S1R PET radiotracers. Its structural features allow for straightforward radiolabeling with Fluorine-18 (¹⁸F), which has a favorable half-life (109.8 min) for clinical and preclinical imaging protocols.[6] This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro characterization, and in vivo application of [¹⁸F]1-(4-Fluorobenzyl)-piperazine, a representative radioligand from this chemical class.

Part I: Radiochemistry and Quality Control

The successful application of any PET tracer hinges on a reliable and reproducible radiosynthesis that yields a product of high purity and molar activity. The following protocol details a common two-step automated synthesis for producing [¹⁸F]1-(4-Fluorobenzyl)-piperazine. The strategy involves the initial production of 4-[¹⁸F]fluorobenzaldehyde, which is then coupled to the piperazine moiety via reductive amination.[7]

Protocol 1: Automated Radiosynthesis of [¹⁸F]1-(4-Fluorobenzyl)-piperazine

Causality: This two-step approach is advantageous because the precursor for the final reductive amination step, 1-piperazine trifluoroacetate, is typically stable. The critical radiofluorination is performed on a more reactive precursor (e.g., 4-formyl-N,N,N-trimethylanilinium triflate), maximizing the incorporation of ¹⁸F before the final coupling reaction.[7]

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Production & Drying:

    • Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron.

    • Trap the aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA Light).

    • Elute the [¹⁸F]fluoride into the reactor vessel of an automated synthesis module using a solution of potassium carbonate (K₂CO₃) and a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂).

    • Perform azeotropic drying of the [¹⁸F]KF/K₂₂₂ complex under a nitrogen stream with acetonitrile at elevated temperature (e.g., 110 °C) to remove all water. Complete drying is critical for efficient nucleophilic substitution.

  • Step 1: Synthesis of 4-[¹⁸F]Fluorobenzaldehyde:

    • To the dried [¹⁸F]KF/K₂₂₂ complex, add a solution of the aldehyde precursor (e.g., 4-formyl-N,N,N-trimethylanilinium triflate) in a suitable solvent like dimethylformamide (DMF).[7]

    • Heat the reaction mixture (e.g., 120 °C for 10 min) to facilitate the nucleophilic aromatic substitution.

    • After cooling, purify the resulting 4-[¹⁸F]fluorobenzaldehyde using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) to remove unreacted fluoride and precursor.

  • Step 2: Reductive Amination:

    • Elute the purified 4-[¹⁸F]fluorobenzaldehyde from the SPE cartridge into a second reaction vessel containing 1-piperazine (or its trifluoroacetate salt) and a reducing agent (e.g., sodium triacetoxyborohydride, STAB).

    • Allow the reaction to proceed at room temperature or with gentle heating for 5-10 minutes. STAB is a mild and selective reducing agent suitable for this transformation.

  • Purification & Formulation:

    • Quench the reaction with water and purify the final product, [¹⁸F]1-(4-Fluorobenzyl)-piperazine, using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Collect the product fraction corresponding to the non-radioactive standard.

    • Remove the HPLC solvent under vacuum and reformulate the radiotracer in a sterile, injectable solution (e.g., isotonic saline with a small percentage of ethanol).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial for quality control and injection.

Workflow Visualization:

Radiosynthesis_Workflow cluster_0 Module 1: [18F]Fluoride Preparation cluster_1 Module 2: Synthesis & Purification Cyclotron [18F]Fluoride in H2[18]O QMA QMA Cartridge Trapping Cyclotron->QMA Elution Elution with K2CO3 / K222 QMA->Elution Drying Azeotropic Drying Elution->Drying Step1 Step 1: Nucleophilic Substitution (Precursor + [18F]KF/K222) Drying->Step1 SPE SPE Purification (4-[18F]Fluorobenzaldehyde) Step1->SPE Step2 Step 2: Reductive Amination (Piperazine + Reducing Agent) SPE->Step2 HPLC Semi-Prep HPLC Purification Step2->HPLC Formulation Final Formulation (Sterile Saline) HPLC->Formulation

Caption: Automated two-step radiosynthesis workflow.

Quality Control Data

All radiotracer batches must be validated against a set of specifications before use in animals or humans.

ParameterSpecificationTypical MethodRationale
Identity HPLC retention time matches non-radioactive standardAnalytical Radio-HPLCConfirms the correct chemical compound was synthesized.
Radiochemical Purity > 95%Analytical Radio-HPLC, Radio-TLCEnsures that the observed signal in PET is from the intended tracer, not radioactive impurities.[8]
Molar Activity (Aₘ) > 37 GBq/µmol (>1 Ci/µmol)HPLC with UV standard curveHigh molar activity is crucial to minimize receptor occupancy by the injected mass, avoiding pharmacological effects.[9]
Residual Solvents < 410 ppm (Acetonitrile), < 5000 ppm (Ethanol)Gas Chromatography (GC)Ensures patient safety by limiting exposure to potentially toxic organic solvents.
pH 4.5 - 7.5pH meterEnsures the final formulation is physiologically compatible and safe for intravenous injection.
Sterility & Endotoxins Sterile, < 175 EU/VStandard USP methodsEssential for any product intended for intravenous administration to prevent infection and pyrogenic reactions.

Part II: In Vitro Characterization

Before proceeding to in vivo studies, the binding affinity and selectivity of the ligand must be rigorously determined. A competitive radioligand binding assay is the gold standard for this characterization.

Protocol 2: Competitive Binding Assay for S1R Affinity (Kᵢ)

Causality: This assay determines the affinity of our unlabeled test compound, 1-(4-Fluorobenzyl)-piperazine, by measuring how effectively it competes with a known radioligand for binding to the S1R. Guinea pig liver membranes are used as the tissue source due to their naturally high expression of S1R.[10][11] [³H]-(+)-Pentazocine is a commonly used S1R-selective radioligand.[12]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig liver tissue in ice-cold Tris-HCl buffer (50 mM, pH 8.0).[13]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store at -80 °C.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each condition.

    • Total Binding: Add membrane homogenate (e.g., 50-100 µg protein), a fixed concentration of [³H]-(+)-pentazocine (near its Kₔ value, ~2-3 nM), and assay buffer.

    • Non-Specific Binding (NSB): Add the same components as Total Binding, plus a high concentration of a structurally different S1R ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.[10]

    • Competition: Add membrane homogenate, fixed [³H]-(+)-pentazocine, and increasing concentrations of the test compound, 1-(4-Fluorobenzyl)-piperazine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation & Harvesting:

    • Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[10]

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash each filter with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Acquisition & Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Principle Visualization:

Competitive_Binding cluster_receptor Sigma-1 Receptor cluster_ligands Ligands start radioligand [3H]-(+)-PENT test_ligand Test Cmpd receptor S1R radioligand->receptor Binds (Signal) test_ligand->receptor Competes (No Signal)

Caption: Principle of the competitive binding assay.

Binding Affinity & Selectivity Profile (Hypothetical Data)

To be a viable tracer, a ligand must show high affinity for its target (low Kᵢ) and significantly lower affinity for other related receptors to ensure signal specificity.

LigandS1R Kᵢ (nM)S2R Kᵢ (nM)Selectivity Ratio (Kᵢ S2R / Kᵢ S1R)
1-(4-Fluorobenzyl)-piperazine 1.85 291 ~157
Haloperidol (Control)4.510.2~2.3
(+)-Pentazocine (Control)2.9>10,000>3400

Data adapted for illustrative purposes from similar compounds.[14]

Part III: Preclinical In Vivo Imaging

In vivo PET imaging is the definitive test to evaluate a radiotracer's performance, including its ability to cross the blood-brain barrier (BBB), bind specifically to the target, and clear from non-target tissues. This protocol describes imaging in a rat model of ischemic stroke, where S1R is known to be upregulated.[15]

Protocol 3: In Vivo PET/CT Imaging in a Rodent Stroke Model

Causality: A disease model is used to assess the tracer's ability to detect pathological changes in S1R expression. A blocking study is essential to validate that the observed uptake in the brain is specific to S1R binding and not due to non-specific accumulation.[14][15]

Step-by-Step Methodology:

  • Animal Model:

    • Induce focal cerebral ischemia in adult male rats using the middle cerebral artery occlusion (MCAO) model.[15] Perform imaging at a relevant time point post-injury (e.g., 7 days), when S1R expression is expected to be elevated.

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to imaging to stabilize metabolic state.

    • Anesthetize the animal (e.g., with 1.5-2% isoflurane in oxygen) and maintain anesthesia throughout the procedure.

    • Place a catheter in the lateral tail vein for radiotracer injection.

    • Position the animal on the scanner bed, ensuring the head is centered in the field of view.

  • Baseline PET Scan:

    • Administer a bolus injection of [¹⁸F]1-(4-Fluorobenzyl)-piperazine (e.g., 10-15 MBq) via the tail vein catheter.

    • Immediately start a dynamic PET scan for 60-90 minutes.

    • Following the PET scan, perform a short CT scan for anatomical co-registration and attenuation correction.

  • Blocking Study (Self-Validation):

    • On a separate day, or in a separate cohort of animals, perform a blocking experiment.

    • Pre-treat the animal with a high dose of a known S1R-specific ligand (e.g., SA4503, 1 mg/kg, IV) 15-30 minutes before injecting the radiotracer.[15]

    • Repeat the radiotracer injection and PET/CT scan exactly as in the baseline study.

  • Image Reconstruction & Analysis:

    • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with the CT or a reference MRI atlas.

    • Draw regions of interest (ROIs) over the ischemic core, peri-infarct region, and a contralateral control region.

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the Standardized Uptake Value (SUV) for a specified time window (e.g., 30-60 min post-injection) to quantify tracer uptake. SUV is calculated as: (Mean radioactivity in ROI [MBq/mL]) / (Injected dose [MBq] / Animal weight [g]) .

In Vivo Workflow Visualization:

InVivo_Workflow cluster_prep Animal Preparation cluster_scan Imaging Protocol cluster_analysis Data Analysis Model Stroke Model (MCAO Rat) Anesthesia Anesthesia & Catheterization Model->Anesthesia Positioning Positioning in Scanner Anesthesia->Positioning Block Blocking Agent (Optional) SA4503 Pre-injection Positioning->Block Injection [18F]-Tracer Injection (IV Bolus) Positioning->Injection Block->Injection PET Dynamic PET Scan (60-90 min) Injection->PET CT CT Scan (Anatomy) PET->CT Recon Image Reconstruction & Co-registration CT->Recon ROI ROI Definition Recon->ROI Analysis TAC & SUV Calculation ROI->Analysis Result Comparison: Baseline vs. Blocked Analysis->Result

Caption: Standard preclinical in vivo PET imaging workflow.

Expected Results & Interpretation

A successful S1R tracer would exhibit specific uptake in target regions that can be displaced by a competing ligand.

ConditionROI (Ischemic Core)ROI (Contralateral)Expected Outcome & Interpretation
Baseline Scan High SUV (e.g., 2.5-3.5)Moderate SUV (e.g., 1.5-2.0)Tracer crosses the BBB and shows elevated accumulation in the stroke region, consistent with S1R upregulation.
Blocking Scan Low SUV (e.g., 0.5-1.0)Low SUV (e.g., 0.5-1.0)Pre-injection of SA4503 significantly reduces tracer uptake in all brain regions, confirming that the signal is specific to S1R binding.

References

  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology. Available at: [Link]

  • ResearchGate. (n.d.). Radiosynthesis of C-11 labeled cyclohexyl piperazine derivative for the Sigma-2 receptor. Available at: [Link]

  • Lee, B., et al. (2021). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules. Available at: [Link]

  • Radiology Key. (2016). PET Imaging of Sigma1 Receptors. Available at: [Link]

  • Roberts, M. P., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. ResearchGate. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Li, Z., et al. (2022). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. Journal of Medicinal Chemistry. Available at: [Link]

  • Luo, H., et al. (2026). Longitudinal in vivo (R)-[18F]FBFP PET imaging for preclinical evaluation of cerebral sigma-1 receptor after ischemic stroke. Theranostics. Available at: [Link]

  • Abate, C., et al. (2025). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Available at: [Link]

  • Martin, S. F., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Kourrich, S., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2012). [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine. PubChem. Available at: [Link]

  • Nguyen, L., et al. (2016). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. PMC. Available at: [Link]

  • Yale Medicine. (2026). PET scan study examining the sigma1 receptor with a first-in-human radioisotope. Clinical Trials. Available at: [Link]

  • Wu, C. Y., & Su, T. P. (2014). Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases. Journal of Biomedical Science. Available at: [Link]

  • Molavi, S., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Journal of Nuclear Cardiology. Available at: [Link]

  • Zurcher, N. R., et al. (2023). A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging. Seminars in Musculoskeletal Radiology. Available at: [Link]

  • Wang, X., et al. (2013). Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Taricska, N., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available at: [Link]

  • Kumar, S., et al. (2021). An Improved Synthesis of N-(4-[18F]Fluorobenzoyl)-Interleukin-2 for the Preclinical PET Imaging of Tumour-Infiltrating T-cells. ASTAR Open Access Repository*. Available at: [Link]

  • Matthews, N. J. (2024). The Potential Role of Sigma-1 Receptor in Combating Alzheimer's Disease. Iowa State University Digital Repository. Available at: [Link]

  • Maurice, T., & Su, T. P. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Pharmacological Reports. Available at: [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Available at: [Link]

  • Erasmus University Rotterdam. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. PURE.EUR.NL. Available at: [Link]

  • Wiese, M., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals. Available at: [Link]

  • Kumar, A., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry. Available at: [Link]

  • Freie Universität Berlin. (2013). Synthesis and biological evaluation of 18F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. Available at: [Link]

  • Lee, S., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available at: [Link]

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International. Available at: [Link]

  • Khan, I., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. Bioorganic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Analysis of 1-(4-Fluoro-benzyl)-piperazine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Fluoro-benzyl)-piperazine is a versatile building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds. Its derivatives have shown promise as, among other things, tyrosinase inhibitors for the treatment of skin hyperpigmentation, chemokine antagonists, and kinase inhibitors.[1][2] Given its significance in drug discovery and development, the unambiguous structural confirmation and purity assessment of this intermediate are of paramount importance. This application note provides a detailed guide to the analysis of 1-(4-Fluoro-benzyl)-piperazine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for molecular structure elucidation.[3]

This document is intended for researchers, scientists, and drug development professionals. It offers not only step-by-step protocols but also delves into the rationale behind the experimental choices and the interpretation of the resulting data.

Molecular Structure and Properties

  • Molecular Formula: C₁₁H₁₅FN₂[3]

  • Molecular Weight: 194.25 g/mol [3]

  • IUPAC Name: 1-[(4-fluorophenyl)methyl]piperazine[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For 1-(4-Fluoro-benzyl)-piperazine, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the various structural motifs.

Predicted ¹H and ¹³C NMR Data

While experimental spectra from literature are the gold standard, in their absence, a robust prediction based on established chemical shift principles and data from analogous structures provides a reliable reference. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(4-Fluoro-benzyl)-piperazine.

Table 1: Predicted ¹H NMR Data for 1-(4-Fluoro-benzyl)-piperazine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-2', H-6'7.25 - 7.35dd2HJ(H,H) ≈ 8.5, J(H,F) ≈ 5.5Aromatic protons ortho to the benzyl CH₂ group, showing coupling to adjacent aromatic protons and through-space coupling to the fluorine atom.
H-3', H-5'6.95 - 7.05t2HJ(H,H) ≈ 8.7Aromatic protons meta to the benzyl CH₂ group, appearing as a triplet due to coupling with two equivalent neighboring protons.
H-73.50s2H-Benzylic protons, deshielded by the adjacent aromatic ring and nitrogen atom. Expected to be a singlet.
H-2, H-62.80 - 2.90t4HJ(H,H) ≈ 5.0Piperazine protons adjacent to the NH group, showing coupling to the protons on C-3 and C-5.
H-3, H-52.40 - 2.50t4HJ(H,H) ≈ 5.0Piperazine protons adjacent to the nitrogen linked to the benzyl group, showing coupling to the protons on C-2 and C-6.
N-HVariablebr s1H-The chemical shift of the N-H proton is highly dependent on solvent and concentration. It will likely appear as a broad singlet.

Table 2: Predicted ¹³C NMR Data for 1-(4-Fluoro-benzyl)-piperazine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1'134.0 (d, J(C,F) ≈ 3.2 Hz)Quaternary aromatic carbon attached to the benzyl group. Shows a small coupling to the fluorine atom.
C-2', C-6'130.5 (d, J(C,F) ≈ 8.0 Hz)Aromatic carbons ortho to the fluorine atom, deshielded and showing coupling to fluorine.
C-3', C-5'115.0 (d, J(C,F) ≈ 21.0 Hz)Aromatic carbons meta to the fluorine atom, shielded by the fluorine and showing a larger coupling constant.
C-4'162.0 (d, J(C,F) ≈ 245.0 Hz)Aromatic carbon directly bonded to the fluorine atom, showing a large one-bond C-F coupling constant.
C-762.5Benzylic carbon, deshielded by the aromatic ring and nitrogen.
C-2, C-654.0Piperazine carbons adjacent to the nitrogen linked to the benzyl group.
C-3, C-545.5Piperazine carbons adjacent to the NH group.
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 1-(4-Fluoro-benzyl)-piperazine.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of 1-(4-Fluoro-benzyl)-piperazine into a clean, dry vial.
  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
  • ¹H NMR:
  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: 12-15 ppm.
  • Acquisition Time: 2-3 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 16-64, depending on the sample concentration.
  • ¹³C NMR:
  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
  • Spectral Width: 200-220 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain a flat baseline and correctly phased peaks.
  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[3]

Expected Mass Spectrum and Fragmentation Pattern

For 1-(4-Fluoro-benzyl)-piperazine, common ionization techniques include Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Under EI conditions, the molecule is expected to fragment in a characteristic manner. The fragmentation of benzylpiperazines is well-documented, with the primary cleavage occurring at the benzylic C-N bond.

Key Predicted Fragments:

  • m/z 194: Molecular ion [M]⁺•.

  • m/z 109: This is the most characteristic fragment, corresponding to the fluorobenzyl cation [F-C₆H₄-CH₂]⁺. Its high abundance is due to the stability of the benzyl cation.

  • m/z 85: This fragment corresponds to the piperazine ring after the loss of the fluorobenzyl group, [C₄H₉N₂]⁺.

  • m/z 56: A common fragment in piperazine-containing compounds, arising from the cleavage of the piperazine ring.

The PubChem database lists prominent GC-MS fragments at m/z 105, 109, and 152, which is in general agreement with the predicted fragmentation.[3] A study on the mass fragmentation of piperazine analogues confirms that the high-abundance characteristic ion for benzylpiperazines is m/z 91 for the unsubstituted benzyl group. For the fluoro-substituted analogue, this would correspond to m/z 109.

Mass Spectrometry Fragmentation Workflow

Fragmentation M [C₁₁H₁₅FN₂]⁺• m/z = 194 F1 [F-C₆H₄-CH₂]⁺ m/z = 109 (Fluorobenzyl cation) M->F1 α-cleavage F2 [C₄H₉N₂]• (Piperazine radical) M->F2 α-cleavage F3 [C₄H₈N]⁺ m/z = 70 F2->F3 Ring cleavage F4 [C₃H₅N]⁺• m/z = 55 F3->F4 Loss of CH₃

Caption: Predicted EI fragmentation of 1-(4-Fluoro-benzyl)-piperazine.

Experimental Protocol for GC-MS Analysis

This protocol provides a general method for the analysis of 1-(4-Fluoro-benzyl)-piperazine by GC-MS.

1. Sample Preparation:

  • Prepare a dilute solution of 1-(4-Fluoro-benzyl)-piperazine (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. GC-MS Instrument Parameters:

  • Gas Chromatograph (GC):
  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to 1-(4-Fluoro-benzyl)-piperazine in the total ion chromatogram (TIC).
  • Examine the mass spectrum of this peak.
  • Identify the molecular ion peak and the key fragment ions.
  • Compare the obtained spectrum with a library spectrum (if available) or with the predicted fragmentation pattern for structural confirmation.

Safety Precautions

1-(4-Fluoro-benzyl)-piperazine is a chemical substance and should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) before handling. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This application note provides a comprehensive guide to the NMR and mass spectrometry analysis of 1-(4-Fluoro-benzyl)-piperazine. The detailed protocols and interpretation of the expected data will aid researchers in the unambiguous characterization of this important synthetic intermediate. The combination of ¹H and ¹³C NMR provides a complete picture of the molecular structure, while mass spectrometry confirms the molecular weight and provides valuable structural information through fragmentation analysis. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for the advancement of drug discovery and development programs.

References

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-melanogenic Effect on B16F10 Cells and Favorable Safety Profile. UniCA IRIS. Available at: [Link]

  • Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. ResearchGate. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • 1-(4-Fluorobenzyl)piperazine. PubChem. Available at: [Link]

  • Evaluation of novel 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds as competitive tyrosinase inhibitor. IRIS. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC - PubMed Central. Available at: [Link]

  • 1-(3-Chlorophenyl)-4-(4-fluorobenzoyl)piperazine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. Available at: [Link]

  • 19 F-NMR chemical shifts (in ppm) of fluorobenzylated model compounds. ResearchGate. Available at: [Link]

  • 1-(4-FLUOROBENZYL)PIPERAZINE. gsrs. Available at: [Link]

  • 1-(2-Fluorobenzyl)-4-methylpiperazine - Optional[MS (GC)]. SpectraBase. Available at: [Link]

Sources

Application Note: HPLC Purity Assessment of 1-(4-Fluoro-benzyl)-piperazine Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate (4-F-BZP TFA). This compound, a fluorinated derivative of benzylpiperazine, presents specific analytical challenges due to the basicity of the piperazine ring and its existence as a trifluoroacetate salt.

Standard reversed-phase methods often result in peak tailing for basic amines due to silanol interactions. Furthermore, the presence of the TFA counterion requires careful mobile phase selection to maintain equilibrium and ensure reproducible retention. This guide utilizes a TFA-mediated ion-pairing reversed-phase system to ensure sharp peak shape, high resolution from potential synthetic impurities (e.g., unreacted piperazine, di-benzylated byproducts), and accurate purity quantification.

Scientific Rationale & Method Design

The Analyte
  • Compound: 1-(4-Fluoro-benzyl)-piperazine[1][2][3][4][5][6] · xTFA

  • Properties: The piperazine moiety contains two nitrogen atoms; the secondary amine is highly basic (pKa ~9.8), while the tertiary amine (benzylated) is less basic (pKa ~5.4).

  • Chromatographic Behavior: In neutral pH, the molecule is positively charged. On standard C18 columns, this cation interacts strongly with residual silanols, causing severe tailing.

The Solution: Acidic Mobile Phase with TFA

To counteract tailing and ensure system stability for a TFA salt, we employ Trifluoroacetic Acid (TFA) as the mobile phase modifier.

  • Mechanism: TFA lowers the pH (< 2.0), ensuring the analyte is fully protonated. Crucially, the trifluoroacetate anion (

    
    ) acts as a hydrophobic ion-pairing agent, associating with the protonated amine to form a neutral ion pair that retains well on the hydrophobic C18 stationary phase.
    
  • Self-Validation: Since the analyte is already a TFA salt, using TFA in the mobile phase prevents "ghost peaks" or baseline disturbances caused by counter-ion mismatch.

Experimental Protocol

Reagents & Standards
  • Analyte: 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate (Reference Standard, >98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).

  • Modifier: Trifluoroacetic Acid (Sequencing Grade or HPLC Grade).

  • Diluent: 10% Acetonitrile in Water (v/v) + 0.05% TFA.

Instrumentation
  • System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% (v/v) TFA
Mobile Phase B Acetonitrile + 0.1% (v/v) TFA
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5 - 10 µL
Detection UV @ 210 nm (primary) and 254 nm (secondary)
Run Time 20 minutes
Gradient Program

Rationale: Piperazines are relatively polar. A shallow gradient at the start ensures retention of the main peak and separation from early-eluting polar impurities (like unreacted piperazine).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold
2.00955End Initial Hold
12.004060Linear Gradient
14.00595Wash Step
16.00595Hold Wash
16.10955Re-equilibration
20.00955End of Run
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in Diluent (see 3.1). Sonicate for 5 mins to ensure complete dissolution.

  • Working Solution (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask with Diluent.

  • Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial.

Analytical Workflow Diagram

AnalyticalWorkflow Start Start: Raw Material Analysis Weighing Weigh 10mg Sample (Accurate to 0.01mg) Start->Weighing Dissolution Dissolve in Diluent (10% ACN + 0.05% TFA) Weighing->Dissolution Filtration Filter (0.22 µm PVDF) Dissolution->Filtration HPLC Inject into HPLC (C18 Column, Gradient Elution) Filtration->HPLC Detection DAD Detection (210 nm & 254 nm) HPLC->Detection Decision Peak Symmetry (Tailing Factor < 1.5?) Detection->Decision Pass Calculate Purity (% Area Normalization) Decision->Pass Yes Fail Troubleshoot: Increase TFA or Change Column Decision->Fail No Fail->HPLC Re-inject

Caption: Step-by-step analytical workflow for the purity assessment of 1-(4-Fluoro-benzyl)-piperazine TFA, including system suitability decision node.

Method Validation Parameters (ICH Guidelines)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during routine analysis:

System Suitability

Before analyzing unknown samples, inject the Working Standard (0.1 mg/mL) 5 times.

  • Precision (RSD): Retention time < 0.5%; Peak Area < 1.0%.

  • Peak Symmetry (Tailing Factor): 0.9 <

    
     < 1.5. (If 
    
    
    
    , column regeneration or fresh mobile phase is required).
  • Theoretical Plates (N): > 5000.

Linearity & Range
  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (0.1 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[7]
Limit of Detection (LOD) / Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Note: For purity analysis, ensure the LOQ is sufficient to detect impurities at 0.05% levels.

Troubleshooting & Optimization Logic

If the chromatography does not meet system suitability, follow this logic path:

Troubleshooting Problem Issue Observed Split1 Peak Tailing? Problem->Split1 Split2 Retention Shift? Split1->Split2 No Sol1 Action: Increase TFA to 0.15% or use 'Base Deactivated' Column Split1->Sol1 Yes Sol2 Action: Check Column Temp & Mobile Phase Mixing Split2->Sol2 Yes Sol3 Action: Check Pump Pressure & Filter Sample Split2->Sol3 No (High Backpressure)

Caption: Diagnostic logic tree for resolving common chromatographic issues associated with piperazine derivatives.

Data Analysis & Reporting

For the final Certificate of Analysis (CoA):

  • Identify the main peak by retention time comparison with the Reference Standard.

  • Integrate all peaks > LOQ.

  • Calculate Purity using the Area Normalization method:

    
    
    
  • Report any individual impurity > 0.10%.

Note on TFA Content: This HPLC method determines the purity of the organic cation. To determine the exact stoichiometry of the salt (i.e., mono-TFA vs. di-TFA), a separate analysis using Ion Chromatography (IC) or Fluorine NMR (


) is recommended.

References

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • De Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International. (Contextual grounding for piperazine analysis).
  • Waters Corporation. "Separation of Basic Compounds using XBridge Columns." (General reference for high pH vs. Low pH strategies for amines). Retrieved from [Link]

  • PubChem. "1-(4-Fluorobenzyl)piperazine Compound Summary." Retrieved from [Link]

Sources

Application Notes & Protocols: 1-(4-Fluoro-benzyl)-piperazine as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 1-(4-fluoro-benzyl)-piperazine as a pivotal building block in modern synthetic chemistry. The piperazine moiety is a privileged scaffold in drug discovery, and the unique electronic properties of the 4-fluorobenzyl group often enhance metabolic stability and binding interactions.[1][2] This document moves beyond a simple recitation of procedures to explain the underlying chemical principles and strategic considerations for utilizing this reagent. We present detailed, field-proven protocols for key transformations including N-acylation, N-arylation, and reductive amination, supported by mechanistic insights and practical advice for reaction setup, monitoring, and purification.

Introduction: The Strategic Value of the 1-(4-Fluorobenzyl)piperazine Core

The piperazine ring is one of the most ubiquitous N-heterocycles found in clinically approved pharmaceuticals and bioactive molecules.[2] Its prevalence stems from its ability to serve as a conformationally constrained linker, a basic center to improve aqueous solubility, and a scaffold for presenting diverse pharmacophoric elements in precise three-dimensional orientations.

1-(4-Fluorobenzyl)-piperazine emerges as a particularly valuable derivative for several reasons:

  • Differential Reactivity: It possesses two distinct nitrogen atoms—one tertiary (N1) and one secondary (N4). The secondary amine serves as a versatile nucleophilic handle for a wide array of synthetic transformations, allowing for the controlled, regioselective introduction of new substituents.

  • The 4-Fluorobenzyl Moiety: The fluorine atom is a bioisostere of a hydrogen atom but imparts significantly different electronic properties. Its inclusion can block metabolic oxidation at the para-position of the benzyl ring, thereby improving the pharmacokinetic profile of a drug candidate. Furthermore, fluorine can engage in favorable hydrogen bonding and dipole-dipole interactions with biological targets.

  • Proven Pharmacological Relevance: This building block is a precursor to a multitude of biologically active molecules, including chemokine antagonists, kinase inhibitors, anticonvulsant agents, and tyrosinase inhibitors.[3][4]

This guide will detail the practical application of this building block in the synthesis of complex heterocyclic structures.

Physicochemical Properties and Safety Data

Prior to use, it is critical to be familiar with the properties and safety requirements for 1-(4-fluoro-benzyl)-piperazine.

PropertyValueSource
CAS Number 70931-28-1[5]
Molecular Formula C₁₁H₁₅FN₂[5][6]
Molecular Weight 194.25 g/mol [5][6]
Appearance White to light yellow powder or solid
Form Solid
Purity Typically >95-97%

Safety & Handling: 1-(4-Fluoro-benzyl)-piperazine is classified as harmful and an irritant.[6] Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

  • Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety glasses with side-shields or goggles, and a lab coat.[5][7][8] Use in a well-ventilated area or a chemical fume hood.[8]

Core Reactivity: The Nucleophilic Secondary Amine

The synthetic utility of 1-(4-fluoro-benzyl)-piperazine is dominated by the nucleophilic character of the secondary amine at the N4 position. This site provides a reactive center for forming new carbon-nitrogen and heteroatom-nitrogen bonds, serving as the primary point for molecular elaboration.

G cluster_structure Key Reactive Site cluster_reactions Primary Synthetic Transformations start_node 1-(4-Fluoro-benzyl)-piperazine (C₁₁H₁₅FN₂) N4_site Secondary Amine (N4) (Nucleophilic Center) start_node->N4_site Site of Functionalization reagent_node reagent_node product_node product_node Acylation N-Acylation (Amide Bond Formation) N4_site->Acylation + Acyl Halide / Carboxylic Acid ReductiveAmination Reductive Amination (C-N Bond Formation) N4_site->ReductiveAmination + Aldehyde / Ketone + Reducing Agent Arylation N-Arylation (C-N Bond Formation) N4_site->Arylation + Aryl Halide + Catalyst

Caption: Core reactivity map of 1-(4-fluoro-benzyl)-piperazine.

Key Synthetic Protocols

The following sections provide detailed, step-by-step protocols for three fundamental transformations using 1-(4-fluoro-benzyl)-piperazine. These methods are robust and can be adapted for a wide range of substrates.

Protocol 1: N-Acylation with Acyl Chlorides

This reaction forms a stable amide bond and is one of the most common methods for derivatizing the piperazine core. The protocol is based on a procedure for synthesizing tyrosinase inhibitors.[9]

Principle: The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction, preventing the formation of the unreactive piperazine hydrochloride salt.

G cluster_workflow N-Acylation Workflow reagent reagent process process analysis analysis product product A 1. Dissolve piperazine in anhydrous DCM B 2. Add DIPEA base A->B C 3. Add Acyl Chloride dropwise at 0°C B->C D 4. Stir at RT (5 hours) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Workup (Quench, Extract) E->F G 7. Purify by Flash Chromatography F->G H Final N-Acylated Product G->H

Caption: General workflow for N-Acylation of the piperazine core.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(4-fluoro-benzyl)-piperazine (1.0 eq., e.g., 200 mg, 1.03 mmol).

  • Solvent & Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 2 mL). Add N,N-diisopropylethylamine (DIPEA) (1.5 eq., e.g., 268 µL, 1.54 mmol).[9]

  • Substrate Addition: Cool the mixture to 0°C in an ice bath. Add the desired acyl chloride (1.1 eq., 1.13 mmol) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 5 hours.[9]

  • Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding methanol (2 mL), followed by water (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Purification: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a DCM/MeOH gradient) to yield the final product.[9]

Protocol 2: Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that couples the piperazine with an aldehyde or ketone. It is a cornerstone of medicinal chemistry for introducing diverse alkyl substituents.[2]

Principle: This is a one-pot, two-step process.[10] First, the nucleophilic piperazine nitrogen attacks the carbonyl carbon of an aldehyde or ketone to form a transient iminium ion intermediate. Second, a mild, chemoselective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the iminium ion to the corresponding tertiary amine without reducing the starting carbonyl compound.[10][11]

G cluster_workflow Reductive Amination Workflow reagent reagent process process analysis analysis product product A 1. Suspend piperazine in anhydrous solvent (DCM) B 2. Add Aldehyde/Ketone A->B C 3. Stir to form Iminium Ion (30-60 min) B->C D 4. Add Na(OAc)₃BH portion-wise C->D E 5. Stir at RT (4-24 hours) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Workup (Quench with NaHCO₃) F->G H Final N-Alkylated Product G->H

Caption: General workflow for Reductive Amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-fluoro-benzyl)-piperazine (1.0 eq.).

  • Solvent and Substrate: Add an anhydrous solvent such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) to suspend the starting material. Add the aldehyde or ketone (1.1-1.2 eq.).[10]

  • Imine/Iminium Formation: Stir the mixture for 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.[10]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred mixture. The addition may be mildly exothermic.[10]

  • Reaction: Stir the reaction at room temperature for 4-24 hours. The optimal time can vary significantly based on the steric and electronic properties of the carbonyl substrate.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting piperazine is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the biphasic mixture to a separatory funnel.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with the organic solvent (e.g., DCM, 2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography if necessary.[10]

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This cross-coupling reaction is a powerful method for forming C(aryl)-N bonds, enabling the synthesis of N-arylpiperazines, a common motif in CNS-active drugs.[2][12]

Principle: The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for reaction efficiency.

Representative Step-by-Step Methodology: (This is a generalized protocol; optimization of ligand, base, and solvent is often required for specific substrates.)

  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine the aryl halide (1.0 eq.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., RuPhos, Xantphos, 2-4 mol%).

  • Reagent Addition: Add 1-(4-fluoro-benzyl)-piperazine (1.2-1.5 eq.) and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 2.0 eq.).

  • Solvent & Degassing: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting aryl halide is consumed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Applications in Medicinal Chemistry

The 1-(4-fluoro-benzyl)-piperazine scaffold is integral to the structure of numerous compounds with demonstrated therapeutic potential across various disease areas.

Therapeutic AreaTarget / ActivityExample Compound ClassReference(s)
Neurology Anticonvulsant ActivityN-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives[3]
Neurology Anticonvulsant, Na⁺/Ca²⁺ Channel ModulatorPyrrolidine-2,5-dione-acetamide derivatives
Oncology/Dermatology Tyrosinase Inhibition (Anti-melanogenic)4-fluorobenzylpiperazine-based amides[4][13]
Neuroscience Sigma-1 (σ₁) Receptor Ligands1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine[14]
Cardiovascular Calcium Channel Blockers (for migraine)Precursor for Flunarizine/Lomerizine analogs[15]
Inflammation Chemokine AntagonistsGeneral application
Oncology EGFR and Aurora A Kinase InhibitorsGeneral application

Conclusion

1-(4-Fluoro-benzyl)-piperazine is a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its pre-installed fluorobenzyl group offers potential pharmacokinetic advantages, while its reactive secondary amine provides a reliable handle for molecular elaboration. The protocols detailed herein for N-acylation, reductive amination, and N-arylation represent fundamental, robust, and adaptable methods for leveraging this scaffold in drug discovery and medicinal chemistry programs. A thorough understanding of its reactivity and safe handling procedures will empower researchers to efficiently generate novel and diverse chemical libraries for biological screening.

References

  • 1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563 - PubChem. (n.d.). PubChem. [Link]

  • Harada, R., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Journal of Medicinal Chemistry. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports. [Link]

  • Schröder, S., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Evaluation of novel 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds as competitive tyrosinase inhibitor. (n.d.). IRIS. [Link]

  • Zlatopolskiy, B. D., et al. (2015). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules. [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2017). ResearchGate. [Link]

  • Kumar, A., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. [Link]

  • Zare, A., et al. (2010). A Highly Efficient Protocol for the Synthesis of N-Aryl Nucleobases Using Zinc Oxide in Ionic Liquids. Journal of the Iranian Chemical Society. [Link]

  • Kamiński, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

  • Mirabile, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti‐Melanogenic Activity. ChemMedChem. [Link]

  • Amir, M., & Ali, I. (2012). Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives. Journal of Neurology & Neurophysiology. [Link]

  • Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Method for the preparation of piperazine and its derivatives. (2003).
  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. [Link]

  • Lasne, M.-C., et al. (1994). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Abdelmonsef, A. H., et al. (2025). Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. ACS Omega. [Link]

  • Mirabile, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti‐Melanogenic Activity. ChemMedChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(4-Fluoro-benzyl)-piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-FPBZ-001 Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Simple" Reaction Trap

The synthesis of 1-(4-Fluoro-benzyl)-piperazine (CAS: 70918-00-2) often appears deceptively simple. Whether you are using it as a scaffold for antihistamines, antipsychotics, or reactive oxygen species (ROS) modulators, the theoretical chemistry is straightforward. However, in practice, researchers frequently encounter yields below 40% due to two specific "silent killers": Bis-alkylation and pH-dependent Extraction Loss .

This guide bypasses standard textbook descriptions to address the kinetic and thermodynamic realities of this reaction.

Module 1: Strategic Route Selection

Before troubleshooting, confirm you are using the correct route for your scale and purity requirements.

Decision Matrix: Alkylation vs. Reductive Amination
FeatureRoute A: Direct N-Alkylation Route B: Reductive Amination
Reagents 4-Fluorobenzyl chloride + Piperazine4-Fluorobenzaldehyde + Piperazine + STAB*
Primary Yield Killer Bis-alkylation (formation of 1,4-disubstituted product)Incomplete imine formation / Over-reduction
Purification Requires washing away large excess of piperazineChromatographic or Acid/Base extraction
Cost Low (Ideal for multi-gram/kilo scale)Higher (Reducing agents are costly)
Recommended For Bulk synthesis (>10g) where cost mattersHigh-value/Small-scale (<1g) or library synthesis

*STAB = Sodium Triacetoxyborohydride[1]

RouteSelection Figure 1: Synthetic Route Decision Logic Start Start: Define Constraints Scale Scale > 10g? Start->Scale Cost Reagent Cost Sensitive? Scale->Cost Yes Purity Avoid Bis-impurity? Scale->Purity No RouteA Route A: N-Alkylation (Use Excess Piperazine) Cost->RouteA Yes RouteB Route B: Reductive Amination (Use STAB) Cost->RouteB No Purity->RouteA Manageable Purity->RouteB Critical

Module 2: Troubleshooting Route A (N-Alkylation)

The Problem: The product (a secondary amine) is more nucleophilic than the starting material (piperazine) due to the electron-donating benzyl group (inductive effect), leading to rapid reaction with a second equivalent of benzyl halide to form the 1,4-bis(4-fluorobenzyl)piperazine .

Protocol: The "Dilution & Excess" Method

To force mono-alkylation, you must statistically overwhelm the alkyl halide with piperazine.

  • Stoichiometry: Use 5 to 10 equivalents of piperazine relative to 4-fluorobenzyl chloride.

    • Why? This renders the concentration of the mono-alkylated product negligible compared to the unreacted piperazine, statistically preventing the second attack.

  • Temperature Control: Maintain reaction at 0°C to Room Temperature .

    • Why? Higher temperatures (Reflux) overcome the activation energy barrier for the second alkylation. Keep it cold to favor the kinetic product.

  • Addition Mode: Add the benzyl halide dropwise to the piperazine solution.

    • Why? Ensures the halide is always in a "sea" of piperazine. Never add piperazine to the halide.

Data: Stoichiometry vs. Bis-Alkylation Ratio
Piperazine EquivalentsMono-Product Yield (%)Bis-Impurity (%)Recovery Difficulty
1.0 eq35-45%40-50%High
3.0 eq65-75%15-20%Moderate
5.0 eq 85-92% <5% Low (Water wash)
10.0 eq>95%TraceLow

Module 3: Troubleshooting Route B (Reductive Amination)

The Problem: "Stalled" reactions where the imine does not reduce, or the aldehyde reduces to the alcohol (4-fluorobenzyl alcohol).

Protocol: The "Stepwise STAB" Method

Do not mix everything at once. Formation of the imine is the rate-determining step.

  • Imine Formation: Mix Piperazine (1.2 eq) and 4-Fluorobenzaldehyde (1.0 eq) in DCE (Dichloroethane) or DCM. Add molecular sieves or MgSO₄. Stir for 1-2 hours.

    • Why? Water is a byproduct of imine formation. Removing it drives the equilibrium forward (Le Chatelier's principle).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

    • Why? STAB is milder than NaBH₄ and will not reduce the aldehyde as quickly as it reduces the protonated imine.

  • Acid Catalyst: If the reaction is sluggish, add 1-2 drops of Acetic Acid.

Module 4: Isolation & Purification (The Yield Saver)

The Problem: "I see the product on TLC, but it disappeared during extraction." The Cause: Piperazine derivatives are highly polar and water-soluble, especially at neutral or acidic pH.

The pH Switch Technique

You must exploit the pKa differences to separate the product from the excess piperazine.

  • pKa of Piperazine: ~9.8 (secondary amine)

  • pKa of Product: ~9.0 (secondary amine, lowered slightly by benzyl group)

Workup Figure 2: The pH-Switch Workup Protocol Mix Crude Reaction Mixture (Product + Excess Piperazine) Acid 1. Acidify to pH < 2 (HCl) Mix->Acid Wash 2. Wash with DCM/EtOAc Acid->Wash Discard Discard Organic Layer (Removes non-basic impurities) Wash->Discard Base 3. Basify Aqueous Layer (NaOH to pH > 12) Wash->Base Aqueous Phase Extract 4. Extract with DCM (x3) Base->Extract WaterWash 5. Wash Organic with Water (x5) Extract->WaterWash Final Final Product (Excess Piperazine stays in water) WaterWash->Final

Critical Step (Step 5 in Diagram): Because you used excess piperazine (Route A), your organic extract still contains some piperazine.

  • The Fix: Wash the DCM layer 5 times with water.

  • The Physics: Unsubstituted piperazine is extremely water-soluble. The 1-(4-fluorobenzyl) derivative is lipophilic. The product stays in the DCM; the piperazine washes out.

FAQ: Rapid Troubleshooting

Q1: My product is an oil, but the literature says it's a solid. What happened? A: You likely have the free base. Many piperazine derivatives are low-melting solids or oils as free bases. To get a solid, convert it to the dihydrochloride salt .

  • Protocol: Dissolve oil in Ethanol. Add 4M HCl in Dioxane or concentrated aqueous HCl. Cool to 0°C. The salt will precipitate as a white solid.

Q2: I have a spot on TLC that doesn't move (Baseline). A: That is likely the Bis-hydrochloride salt of your product or unreacted piperazine.

  • Fix: Treat your TLC sample with a drop of NaOH or Ammonia before spotting to free-base the amines.

Q3: Can I use Potassium Carbonate (K₂CO₃) instead of excess piperazine? A: Yes, but it increases the risk of bis-alkylation. If you use a base, you must still use excess piperazine. If you use 1:1 stoichiometry with base, you will get a statistical mixture of 25% product, 25% bis-product, and 50% unreacted material.

References

  • Organic Syntheses, Coll. Vol. 5, p. 88 (1973). 1-Benzylpiperazine. (Foundational protocol for mono-benzylation using piperazine dihydrochloride).

  • Journal of Medicinal Chemistry (2005). Synthesis and Structure-Activity Relationships of 1-(4-Fluorobenzyl)piperazine Derivatives. (Specific application of the 4-fluoro analog).[2]

  • Organic Process Research & Development (2002). Practical Synthesis of N-Substituted Piperazines. (Industrial scale optimization of mono-alkylation).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[3] Chem., 61, 3849-3862. (The gold standard for Route B).

Sources

Technical Support Center: Purification & Handling of 1-(4-Fluoro-benzyl)-piperazine TFA

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne, Senior Application Scientist at the Center for Chemical Purification & Isolation.

Below is the technical support guide for 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate . This guide addresses the specific challenges of handling piperazine-based TFA salts, which are notorious for hygroscopicity, "oiling out," and cytotoxicity in downstream biological assays.

Compound: 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate CAS (Free Base): 70931-28-1 Molecular Weight: 194.25 (Free Base) / ~308.2 (Mono-TFA Salt) Application: Key intermediate for chemokine antagonists, sigma-1 receptor ligands, and neurokinin antagonists.

🔬 Part 1: The "TFA Trap" – Salt Exchange Strategies

Context: If your material was purified via Preparative HPLC using a water/acetonitrile/TFA gradient, it exists as the trifluoroacetate (TFA) salt. TFA is cytotoxic and can alter binding kinetics in biological assays. It also makes the compound hygroscopic and difficult to weigh.

Q: My product is a sticky oil/gum. How do I get a handleable solid?

A: This is classic "oiling out" behavior typical of piperazine TFA salts. The TFA counterion disrupts the crystal lattice. You must convert it to the Hydrochloride (HCl) salt or the Free Base .

Protocol A: Conversion to HCl Salt (The "Freeze-Dry" Method)

Best for: Small scale (<100 mg) where product loss must be minimized.

  • Dissolution: Dissolve the TFA salt in a minimal volume of 0.1 M HCl (or 10 mM HCl if acid-sensitive, though this scaffold is robust).

  • Equilibration: Let stand for 5–10 minutes. The excess Cl⁻ ions will displace the TFA⁻ (TFA is volatile).

  • Lyophilization: Freeze with liquid nitrogen and lyophilize.

  • Repetition: Crucial Step. Repeat the dissolution (in HCl) and lyophilization 2–3 times.

    • Why? TFA forms azeotropes. Multiple cycles are required to drive the equilibrium completely toward the HCl salt.

  • Result: A white, fluffy, non-hygroscopic hydrochloride solid.

Protocol B: Conversion to Free Base (The "Basic Extraction" Method)

Best for: Large scale (>100 mg) or preparing for a subsequent reaction.

  • Biphasic Setup: Dissolve the TFA salt in DCM (Dichloromethane) .

  • Wash: Extract with saturated NaHCO₃ (mild) or 1 M NaOH (strong).

    • Note: For piperazines, pH > 12 is recommended to ensure the secondary amine is fully deprotonated.

  • Separation: Collect the organic layer.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Evaporation: Concentrate in vacuo. The free base may still be an oil or low-melting solid.

⚗️ Part 2: Impurity Removal (Bis-Alkylation)

Context: The synthesis of 1-(4-fluorobenzyl)-piperazine often involves reacting piperazine with 4-fluorobenzyl chloride. The most persistent impurity is the bis-alkylated byproduct (1,4-bis(4-fluorobenzyl)piperazine).

Q: I see a secondary peak in LCMS (+108 mass units). How do I remove it?

A: That is the bis-alkylated impurity. It is significantly more lipophilic than your target mono-substituted product.

Strategy 1: pH-Controlled Extraction (The "pKa Trick")

  • Mechanism: The bis-product (tertiary amine) and your product (secondary amine) have slightly different basicities and vastly different lipophilicities.

  • Step 1: Dissolve crude mixture in dilute acid (pH ~3–4).

  • Step 2: Wash with Ethyl Acetate . The lipophilic bis-impurity often partitions into the organic phase even at slightly acidic pH due to its two benzyl rings, while the mono-product stays in the water.

  • Step 3: Basify the aqueous layer to pH >12 and extract the pure mono-product into DCM.

Strategy 2: Flash Chromatography

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM : Methanol : NH₄OH (90 : 9 : 1).

    • Why Ammonia? Silica is acidic. Without NH₄OH, the piperazine amine will streak (tailing). The ammonia competes for silanol sites, sharpening the peak.

📊 Part 3: Visualization & Workflow

Workflow: Salt Exchange Logic

Use this decision tree to determine the best processing path for your material.

SaltExchange Start Input: 1-(4-Fluorobenzyl)-piperazine TFA Salt Decision Intended Application? Start->Decision BioAssay Biological Assay (Cell/Enzyme) Decision->BioAssay Needs aqueous solubility & low toxicity Synthesis Next Synthetic Step (Amide Coupling/Alkylation) Decision->Synthesis Needs nucleophilic nitrogen HCL_Route Protocol A: HCl Exchange (Lyophilization) BioAssay->HCL_Route FreeBase_Route Protocol B: Basic Extraction (DCM / 1M NaOH) Synthesis->FreeBase_Route Result_HCL Output: HCl Salt (Water Soluble, Stable Solid) HCL_Route->Result_HCL Repeat 3x Result_Base Output: Free Base (Organic Soluble, Reactive) FreeBase_Route->Result_Base

Figure 1: Decision matrix for processing the TFA salt based on downstream application.

📉 Part 4: Troubleshooting & Data

Solubility & Stability Matrix
Solvent / ConditionTFA SaltHCl SaltFree Base
Water High (pH < 4)High (pH < 5)Moderate/Low
DMSO HighHighHigh
DCM/Chloroform ModerateLowHigh
Ether/Hexane Insoluble (Oils out)Insoluble (Precipitates)Soluble
Hygroscopicity Very High (Wet paste)Low (Crystalline)Low (Oil/Solid)
Cytotoxicity High (due to TFA)LowModerate (pH dependent)
Common Issues & Fixes
SymptomProbable CauseCorrective Action
NMR shows peaks at -76 ppm (¹⁹F) Residual TFA counterion.Perform Protocol B (Basic Extraction) or use an ion-exchange resin (e.g., Amberlite IRA-67).
Material turns to goo on the balance Hygroscopic TFA salt absorbing atmospheric water.Store in a desiccator. Convert to HCl salt immediately for long-term storage.
"Ghost" peak in HPLC (Broad) Piperazine dragging on column.Add 0.1% TFA or 0.1% Formic Acid to your HPLC mobile phase to protonate the amine and sharpen the peak.
Low Yield after Extraction Product stayed in aqueous phase.The secondary amine is polar. Saturate the aqueous phase with NaCl (Salting out) before extracting with DCM.

📚 References

  • TFA Removal Strategies for Amines:

    • Source: ResearchGate & Peptide Synthesis Protocols.

    • Context: Standard protocols for converting TFA salts to HCl using lyophilization and basic extraction.

    • URL:

  • Synthesis & Properties of 1-(4-Fluorobenzyl)piperazine:

    • Source: Sigma-Aldrich Product Data (CAS 70931-28-1).[1]

    • Context: Physical properties, handling warnings (irritant), and storage conditions.

    • URL:

  • Piperazine Purification Methodologies:

    • Source:Organic Letters & Journal of Medicinal Chemistry (General methodologies for aryl-piperazine synthesis).

    • Context: Use of excess piperazine to prevent bis-alkylation and chromatographic purification techniques.

    • URL:

  • Recrystallization of Piperazine Salts:

    • Source: National Institutes of Health (PMC).

    • Context: Crystal structure studies showing N-H...O hydrogen bonding in piperazine salts, validating the stability of HCl/Benzoate forms over TFA.

    • URL:

Sources

Technical Support Center: Optimization of Fluorobenzylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorobenzylpiperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pharmacophore. Piperazine derivatives are a cornerstone in modern drug discovery, found in numerous FDA-approved pharmaceuticals for a wide range of therapeutic areas.[1][2][3] The fluorobenzyl moiety, in particular, is a valuable substituent used to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield, purity, and efficiency.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the primary synthetic strategies for creating fluorobenzylpiperazines.

Question: What are the most common synthetic routes for preparing 1-(fluorobenzyl)piperazines?

Answer: There are two primary, highly effective methods for the synthesis of 1-(fluorobenzyl)piperazines:

  • Nucleophilic Substitution (N-Alkylation): This is a direct and widely used method involving the reaction of piperazine (or a mono-substituted piperazine) with a fluorobenzyl halide (e.g., chloride or bromide). The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid formed.[4][5]

  • Reductive Amination: This two-step, one-pot process involves the reaction of piperazine with a fluorobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired amine product.[6][7] This method is particularly useful when the corresponding benzyl halide is unstable or not commercially available.

Question: How do I choose between Nucleophilic Substitution and Reductive Amination?

Answer: The choice depends on several factors, primarily the availability and stability of starting materials, and the desired scale of the reaction.

  • Choose Nucleophilic Substitution if:

    • The corresponding fluorobenzyl halide is readily available and stable.

    • You are working on a smaller scale where stoichiometry can be precisely controlled to minimize over-alkylation.

    • You are using a piperazine that is already substituted on one nitrogen, eliminating the risk of bis-alkylation.

  • Choose Reductive Amination if:

    • The fluorobenzyl halide is unstable, prone to self-polymerization, or a potent lachrymator.

    • You are starting with an unsubstituted piperazine and want to avoid the formation of the N,N'-bis(fluorobenzyl)piperazine byproduct, as imine formation typically only occurs once on a primary or secondary amine.[6]

    • The corresponding fluorobenzaldehyde is more accessible or cost-effective than the halide.

Question: What are the critical safety precautions when working with these reagents?

Answer:

  • Fluorobenzyl Halides: Many benzyl halides are lachrymators (tear-inducing agents) and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reducing Agents: Reagents like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are moisture-sensitive. NaBH₄ can release flammable hydrogen gas upon contact with water or acidic solutions. Handle in an inert atmosphere where possible and quench reactions carefully.

  • Solvents: Use appropriate solvents like dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF) in a fume hood. Be aware of their specific hazards and disposal requirements.

Part 2: Troubleshooting Guide for Common Synthesis Issues

This section is structured to provide direct solutions to specific problems you may encounter during your experiments.

Workflow for Troubleshooting Low Yield or Impurities

Here is a general decision-making workflow for addressing common synthesis problems.

G start Problem Identified (e.g., Low Yield, Impurities) check_completion Is the reaction going to completion? (Monitor by TLC/LCMS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes action_time_temp Solution: - Increase reaction time - Increase temperature - Check reagent purity incomplete->action_time_temp purification_issue Is the product lost during workup/purification? side_products->purification_issue No obvious side products action_conditions Solution: - Adjust temperature - Change base/solvent - Check stoichiometry side_products->action_conditions action_purification Solution: - Optimize extraction pH - Use alternative purification (e.g., chromatography, crystallization) - Check product stability purification_issue->action_purification Yes end Problem Resolved purification_issue->end No action_time_temp->end action_conditions->end action_purification->end

Caption: Troubleshooting workflow for low yield or impurities.

Problem 1: Low or no product yield in Nucleophilic Substitution.

Probable Cause & Solution:

  • Cause A: Ineffective Base. The base is critical for scavenging the H-X produced. If the base is too weak or insoluble, the reaction medium becomes acidic, protonating the piperazine and stopping the reaction.

    • Solution: Switch to a stronger or more soluble inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is finely powdered and stirred vigorously.[8]

  • Cause B: Improper Solvent. The solvent must solubilize both the piperazine and the fluorobenzyl halide.

    • Solution: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are excellent choices.[9] For less reactive halides, a higher boiling point solvent like dioxane or toluene might be necessary to drive the reaction at elevated temperatures.

  • Cause C: Competing Hydrolysis. If using an aqueous base or a protic solvent like ethanol, the fluorobenzyl halide can be hydrolyzed to the corresponding alcohol, especially with highly reactive electrophiles like p-methoxybenzyl chloride.[5]

    • Solution: Use anhydrous solvents and a non-nucleophilic organic base (e.g., DIPEA) or an anhydrous inorganic base (e.g., K₂CO₃).

Problem 2: Formation of N,N'-bis(fluorobenzyl)piperazine byproduct.

Probable Cause & Solution:

  • Cause A: Incorrect Stoichiometry. Using an excess of the fluorobenzyl halide will inevitably lead to di-alkylation of the piperazine.

    • Solution: Use piperazine in large excess (e.g., 5-10 equivalents). This statistically favors the mono-alkylation product. The excess piperazine can be removed later with an aqueous wash.

  • Cause B: Protecting Group Strategy Needed. For precious or complex piperazine derivatives, a protecting group strategy is more atom-economical.

    • Solution: Protect one nitrogen of the piperazine, commonly with a tert-butoxycarbonyl (Boc) group. Perform the alkylation on the remaining free nitrogen, and then deprotect the Boc group using an acid like trifluoroacetic acid (TFA).[4]

Problem 3: Incomplete reaction or persistent imine impurity in Reductive Amination.

Probable Cause & Solution:

  • Cause A: Inefficient Imine Formation. The initial condensation between the aldehyde and piperazine is an equilibrium-driven process. The presence of water can shift the equilibrium back to the starting materials.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive imine formation.[2]

  • Cause B: Reducing Agent is Too Weak or Decomposed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) are common choices. STAB is sensitive to water, and NaBH₄ can reduce the starting aldehyde if not used correctly.[10]

    • Solution:

      • For a robust reaction, use STAB in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).[10]

      • If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[10][11] Using methanol as a solvent is common with NaBH₄.[10][11]

      • Ensure your reducing agent is fresh and has been stored properly.

  • Cause C: pH is Not Optimal. The rate of imine formation is pH-dependent. The reaction is often catalyzed by mild acid.

    • Solution: Adding a small amount of acetic acid (AcOH) can catalyze imine formation before the reduction step. However, be cautious as strongly acidic conditions can deactivate the amine.

Problem 4: Difficulty in purifying the final product.

Probable Cause & Solution:

  • Cause A: Emulsion during Aqueous Workup. The basic nature of the product can lead to emulsions during extraction.

    • Solution: Add a saturated brine solution (NaCl) to the aqueous layer to break the emulsion. If the product is a salt, ensure the aqueous layer is basified sufficiently (pH > 10) with NaOH or K₂CO₃ to isolate the free base in the organic layer.

  • Cause B: Co-elution of Impurities in Column Chromatography. The product and closely related impurities (e.g., unreacted starting material, bis-alkylated byproduct) may have similar polarities.

    • Solution:

      • Optimize your solvent system. A common mobile phase is a gradient of methanol in dichloromethane (DCM). Adding a small amount of triethylamine (~0.5-1%) to the eluent can improve peak shape and prevent the basic product from streaking on the silica gel.

      • Consider alternative purification methods like crystallization or solid-phase extraction (SPE).[12][13][14] The product can often be precipitated as a pure salt (e.g., hydrochloride or diacetate) from a suitable solvent.

Part 3: Experimental Protocols and Optimization Tables

This section provides detailed, actionable protocols and data to guide your optimization efforts.

General Synthetic Workflow

The following diagram outlines the key stages in a typical fluorobenzylpiperazine synthesis campaign.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Execution & Monitoring cluster_2 Phase 3: Workup & Purification cluster_3 Phase 4: Analysis reagent_selection 1. Reagent Selection (Piperazine, Fluorobenzyl Halide/Aldehyde) condition_selection 2. Condition Selection (Solvent, Base, Temp.) reagent_selection->condition_selection reaction 3. Run Reaction condition_selection->reaction monitoring 4. Monitor Progress (TLC, LCMS) reaction->monitoring workup 5. Quench & Aqueous Workup monitoring->workup Reaction Complete purification 6. Purification (Chromatography/Crystallization) workup->purification analysis 7. Characterization (NMR, MS, Purity Analysis) purification->analysis

Caption: General workflow for fluorobenzylpiperazine synthesis.

Protocol 1: Nucleophilic Substitution (N-Alkylation)

Step-by-Step Methodology:

  • To a solution of piperazine (5.0 eq) in anhydrous acetonitrile (10 mL/mmol of halide), add powdered potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add the 4-fluorobenzyl chloride (1.0 eq) dropwise to the mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

ParameterCondition ACondition BCondition C (Recommended)Rationale
Base Triethylamine (TEA)Sodium BicarbonatePotassium Carbonate (K₂CO₃) K₂CO₃ offers a good balance of strength and ease of removal. TEA can be difficult to remove under vacuum.
Solvent Dichloromethane (DCM)TolueneAcetonitrile (ACN) ACN effectively dissolves both piperazine and the halide, facilitating the reaction at moderate temperatures.
Temperature 25 °C (RT)110 °C60 °C Sufficient to drive the reaction to completion in a reasonable timeframe without significant side product formation.
Typical Yield 40-60%65-80%>85% Optimized conditions lead to higher conversion and fewer byproducts.

Table 1: Optimization of Nucleophilic Substitution Conditions.

Protocol 2: Reductive Amination

Step-by-Step Methodology:

  • Dissolve piperazine (1.2 eq) and 4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL/mmol of aldehyde).

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS, observing the consumption of the aldehyde.[15]

  • Upon completion (typically 2-4 hours), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterCondition ACondition BCondition C (Recommended)Rationale
Reducing Agent NaBH₄NaBH₃CNNaBH(OAc)₃ (STAB) STAB is milder than NaBH₄ and will not reduce the aldehyde, allowing for a one-pot procedure. It is also less toxic than cyanoborohydride.[6]
Solvent MethanolTHFDichloromethane (DCM) DCM is an excellent non-protic solvent for STAB reductions and is compatible with the imine formation step.[10]
Additive NoneAcetic Acid (0.1 eq)None (Initially) STAB is sufficiently acidic to catalyze the reaction. Acetic acid can be added if imine formation is slow for less reactive substrates.
Typical Yield 70-85%80-95%>90% This one-pot procedure is highly efficient and generally gives very clean conversions with high yields.

Table 2: Optimization of Reductive Amination Conditions.

References

  • A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. ResearchGate. Available at: [Link]

  • Purification Techniques | Journal of New Developments in Chemistry. Open Access Pub. Available at: [Link]

  • Application Note – Reductive Amination. Synple Chem. Available at: [Link]

  • A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Chemistry. Available at: [Link]

  • A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. PubMed. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of compounds 11-14. ResearchGate. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. National Institutes of Health. Available at: [Link]

  • Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. Available at: [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. UniCA IRIS. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • US2919275A - Purification of piperazine. Google Patents.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. National Institutes of Health. Available at: [Link]

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. J-STAGE. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Stoltz Group, Caltech. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of 1-(4-Fluoro-benzyl)-piperazine Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate (TFA salt) presents a unique set of handling challenges distinct from its free base counterpart. While the TFA salt confers water solubility and protonation-based stability, it introduces significant issues regarding hygroscopicity and LC-MS ion suppression . Furthermore, the secondary amine moiety is susceptible to specific solvent-based artifacts (formaldehyde adducts) when stored in DMSO, often mistaken for compound degradation.

This guide provides a root-cause analysis and validated protocols to ensure data integrity.

Module 1: Solubility & Stock Preparation

The Core Issue: Hygroscopicity & Weighing Errors

Symptom: The solid compound appears sticky, "wet," or has turned into an oil in the vial. Mass balance calculations in biological assays are inconsistent.

Root Cause: TFA salts are notoriously hygroscopic. They rapidly absorb atmospheric water, altering the effective molecular weight of the solid. Weighing "10 mg" of a wet TFA salt may actually result in only 7-8 mg of compound, introducing significant error into molarity calculations.

Troubleshooting Protocol 1: Accurate Stock Preparation
StepActionTechnical Rationale
1 Equilibrate Allow the vial to warm to room temperature before opening. Prevents condensation on the cold solid.
2 Solvent Choice Preferred: DMSO (anhydrous) or Water (Milli-Q). Avoid: Methanol (if storing >24h) due to potential esterification artifacts with residual TFA.
3 Dissolution Dissolve the entire contents of the vial into a known volume of solvent (e.g., 1 mL to make a master stock).
4 pH Check If dissolving in water, expect pH ~2-3.

Module 2: Chemical Stability & "Ghost" Peaks

The Core Issue: The DMSO-Formaldehyde Artifact

Symptom: LC-MS analysis of a DMSO stock solution stored for >1 week shows new peaks at M+12 or M+30 .

Root Cause: This is not oxidation.[1] It is a condensation reaction between the secondary amine of the piperazine ring and formaldehyde , a common trace impurity/degradation product in DMSO.

  • M+12: Formation of a methylene bridge or iminium ion.

  • M+30: Formation of a hydroxymethyl (hemiaminal) adduct.

Visualization: The Artifact Mechanism

The following diagram illustrates how DMSO impurities attack the piperazine ring.

Piperazine_DMSO_Artifacts cluster_legend Key PZ 1-(4-Fluoro-benzyl)-piperazine (Secondary Amine) Hemiaminal Hemiaminal Adduct (+30 Da) PZ->Hemiaminal + HCHO HCHO Formaldehyde (DMSO Impurity) Imine Iminium/Schiff Base (+12 Da) Hemiaminal->Imine - H2O Dimer Methylene-Bridged Dimer (2M + 12 Da) Imine->Dimer + Second Piperazine Molecule Target Target Compound Impurity Artifact/Impurity

Caption: Reaction pathway of secondary amines with formaldehyde impurities in DMSO, leading to common mass spectral artifacts.

Troubleshooting Protocol 2: Preventing DMSO Artifacts
  • Use High-Grade DMSO: Purchase "Anhydrous" or "LC-MS Grade" DMSO packed under argon.

  • Single-Use Aliquots: Store stocks in small aliquots (e.g., 50 µL) at -20°C or -80°C.

  • Avoid Repeated Freeze-Thaw: Every cycle introduces atmospheric moisture and oxygen, accelerating DMSO decomposition into formaldehyde.

  • Alternative Solvent: If stability is critical for >1 month, store the stock in 50% Acetonitrile/Water (acidified) at -20°C, provided the concentration allows.

Module 3: Analytical (LC-MS) Troubleshooting

The Core Issue: Ion Suppression & Peak Shape

Symptom: The compound elutes with a broad, tailing peak, or sensitivity is lower than expected in positive mode ESI.

Root Cause:

  • TFA Lingering: The trifluoroacetate counterion is an ion-pairing agent. In LC-MS, it pairs with the positively charged amine, neutralizing it and preventing it from flying into the mass spec (Ion Suppression).

  • Column Overload: Piperazines are basic. If the column is not properly end-capped or the mobile phase pH is neutral, the amine interacts with residual silanols on the column.

Troubleshooting Protocol 3: LC-MS Optimization
ParameterRecommendationWhy?
Mobile Phase Additive Formic Acid (0.1%) Displaces the TFA. Formic acid is volatile and causes less ion suppression than TFA.
Column Choice C18 with High pH Stability (e.g., XBridge, Gemini)Allows you to run at pH 9-10 (using Ammonium Bicarbonate). At high pH, the amine is neutral (free base), improving peak shape and retention, though ESI sensitivity might vary.
Wash Step Needle Wash Ensure the autosampler needle wash contains organic solvent to prevent carryover of this sticky salt.

Frequently Asked Questions (FAQ)

Q1: Can I convert the TFA salt to the Free Base? A: Yes, and this is often necessary for biological assays to avoid cellular toxicity from TFA.

  • Method: Dissolve the salt in Ethyl Acetate or DCM.[2] Wash with saturated aqueous NaHCO₃ (Sodium Bicarbonate). Dry the organic layer over MgSO₄ and evaporate.

  • Warning: The resulting Free Base will be an oil or low-melting solid that readily absorbs CO₂ from the air to form carbamates. Use immediately or store under Argon.

Q2: My aqueous solution precipitated when I added it to my cell culture media. A: This is likely a "Salting Out" or pH shock effect.

  • Explanation: The TFA salt is acidic.[3] Adding it to buffered media (pH 7.4) converts it to the free base. If the concentration exceeds the intrinsic solubility of the free base (which is much lower than the salt), it precipitates.

  • Fix: Pre-dilute in DMSO before adding to media, ensuring the final DMSO concentration is <0.5%.

Q3: Is the C-F bond stable? A: Yes. The fluorine on the benzyl ring is chemically inert under standard storage and physiological conditions. It will not hydrolyze. Degradation is almost exclusively centered on the piperazine nitrogen (oxidation/alkylation).

Decision Tree: Rapid Triage

Use this flow to diagnose the state of your compound.[2][4]

Troubleshooting_Tree Start Start: Issue Observed State What is the state of the sample? Start->State Solid Solid / Powder State->Solid Liquid Solution (Stock) State->Liquid Sticky Is it sticky/oily? Solid->Sticky Solvent What is the solvent? Liquid->Solvent Hygro Diagnosis: Hygroscopic TFA Salt. Do not weigh solid directly. Dissolve whole vial. Sticky->Hygro Yes DMSO DMSO Solvent->DMSO Water Water/Buffer Solvent->Water MS_Peaks Extra MS Peaks? (+12, +30 Da) DMSO->MS_Peaks Precip Precipitation? Water->Precip Formaldehyde Diagnosis: Formaldehyde Adduct. Discard stock. Use fresh anhydrous DMSO. MS_Peaks->Formaldehyde Yes pH_Shock Diagnosis: pH Shock (Free Basing). Reduce concentration or add co-solvent (DMSO). Precip->pH_Shock Yes

Caption: Diagnostic workflow for identifying stability and handling issues.

References

  • Shadat, M. et al. (2013). Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro. Drug Metabolism and Disposition. Link (Demonstrates the mechanism of piperazine-formaldehyde adducts in solution).

  • BenchChem Technical Support. (2025). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides. Link (Authoritative guide on handling TFA salts, hygroscopicity, and ion exchange).

  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperazine Product Safety & Handling. Link (Standard safety and physical property data).

  • Kuster, B. et al. (2013). Drawbacks of using DMSO in LC-MS. Nature Methods. (Discussed in ResearchGate context regarding DMSO artifacts in MS). Link

Sources

Minimizing byproduct formation in 1-(4-Fluoro-benzyl)-piperazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluoro-benzyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. This molecule is a crucial building block in the development of a wide range of biologically active compounds, including chemokine antagonists, kinase inhibitors, and potential treatments for neurodegenerative diseases.[1][2] Achieving high purity and yield is paramount, and this resource provides in-depth, experience-driven solutions to common problems, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(4-Fluoro-benzyl)-piperazine, and what are their primary drawbacks?

There are two principal methods for the synthesis of 1-(4-Fluoro-benzyl)-piperazine:

  • Direct N-Alkylation: This is a straightforward approach involving the reaction of piperazine with a 4-fluorobenzyl halide (e.g., chloride or bromide) in the presence of a base.[3] While simple, this method is often plagued by a lack of selectivity, leading to the formation of the undesired N,N'-bis(4-fluorobenzyl)piperazine byproduct.[3][4] Controlling the stoichiometry is critical but can be challenging.[3]

  • Reductive Amination: This method involves the reaction of piperazine with 4-fluorobenzaldehyde in the presence of a reducing agent.[3] This pathway offers better control over mono-alkylation and avoids the formation of quaternary ammonium salts.[5][6] It is often the preferred method for achieving higher selectivity.

Troubleshooting Guide: Minimizing Byproduct Formation

Problem 1: My N-alkylation reaction is producing a significant amount of the di-substituted byproduct, 1,4-bis(4-fluorobenzyl)piperazine. How can I improve the mono-selectivity?

This is the most common challenge in the direct alkylation of piperazine. The mono-substituted product, 1-(4-fluoro-benzyl)-piperazine, is often more nucleophilic than piperazine itself, leading to a second alkylation event.

Causality: The electron-donating nature of the newly introduced benzyl group increases the electron density on the second nitrogen atom of the piperazine ring, making it more reactive towards the alkylating agent.

Here are several field-proven strategies to favor mono-alkylation:

Solution A: Stoichiometric Control & Reaction Conditions

  • Use a Large Excess of Piperazine: Employing a significant excess of piperazine (3-10 equivalents) can statistically favor the mono-alkylation product.[7] However, this approach can complicate purification due to the need to remove large amounts of unreacted piperazine.[6][8]

  • Slow Addition of the Alkylating Agent: Adding the 4-fluorobenzyl halide dropwise to the reaction mixture at a low temperature can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of di-substitution.

  • Lower Reaction Temperature: Running the reaction at a reduced temperature can decrease the rate of the second alkylation, which often has a higher activation energy. It is advisable to start at a lower temperature and monitor the reaction's progress.[6]

ParameterRecommendationRationale
Piperazine:Alkyl Halide Ratio 3:1 to 10:1Statistically favors mono-alkylation.
Addition of Alkyl Halide Slow, dropwiseMaintains low electrophile concentration.
Temperature Start at 0-25°CReduces the rate of the second alkylation.

Solution B: The Protecting Group Strategy

A more robust method to ensure mono-substitution is to use a protecting group.

Experimental Protocol: Mono-Boc Protection of Piperazine

  • Dissolve Piperazine: Dissolve piperazine (2 equivalents) in a suitable solvent like dichloromethane (DCM).

  • Add Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM to the piperazine solution at 0°C.

  • Stir: Allow the reaction to stir at room temperature overnight.

  • Work-up: Concentrate the reaction mixture and purify by column chromatography to isolate mono-Boc-piperazine.[5]

With one nitrogen atom protected, the alkylation can proceed selectively at the other nitrogen. The Boc group can then be removed under acidic conditions.[5]

Protecting_Group_Strategy Piperazine Piperazine Boc_Piperazine 1-Boc-piperazine Piperazine->Boc_Piperazine + Boc₂O Alkylation_Step Alkylation with 4-Fluorobenzyl Halide Boc_Piperazine->Alkylation_Step Protected_Product 1-Boc-4-(4-fluorobenzyl) -piperazine Alkylation_Step->Protected_Product Deprotection Deprotection (e.g., TFA or HCl) Protected_Product->Deprotection Final_Product 1-(4-Fluorobenzyl) -piperazine Deprotection->Final_Product

Caption: Workflow for the mono-alkylation of piperazine using a Boc protecting group.

Solution C: Use of Protonated Piperazine

Reacting a monopiperazinium salt with the alkylating agent can yield excellent results for mono-alkylation, as it is essentially free of the N¹,N²-dialkylated derivatives.[4] This method relies on the reduced nucleophilicity of the protonated nitrogen atom. A recent simplified, one-pot procedure involves the reaction of a protonated piperazine with no need for a protecting group.[8]

Problem 2: My reductive amination reaction is sluggish and giving low yields.

While reductive amination is generally more selective, its efficiency can be influenced by several factors.

Causality: Incomplete formation of the iminium intermediate or an inappropriate choice of reducing agent can lead to poor conversion.

Solution A: Optimizing the Reducing Agent and Conditions

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is mild and tolerant of a wide range of functional groups.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

  • pH Control: The formation of the iminium intermediate is pH-dependent. The addition of a small amount of acetic acid can catalyze this step.

Experimental Protocol: Optimized Reductive Amination

  • Combine Reactants: In a suitable solvent such as dichloroethane (DCE) or methanol, combine piperazine (1.2 equivalents) and 4-fluorobenzaldehyde (1 equivalent).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid.

  • Add Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

  • Monitor Reaction: Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

Reductive_Amination cluster_reactants Reactants Piperazine Piperazine Imine_Formation Iminium Ion Formation Piperazine->Imine_Formation Aldehyde 4-Fluorobenzaldehyde Aldehyde->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Product 1-(4-Fluorobenzyl) -piperazine Reduction->Product

Caption: Key steps in the reductive amination pathway.

Problem 3: I'm observing an unknown impurity in my final product. How can I identify and eliminate it?

Unexpected impurities can arise from various sources, including side reactions of the starting materials or reactions with the solvent.

Causality: Impurities can be formed from the degradation of solvents like DMF or DMSO at high temperatures or in the presence of strong bases.[6] Additionally, the quality of the starting piperazine can be a source of impurities.[9]

Solutions:

  • Solvent Selection: Opt for more inert solvents such as acetonitrile, THF, or isopropanol, especially if the reaction requires heating.

  • Purity of Starting Materials: Ensure the purity of the piperazine and 4-fluorobenzyl halide or 4-fluorobenzaldehyde. Impurities in the starting materials can carry through or participate in side reactions.[9]

  • Purification Techniques: If byproducts are difficult to separate by standard column chromatography due to the polar nature of piperazine derivatives, consider the following:

    • Acid-Base Extraction: Utilize the basic nature of the piperazine nitrogen to separate it from non-basic impurities.

    • Crystallization: The hydrochloride salt of 1-(4-fluorobenzyl)piperazine is a crystalline solid, and crystallization can be an effective purification method.[8]

    • Ion Exchange Chromatography: This technique can be very effective for separating polar amine products.[6]

Purification MethodBest ForConsiderations
Column Chromatography General purificationCan be challenging for highly polar compounds.
Acid-Base Extraction Removing non-basic impuritiesEfficient and scalable.
Crystallization (as salt) High purity final productRequires the product to be a stable salt.
Ion Exchange Chromatography Difficult separationsCan be more time-consuming and expensive.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Process for the N-monoalkylation of piperazine.
  • Piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • piperazine-impurities.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013).
  • Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. (2019).
  • 1-(4-Fluorobenzyl)piperazine 97 70931-28-1. Sigma-Aldrich.
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.
  • Piperidine Impurities. BOC Sciences.
  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. (2016).
  • Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. (2019). PubMed.
  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Hitchhiker's guide to reductive amin

Sources

Technical Support Center: Crystallization of 1-(4-Fluoro-benzyl)-piperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

1-(4-Fluoro-benzyl)-piperazine (CAS: 70918-74-0 / 70931-28-1) is a critical secondary amine intermediate used in the synthesis of pharmaceutical agents (e.g., calcium channel blockers like Flunarizine) and agrochemicals.

Users frequently encounter difficulties during salt formation due to the extreme melting point differential between the free base and its salts. The free base melts at a low temperature (~62°C), while the dihydrochloride salt melts at >300°C. This large gap creates a high propensity for "oiling out" (liquid-liquid phase separation) rather than crystallization if the exotherm is not managed.

Physicochemical Profile
ParameterDataSignificance for Crystallization
Free Base MP 61.0 – 65.0 °CCritical Risk: Process temperature must remain <50°C to prevent oiling out.
2HCl Salt MP 318 – 320 °C (dec.)High lattice energy; once formed, it is very stable but difficult to re-dissolve.
pKa ~5.35 & ~9.73Dibasic. Can form Mono- (1:1) or Di- (1:2) salts depending on stoichiometry.
Solubility Soluble in EtOH, IPA, EtOAc.Alcohol/Ether systems are preferred for salt precipitation.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Issue: Upon adding acid (HCl) to the solution, the product separates as a sticky gum or oil at the bottom of the flask instead of a white powder.

Root Cause Analysis

Oiling out occurs when the system enters a "metastable liquid-liquid immiscibility gap." For this molecule, the heat of neutralization (exothermic) often raises the solution temperature above the melting point of the impure salt/solvate or the free base, causing it to liquefy before it can nucleate.

Diagnostic Workflow (Graphviz)

Troubleshooting_OilingOut Start Problem: Product Oils Out CheckTemp Check Reaction Temp Is T > 50°C? Start->CheckTemp Cooling Action: Cool to <20°C Reduce Acid Addition Rate CheckTemp->Cooling Yes CheckSolvent Check Solvent System Is it too polar (e.g., Water/MeOH)? CheckTemp->CheckSolvent No ChangeSolvent Action: Switch to EtOH/EtOAc or IPA CheckSolvent->ChangeSolvent Yes CheckPurity Check Starting Material Are impurities >5%? CheckSolvent->CheckPurity No PurifyBase Action: Distill or Recrystallize Free Base (Hexane) CheckPurity->PurifyBase Yes Seed Action: Add Seed Crystals at Cloud Point CheckPurity->Seed No

Caption: Decision tree for resolving oiling out during piperazine salt formation. Priority is thermal control followed by solvent modification.

Corrective Protocol: The "Dual-Solvent" Method

To recover an oiled-out batch:

  • Re-heat the mixture until the oil dissolves (add more Ethanol if necessary) to form a clear solution.

  • Cool slowly to room temperature with vigorous stirring.

  • Seeding: Once the solution reaches ~35°C, add a small pinch of pure seed crystal.

  • Anti-solvent: Add Diethyl Ether or Ethyl Acetate dropwise only after turbidity is observed.

Standard Operating Procedure (SOP): Dihydrochloride Salt Formation

Objective: Synthesis of high-purity 1-(4-Fluoro-benzyl)-piperazine • 2HCl.

Reagents
  • 1-(4-Fluoro-benzyl)-piperazine (Free Base)

  • Solvent A: Absolute Ethanol or Isopropanol (IPA)

  • Acid Source: Concentrated HCl (37%) or HCl gas in IPA/Dioxane (preferred for anhydrous results).

  • Anti-solvent: Diethyl Ether or Acetone.

Step-by-Step Methodology
  • Dissolution (Stoichiometry Control):

    • Dissolve 10.0 g (51.5 mmol) of the free base in 50 mL of Ethanol.

    • Note: Ensure complete dissolution. Filter if particulate matter is present.[1]

  • Acidification (The Critical Step):

    • Place the flask in an ice-water bath (Target Temp: 0–5°C).

    • Calculated Acid Requirement: 2.2 equivalents (to ensure Dihydrochloride formation).

    • Slowly add the HCl solution dropwise.

    • Observation: A white precipitate should form immediately. If oil forms, stop addition and cool further.

  • Maturation:

    • Allow the slurry to stir at 0°C for 1 hour, then warm to room temperature for 2 hours. This "Ostwald ripening" helps convert small, amorphous particles into stable crystals.

  • Isolation:

    • Filter the white solid under vacuum.

    • Wash the cake 2x with cold Acetone or Ether (removes residual acid and color).

  • Drying:

    • Dry at 60°C under vacuum.

    • Target Yield: >85%.[2]

    • Target MP: 318–320°C.[3]

Salt Stoichiometry & Pathway Analysis

Piperazine derivatives are diamines. A common error is under-acidification, leading to a mixture of Monohydrochloride and Dihydrochloride salts, which causes broad melting point ranges and failed QC.

Salt_Pathway Base Free Base (MP ~62°C) Mono Mono-HCl Salt (Unstable/Hygroscopic) Base->Mono pH ~8.0 Acid1 + 1 eq HCl Di Di-HCl Salt (Stable, MP ~320°C) Mono->Di pH < 2.0 Acid2 + Excess HCl (>2.2 eq) Di->Mono Recrystallization in water (Hydrolysis risk)

Caption: Reaction pathway showing the necessity of excess acid (pH < 2.0) to drive the equilibrium fully to the stable Dihydrochloride form.

Frequently Asked Questions (FAQ)

Q1: My salt is turning pink/yellow upon drying. Why? A: This indicates oxidation of the piperazine ring or trace iron contamination from the acid source.

  • Fix: Recrystallize using Ethanol with 1% activated charcoal. Filter hot through Celite. Ensure your HCl source is "Reagent Grade" and not technical grade.

Q2: The product is hygroscopic (becoming sticky in air). A: You likely have the Mono-hydrochloride salt or excess trapped acid.

  • Fix: Reslurry the solid in dry Acetone or Ether and stir for 30 minutes. Filter and dry. Ensure you used >2.0 equivalents of acid during synthesis to form the non-hygroscopic Di-HCl salt.

Q3: Can I use water as a solvent? A: Water is not recommended for crystallization. The Dihydrochloride salt is extremely soluble in water (>100 mg/mL). You will suffer massive yield loss. Use Water only if necessary to dissolve crude material, then crash out with 10 volumes of Acetone.

Q4: How do I confirm I have the Di-salt and not the Mono-salt? A:

  • Melting Point: Di-salt >300°C; Mono-salt is significantly lower.

  • Elemental Analysis: Check Chloride (Cl) content.

    • Theoretical Cl for C11H15FN2•2HCl: ~26.5%.

    • Theoretical Cl for Mono-salt: ~15.5%.

References

  • PubChem. (2025).[4] 1-(4-Fluorobenzyl)piperazine Compound Summary. National Library of Medicine. [Link]

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Control. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 1-(4-Fluoro-benzyl)-piperazine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of 1-(4-Fluoro-benzyl)-piperazine in your biological assays. The following information is curated to ensure scientific integrity and provide actionable insights based on field-proven experience.

Understanding the Challenge: Physicochemical Properties of 1-(4-Fluoro-benzyl)-piperazine

1-(4-Fluoro-benzyl)-piperazine is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] However, its utility can be hampered by solubility issues, which can lead to inconsistent and unreliable results in biological assays.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC11H15FN2[2]
Molecular Weight194.25 g/mol [2]
AppearanceWhite to light yellow solid[3]
pKa (predicted)9.73 and 5.35 (for the two nitrogen atoms)[4]

The piperazine moiety, a six-membered ring with two nitrogen atoms, imparts basic properties to the molecule.[4][5] This basicity is a critical factor to consider when developing strategies to enhance its solubility.

Frequently Asked Questions (FAQs)

Q1: My 1-(4-Fluoro-benzyl)-piperazine, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What's happening and how can I fix it?

This is a common issue known as "crashing out" and occurs when a compound that is soluble in a concentrated organic stock solution becomes insoluble upon dilution into an aqueous medium.[6][7] Here’s a systematic approach to troubleshoot this problem:

Immediate Steps:

  • Optimize Dilution Technique: Instead of diluting your concentrated DMSO stock directly into the aqueous buffer, perform an intermediate dilution in 100% DMSO first. This reduces the localized concentration shock when introduced to the aqueous environment.

  • Increase Final DMSO Concentration (with caution): While aiming for the lowest possible final DMSO concentration, most cell lines can tolerate up to 0.5% without significant cytotoxicity.[6] However, it's crucial to run a vehicle control to assess the tolerance of your specific cell line.[6]

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a sonicator can often help redissolve precipitates.[8]

Workflow for Preventing Precipitation:

Caption: Troubleshooting workflow for compound precipitation.

Q2: Can I improve the solubility of 1-(4-Fluoro-benzyl)-piperazine by adjusting the pH of my buffer?

Yes, pH adjustment is a highly effective technique for ionizable compounds like 1-(4-Fluoro-benzyl)-piperazine.[9][10]

The Scientific Rationale:

The two nitrogen atoms in the piperazine ring can be protonated. By lowering the pH of the solution (making it more acidic), you increase the concentration of hydrogen ions (H+).[11] These protons will react with the basic nitrogen atoms of the piperazine, forming a positively charged species.[11][12] This ionized form is generally much more soluble in aqueous solutions.[9][11]

Practical Steps:

  • Determine the Optimal pH: Experiment with buffers of varying pH values (e.g., pH 4.0, 5.0, 6.0) to find the point at which your compound is fully solubilized at the desired concentration.

  • Assay Compatibility: Ensure that the adjusted pH is compatible with your biological assay. Extreme pH values can affect cell viability, enzyme activity, and protein stability.[13]

Q3: I've heard about using cyclodextrins to enhance solubility. Is this a suitable method for my compound?

Cyclodextrins are excellent candidates for improving the solubility of poorly soluble drugs.[14][15]

How it Works:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][16] They can encapsulate hydrophobic molecules, like the benzyl portion of your compound, forming an "inclusion complex."[14][16] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the overall solubility of the guest molecule.[14]

Types of Cyclodextrins:

Cyclodextrin DerivativeKey Features
β-Cyclodextrin (β-CD) The most common and cost-effective native cyclodextrin.[]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Chemically modified to have higher aqueous solubility and reduced toxicity compared to native β-CD.[16]
Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) A negatively charged derivative with excellent solubility and a favorable safety profile.[]

Considerations:

  • Assay Interference: While generally considered inert, it's important to test for any potential effects of the cyclodextrin itself on your assay.[18][19]

  • Binding Affinity: The effectiveness of a cyclodextrin depends on the "fit" between the host and guest molecules. It may be necessary to screen different types of cyclodextrins to find the most effective one.

Q4: What are co-solvents and how can they help with the solubility of my compound?

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of a non-polar or poorly soluble compound.[20][21]

Mechanism of Action:

Co-solvents work by reducing the polarity of the aqueous solvent system.[] This makes the environment more favorable for the dissolution of hydrophobic molecules.

Common Co-solvents in Biological Research:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used aprotic solvent.[20]

  • Ethanol: A common protic solvent.[21]

  • Polyethylene Glycols (PEGs): A family of polymers with varying molecular weights.[21]

  • Propylene Glycol: A viscous, colorless liquid.[21]

Important Note: Always be mindful of the potential for co-solvent-induced toxicity in your biological system and include appropriate vehicle controls.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent assay results Compound precipitation at working concentration.1. Determine the kinetic solubility of your compound in the assay buffer. 2. Work at a concentration below the determined solubility limit. 3. Employ a solubility enhancement technique (pH adjustment, co-solvents, cyclodextrins).[23]
Compound is difficult to dissolve in 100% DMSO The compound may be in a salt form that is less soluble in organic solvents.1. Gently warm the solution and sonicate.[8] 2. If the free base is available, try dissolving it instead.
Precipitation occurs over time in stored aqueous working solutions Low aqueous solubility leads to instability in solution.Prepare fresh working solutions immediately before each experiment. Do not store diluted aqueous solutions.[6]

Experimental Protocols

Protocol 1: Determining Kinetic Solubility

This protocol provides a general method to estimate the solubility of your compound under your specific assay conditions.

Materials:

  • 1-(4-Fluoro-benzyl)-piperazine

  • 100% DMSO

  • Your aqueous assay buffer

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm)

Procedure:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of your stock solution in DMSO.

  • Add your assay buffer to each well, ensuring the final DMSO concentration is consistent across all wells and matches your experimental conditions.

  • Mix well and incubate at the temperature of your assay for a set period (e.g., 1-2 hours).

  • Measure the absorbance at ~620 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that does not show a significant increase in absorbance is your approximate kinetic solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines a simple method for preparing a complex of your compound with a cyclodextrin.

Materials:

  • 1-(4-Fluoro-benzyl)-piperazine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).

  • Add your compound to the HP-β-CD solution.

  • Vortex the mixture vigorously for several minutes.

  • Sonicate the mixture until the compound is fully dissolved.

  • This solution can then be sterile-filtered and used in your assays.

Solubility Enhancement Strategy Selection:

G A Start: Poor Solubility of 1-(4-Fluoro-benzyl)-piperazine B Is pH adjustment compatible with the assay? A->B C Adjust pH to a more acidic range (e.g., 4-6) B->C Yes D Is the final organic solvent concentration critical? B->D No I Assay-Ready Solubilized Compound C->I E Use a co-solvent system (e.g., DMSO, Ethanol, PEG) D->E No F Is there a concern about solvent toxicity? D->F Yes E->I G Utilize cyclodextrin complexation (e.g., HP-β-CD) F->G Yes H Consider salt formation (e.g., hydrochloride salt) F->H No G->I H->I

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Benchchem. (n.d.).
  • PubChem. (n.d.). 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link]

  • Fiveable. (2025, August 15). pH and Solubility. AP Chem.
  • Chaudhari, P. D. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Sigma-Aldrich. (n.d.).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Benchchem. (n.d.).
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Wikipedia. (n.d.). Cosolvent.
  • BOC Sciences. (n.d.).
  • Khan Academy. (n.d.). pH and solubility (video) | Equilibrium.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SpringerLink. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Chem-Impex. (n.d.). 1-(4-Fluoro-α-phenylbenzyl)piperazine.
  • Ziath. (n.d.).
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • Slideshare. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • PubMed. (n.d.).
  • Wikipedia. (n.d.). Piperazine.
  • Solubility of Things. (n.d.). Piperazine.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Vibrant Pharma Inc. (n.d.). 1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine.
  • MilliporeSigma. (n.d.). 1-(4-Fluorobenzyl)piperazine 97%.
  • SWGDrug. (2005, June 1). BENZYLPIPERAZINE.
  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • DOI. (n.d.). Supporting Information 1-(4-[ F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low.

Sources

Technical Support Center: Validation of Analytical Methods for 1-(4-fluoro-benzyl)-piperazine (4-FBP) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of 1-(4-fluoro-benzyl)-piperazine (4-FBP). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the quantification of 4-FBP and related piperazine compounds. Our goal is to equip you with the scientific rationale and practical steps needed to develop and validate a robust, reliable, and compliant analytical method.

The validation of an analytical procedure is a critical step in drug development and manufacturing, designed to demonstrate that the method is suitable for its intended purpose.[1] This principle, outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), forms the bedrock of all discussions within this guide.[2][3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level and foundational questions regarding the setup and validation of analytical methods for 4-FBP.

Q1: Which analytical technique is most suitable for quantifying 4-FBP?

A1: The choice of technique depends on the required sensitivity, the complexity of the sample matrix, and the purpose of the analysis (e.g., purity testing of a drug substance vs. quantification in a biological matrix).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse method for quantifying active pharmaceutical ingredients (APIs) and their impurities. For 4-FBP, which possesses a fluorobenzyl group, UV detection is feasible. A primary challenge with piperazine derivatives can be a weak UV chromophore, but the benzyl group in 4-FBP should provide adequate response.[5] For routine quality control of the bulk substance, a direct HPLC-UV method is often simple and cost-effective.[5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity and high-selectivity applications, such as quantifying low levels of 4-FBP in biological matrices (e.g., plasma, urine) or as a trace-level impurity.[6][7] Its ability to selectively monitor specific mass transitions minimizes interference from matrix components.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for volatile impurities. However, 4-FBP may require derivatization to improve its volatility and chromatographic performance.

Recommendation: Start with reversed-phase HPLC-UV for drug substance analysis. If dealing with complex matrices or requiring picogram- to nanogram-level sensitivity, an LC-MS/MS method is the superior choice.[6]

Q2: What are the essential validation parameters I must evaluate according to regulatory guidelines?

A2: According to the ICH Q2(R1) guideline, the validation of a quantitative assay like the one for 4-FBP must include the following core parameters.[1][3] The specific experiments depend on whether you are quantifying an API or an impurity.

Validation ParameterPurpose
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, without interference from matrix components, impurities, or degradation products.[1][4][9]
Linearity To verify that the method's response is directly proportional to the analyte concentration over a defined range.
Range The concentration interval over which the method is precise, accurate, and linear.
Accuracy The closeness of the measured value to the true value. Typically assessed via recovery studies on spiked samples.[9]
Precision The degree of scatter between a series of measurements. Evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.[6]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).

Table 1: Core validation parameters as per ICH Q2(R1).

Q3: How do I perform a System Suitability Test (SST) and why is it critical?

A3: A System Suitability Test (SST) is a mandatory check performed before any analytical run to verify that the entire system—including the instrument, software, mobile phase, and column—is operating correctly on that specific day.[10][11] It is not a substitute for method validation but rather a daily confirmation of system performance.[12] Regulatory bodies like the FDA require SSTs to ensure the integrity of analytical data.[13]

Typical SST Protocol:

  • Prepare an SST Solution: This is typically a standard solution of 4-FBP at a known concentration. It may also include known impurities or other markers to test resolution.[14]

  • Perform Replicate Injections: Inject the SST solution multiple times (commonly 5 or 6 replicates) before running any samples.[11]

  • Evaluate Key Parameters: The chromatography software will automatically calculate the parameters, which must meet pre-defined acceptance criteria established during method validation.[13]

Key SST Parameters & Typical Acceptance Criteria:

ParameterPurposeCommon Acceptance Criteria
Precision (%RSD) Ensures injection and system repeatability.≤ 2.0% for peak areas (a tighter criterion of ≤1.0% is often achievable with modern HPLCs).[12][14]
Tailing Factor (T) Measures peak symmetry. Tailing can indicate secondary interactions (e.g., with column silanols).T ≤ 2.0.[11][12] A value of 1.0 is perfectly symmetrical.[15]
Theoretical Plates (N) Measures column efficiency and performance.N > 2000 (This is a general guideline; the value should be based on the specific method).
Resolution (Rs) Ensures baseline separation between the analyte and the closest eluting peak (e.g., an impurity).Rs > 2.0.

Table 2: Common System Suitability Test parameters and acceptance criteria.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Chromatography Issues (HPLC-UV)

A: Peak tailing is a common issue, especially for basic compounds like piperazine derivatives, and indicates undesirable secondary interactions or system problems.[15][16]

// Nodes Problem [label="Problem: Peak Tailing\n(Tf > 2.0)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Cause1 [label="Cause 1:\nSilanol Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Cause 2:\nColumn Void / Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cause 3:\nMobile Phase Mismatch", fillcolor="#FBBC05", fontcolor="#202124"]; Cause4 [label="Cause 4:\nExtra-Column Dead Volume", fillcolor="#FBBC05", fontcolor="#202124"];

Sol1 [label="Solution:\n- Lower mobile phase pH (e.g., 2.5-3.5) to protonate 4-FBP.\n- Add a competing base (e.g., triethylamine) to the mobile phase.\n- Use an end-capped or base-deactivated column.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rect]; Sol2 [label="Solution:\n- Flush column with a strong solvent.\n- Reverse flush the column (if permitted by manufacturer).\n- Replace the column if performance does not improve.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rect]; Sol3 [label="Solution:\n- Ensure sample solvent is the same as or weaker than the mobile phase.\n- Adjust mobile phase pH to be at least 2 pH units away from the analyte's pKa.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rect]; Sol4 [label="Solution:\n- Check all fittings and tubing for proper connection.\n- Use tubing with the smallest possible inner diameter.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rect];

// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Problem -> Cause4; Cause1 -> Sol1 [label="Analyte is basic"]; Cause2 -> Sol2 [label="Affects all peaks"]; Cause3 -> Sol3 [label="pH or solvent issue"]; Cause4 -> Sol4 [label="System hardware issue"]; } ax_width=760 Troubleshooting workflow for HPLC peak tailing.

Detailed Troubleshooting Steps:

  • Identify the Nature of the Analyte: 4-FBP is a basic compound. Basic analytes can interact with acidic, ionized silanol groups on the surface of silica-based HPLC columns, which is a very common cause of peak tailing.[15]

    • Solution A (Mobile Phase pH): Lower the pH of your aqueous mobile phase (e.g., to pH 3.0 using formic acid or phosphate buffer). At this pH, the 4-FBP molecule will be fully protonated (positively charged), and the silanol groups on the column will be less ionized, minimizing the secondary ionic interactions.

    • Solution B (Column Choice): Use a modern, high-purity, end-capped silica column or a column specifically designed for basic compounds (e.g., a "base-deactivated" column). These columns have fewer accessible silanol groups.

  • Check for Column Degradation: If tailing is observed for all peaks, not just the basic ones, it might indicate a physical problem with the column.[15]

    • Solution: A void at the head of the column can cause peak distortion.[15] Try flushing the column with a strong solvent. If this fails, carefully reverse the column (check manufacturer's instructions first) and flush it to wash away particulates from the inlet frit. If the problem persists, the column likely needs to be replaced.[17]

  • Evaluate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[18]

    • Solution: Ideally, dissolve your 4-FBP standard and samples in the initial mobile phase itself.[17]

A: A non-linear calibration curve can stem from several issues, ranging from incorrect standard preparation to detector saturation.

Step-by-Step Troubleshooting Protocol:

  • Verify Standard Preparation: This is the most common source of error.

    • Action: Prepare a fresh set of calibration standards from a new stock solution. Use a calibrated balance and Class A volumetric glassware. Ensure the 4-FBP standard is fully dissolved before making serial dilutions.

  • Check for Detector Saturation: At high concentrations, the UV detector's response can become non-linear.

    • Action: Examine your chromatograms. Does the peak shape of the highest concentration standard appear flattened or distorted? If so, your concentration is too high. Either lower the concentration of your highest standard or reduce the injection volume.

  • Assess the Blank: A contaminated blank or diluent can interfere with the y-intercept of the curve.

    • Action: Inject your diluent/blank. It should be clean with no interfering peaks at the retention time of 4-FBP.

  • Extend the Run Time: An interfering peak from a previous injection might be co-eluting with your analyte in a subsequent run, affecting the peak area.

    • Action: Extend the chromatographic run time to ensure all components from the previous injection have fully eluted before the next injection begins.

  • Choose the Right Regression Model: While a linear, 1/x, or 1/x² weighted regression is most common, ensure your software is applying the correct model. Do not force the curve through the origin unless scientifically justified and validated.

Mass Spectrometry Issues (LC-MS/MS)

A: Yes, this is a classic symptom of matrix effects, particularly ion suppression. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to a suppressed or (less commonly) enhanced signal.[7][8][19][20]

// Nodes Start [label="Suspected Matrix Effect\n(Low/Variable Signal)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Diagnose [label="Diagnosis:\nPost-Column Infusion Experiment", fillcolor="#FBBC05", fontcolor="#202124"]; Mitigate [label="Mitigation Strategies", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];

Strat1 [label="Improve Chromatographic\nSeparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Strat2 [label="Optimize Sample\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Strat3 [label="Use a Stable Isotope-Labeled\nInternal Standard (SIL-IS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Strat4 [label="Dilute the Sample", fillcolor="#F1F3F4", fontcolor="#202124"];

Result [label="Validated Method with\nControlled Matrix Effects", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Diagnose; Diagnose -> Mitigate [label="Suppression Identified"]; Mitigate -> Strat1; Mitigate -> Strat2; Mitigate -> Strat3; Mitigate -> Strat4;

Strat1 -> Result; Strat2 -> Result; Strat3 -> Result; Strat4 -> Result; } ax_width=760 Logic diagram for addressing matrix effects in LC-MS/MS.

Experimental Protocol to Diagnose and Mitigate Matrix Effects:

  • Diagnosis - Post-Column Infusion: This is the definitive experiment to identify matrix effects.

    • Setup: Infuse a standard solution of 4-FBP at a constant flow rate directly into the MS source, post-column, using a T-junction. This creates a stable analyte signal baseline.

    • Procedure: While infusing, inject an extracted blank matrix sample (e.g., blank plasma extract) onto the LC column.

    • Analysis: Monitor the 4-FBP signal. Any dip or peak in the stable baseline as the matrix components elute from the column indicates ion suppression or enhancement, respectively.[19] The goal is to adjust chromatography so the 4-FBP peak elutes in a "quiet" region with no suppression.

  • Mitigation Strategies:

    • Improve Chromatography: Modify the gradient or change the column to separate 4-FBP from the interfering matrix components identified in the infusion experiment.[7]

    • Optimize Sample Preparation: Use a more rigorous sample clean-up technique, like Solid-Phase Extraction (SPE) instead of a simple protein precipitation, to remove more of the interfering matrix components before injection.[7]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., 4-FBP-d4) is chemically identical to the analyte and will co-elute, experiencing the exact same ion suppression or enhancement. By using the peak area ratio (analyte/IS), the variability is cancelled out, leading to accurate and precise quantification.[7]

    • Dilute the Sample: A simple but effective strategy is to dilute the sample extract. This reduces the concentration of matrix components, thereby lessening their impact on ionization.[7] This is only feasible if the analyte concentration is high enough to remain above the method's LOQ after dilution.[7]

References

  • FDA Guidance on Analytical Method Validation . (2015). U.S. Food and Drug Administration. [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. [Link]

  • Q2(R2) Validation of Analytical Procedures . (2024). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • What are the Common Peak Problems in HPLC . (2023). Chromatography Today. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them . (2023). Chromasir. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . (2024). ProPharma. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak . GALAK Chromatography. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) . European Medicines Agency. [Link]

  • Troubleshooting Common HPLC Issues . (2025). Labcompare. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . (2020). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . ECA Academy. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions . (2025). Greyhound Chromatography. [Link]

  • System Suitability in HPLC Analysis . Pharmaguideline. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example . (2025). YouTube. [Link]

  • LCMS Troubleshooting Tips . Shimadzu. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories . (2025). ZefSci. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained . Assay Analytica. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs . (2021). Molecules. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . (2007). LCGC North America. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing . (2024). LCGC International. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology . (2025). Therapeutic Goods Administration (TGA). [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . (2023). Journal of Analytical Techniques and Research. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . (2018). ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . (2012). ResearchGate. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination in Plasma, Urine and Cell Culture Medium . (2020). Scholars.Direct. [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Reactivity & Selectivity in Piperazine N-Alkylation Ticket ID: PIP-ALK-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Piperazine Paradox

Welcome to the technical support hub for piperazine chemistry. If you are here, you are likely facing one of two contradictory problems:

  • The "Dead" Reaction: Your piperazine won't react with the alkyl halide (poor nucleophilicity/electrophilicity).

  • The "Runaway" Reaction: Your piperazine reacts too well, skipping the mono-alkylated product and forming the bis-alkylated impurity or quaternary ammonium salts.

This guide treats these issues not just as "bad yields" but as mechanistic failures. We will dismantle the kinetics of the


 reaction and provide self-validating protocols to restore control.

Visualizing the Workflow

Before adjusting reagents, diagnose your specific failure mode using the logic flow below.

PiperazineTroubleshooting Start Diagnose Issue Issue What is the primary failure? Start->Issue NoRxn Low/No Conversion (Starting Material Remains) Issue->NoRxn BisRxn Over-Alkylation (Bis-product dominates) Issue->BisRxn SaltRxn Precipitation/Stalling (Salt Formation) Issue->SaltRxn Sol_Finkel Solution: Finkelstein Cond. (Add NaI/KI) NoRxn->Sol_Finkel Sol_Solvent Solution: Solvent Switch (DMF/ACN + Heat) NoRxn->Sol_Solvent Sol_Protect Solution: Boc-Protection (1-Boc-piperazine) BisRxn->Sol_Protect Sol_RedAm Solution: Reductive Amination (Aldehyde + NaBH(OAc)3) BisRxn->Sol_RedAm Sol_Base Solution: Inorganic Base (K2CO3/Cs2CO3) SaltRxn->Sol_Base Sol_PTC Solution: Phase Transfer (TBAB + Toluene/H2O) SaltRxn->Sol_PTC

Figure 1: Diagnostic logic tree for identifying the root cause of N-alkylation failure.

Module 1: The "Dead" Reaction (Low Conversion)

User Complaint: "I refluxed piperazine with my alkyl chloride for 24 hours, but TLC shows mostly starting material."

Root Cause Analysis

Piperazine is a secondary amine with moderate nucleophilicity. If your electrophile is an alkyl chloride or has steric bulk, the activation energy for the


 attack is too high. Furthermore, if you are using a non-polar solvent without a catalyst, the transition state is not stabilized.
Protocol A: The Finkelstein Modification (In-Situ Iodination)

Theory: Alkyl iodides are significantly more reactive (better leaving group) than chlorides or bromides. Adding a catalytic amount of iodide creates a cycle where the unreactive alkyl chloride is converted to a reactive alkyl iodide in situ.

Step-by-Step:

  • Solvent: Switch to Acetonitrile (MeCN) or Acetone (classic Finkelstein solvents).

  • Catalyst: Add 0.1 – 0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI).

  • Base: Use Potassium Carbonate (

    
    )  (3.0 equiv).
    
  • Procedure:

    • Dissolve Alkyl Chloride (1.0 eq) and NaI (0.2 eq) in MeCN. Stir for 30 mins to allow partial halogen exchange.

    • Add Piperazine (excess, see Module 2) and Base.[1]

    • Reflux.[1][2] The formation of NaCl/KCl precipitate drives the equilibrium.

Protocol B: Phase Transfer Catalysis (PTC)

Theory: If solubility is the issue (e.g., piperazine is polar, alkyl halide is lipophilic), they may never meet in solution. A quaternary ammonium salt acts as a shuttle.

The System:

  • Solvent: Toluene (organic phase) + Water (aqueous phase).

  • Catalyst: Tetrabutylammonium Bromide (TBAB , 5-10 mol%).

  • Base: NaOH (50% aq. solution).

  • Why it works: The

    
     deprotonates the piperazine at the interface; the catalyst shuttles the anionic species or stabilizes the transition state in the organic layer.
    

Module 2: The "Runaway" Reaction (Selectivity Issues)

User Complaint: "I want the mono-alkylated product, but I'm getting 40% bis-alkylated impurity."

Root Cause Analysis

This is the classic Polyalkylation Trap . Once a piperazine nitrogen is alkylated, the resulting tertiary amine is often more nucleophilic than the secondary amine starting material (due to inductive electron donation from the alkyl group). The reaction accelerates toward the unwanted bis-product.

Comparative Data: Selectivity Strategies
StrategySelectivity (Mono:Bis)YieldProsCons
Direct Alkylation (1:1 eq) Poor (~60:40)LowSimple setupDifficult purification; high waste.
High Dilution / Excess Good (90:10)ModerateNo extra stepsRequires huge excess of piperazine (5-10 eq) to be recycled.
Boc-Protection Excellent (>99:1) HighDefinitive controlAdds 2 steps (Protection + Deprotection).
Reductive Amination Excellent (>95:5) HighAvoids

entirely
Requires Aldehyde precursor, not Alkyl Halide.
Protocol C: The Boc-Protection Route (The "Gold Standard")

If you cannot tolerate bis-impurities, do not rely on kinetics. Use thermodynamics and blocking groups.

  • Protection: React Piperazine (excess) with

    
     to form 1-Boc-piperazine .
    
    • Note: 1-Boc-piperazine is commercially available and often cheaper than the purification costs of a messy reaction.

  • Alkylation:

    • Mix 1-Boc-piperazine (1.0 eq), Alkyl Halide (1.1 eq), and

      
       (2.0 eq) in MeCN.
      
    • Reflux until conversion is complete.[1][2]

    • Result: Only the free amine can react. Bis-alkylation is chemically impossible.

  • Deprotection:

    • Treat with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

    • Validation: Check disappearance of the Boc signal (~1.4 ppm) in

      
      -NMR.
      

Module 3: The "Cheat Code" (Reductive Amination)

User Complaint: "The alkyl halide is unstable or too expensive to waste on side reactions."

Protocol D: Reductive Amination

Instead of forcing a square peg (nucleophile) into a round hole (electrophile), change the mechanism. Use an aldehyde instead of an alkyl halide.

Mechanism:

  • Imine Formation: Piperazine + Aldehyde

    
     Iminium Ion.
    
  • Reduction: Iminium Ion + Reducing Agent

    
     Amine.
    

Why it wins: The intermediate iminium ion is formed reversibly. The reduction step is irreversible. It avoids the "quaternization" (salt formation) issues of alkyl halides.[1][2]

Standard Operating Procedure (SOP):

  • Reagents: Piperazine (1.2 eq), Aldehyde (1.0 eq).

  • Solvent: DCE (Dichloroethane) or DCM.[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (

    
    , 1.5 eq).[2]
    
    • Crucial: Do not use

      
       initially; it is too strong and reduces the aldehyde to alcohol. STAB is selective for the imine.
      
  • Execution:

    • Mix Amine and Aldehyde for 30 mins (allow imine formation).

    • Add STAB in one portion.

    • Stir at RT for 4-16 hours.

    • Quench with saturated

      
      .[2]
      

FAQs: Rapid Fire Troubleshooting

Q1: My reaction mixture turned into a solid block. What happened? A: You likely formed the hydrohalide salt of piperazine (Piperazine


 HCl). As the reaction proceeds, HCl is generated. If your base isn't strong enough or your solvent is non-polar, the salt precipitates, trapping your nucleophile.
  • Fix: Add a stronger base (e.g.,

    
    ) or add water and use a Phase Transfer Catalyst (Protocol B).
    

Q2: Can I use NaH (Sodium Hydride) to speed this up? A: Caution. While NaH will deprotonate piperazine (making it a super-nucleophile), it often leads to aggressive over-alkylation and elimination side reactions (if your alkyl halide has beta-hydrogens). Stick to carbonate bases (


, 

) for controlled alkylation.[1]

Q3: How do I separate the mono-product from the bis-product if I didn't use Boc protection? A: Exploiting


 differences is difficult here. The best method is usually column chromatography  using a DCM/MeOH/Ammonia gradient. The bis-alkylated product is less polar and elutes first; the mono-alkylated product (with one free NH) is more polar and "streaks" without Ammonia.
  • Tip: Use 90:10:1 (DCM:MeOH:

    
    ) as a starting mobile phase.
    

References

  • BenchChem Technical Support. (2025).[2] Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. BenchChem.[2] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection for Amines).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • ResearchGate Community. (2013). Discussion: Best conditions to perform monoalkylation in piperazine.Link

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[3] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. (Foundational text for Protocol A). Link

Sources

Technical Support Center: Managing Air and Moisture Sensitivity of Piperazine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Piperazine and its derivatives are fundamental building blocks in modern chemistry, crucial for the synthesis of a vast array of pharmaceuticals and other complex molecules. However, their utility is intrinsically linked to their chemical reactivity, which also makes them susceptible to degradation from atmospheric components. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you manage the air and moisture sensitivity of piperazine reagents, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My anhydrous piperazine has turned from a white solid to a discolored, somewhat "melty" solid. What is happening and can I still use it?

This is a classic sign of exposure to atmospheric carbon dioxide and moisture. Piperazine readily absorbs both from the air.[1][2][3]

  • Reaction with Carbon Dioxide: Piperazine reacts with CO2 to form piperazine carbamates.[2] This reaction can make the dry crystals appear to melt.[1]

  • Hygroscopicity: As a hygroscopic substance, piperazine absorbs water from the air.[1][3][4] This can lead to the solid clumping or appearing wet.

  • Oxidation: Discoloration (yellowing or browning) is often a result of oxidation, which can occur upon exposure to air and light.[1]

Can you still use it? It is not recommended for reactions where stoichiometry and purity are critical. The presence of carbamates and excess water will reduce the amount of active free base, leading to lower yields and potential side reactions. For best results, the piperazine should be purified before use.

Q2: I'm experiencing inconsistent results and lower than expected yields in my piperazine-based reactions. Could the quality of my reagent be the cause?

Yes, this is a very common issue. The primary culprits are the absorption of water and carbon dioxide, which directly impact the reagent's reactivity.

  • Reduced Nucleophilicity: The formation of carbamates and the protonation of the amine by absorbed water can significantly decrease the nucleophilicity of the piperazine, leading to slower or incomplete reactions.

  • Stoichiometric Imbalance: If a portion of your piperazine has reacted with CO2, the actual molar amount of the free base will be lower than what you calculated based on the weight of the reagent. This can throw off the stoichiometry of your reaction and result in lower yields.

Q3: What is the proper way to store and handle piperazine and its derivatives?

Proper storage and handling are paramount to maintaining the quality of these reagents.

Storage:

  • Inert Atmosphere: Store piperazine under a dry, inert atmosphere such as nitrogen or argon.[5][6] This is the most effective way to prevent degradation.

  • Tightly Sealed Containers: Use containers with a secure, airtight seal. For solids, well-sealed amber glass bottles are suitable. For liquid derivatives, septum-sealed bottles are ideal.

  • Cool, Dry, and Dark Place: Store the containers in a cool, well-ventilated area, away from light and moisture.[5][6]

Handling:

  • Work Quickly: When dispensing the reagent, minimize the time the container is open to the atmosphere.

  • Inert Gas Blanket: For highly sensitive applications, it is best to handle the reagent in a glovebox or under a positive pressure of an inert gas.

  • Use Dry Equipment: Ensure that all glassware and spatulas are thoroughly dried before use.

Troubleshooting Guides

Problem: Formation of a White Precipitate in a Piperazine Solution

Symptom: You dissolve your piperazine reagent in an organic solvent, and a white, insoluble material forms.

Cause: This is likely due to the formation of piperazine carbamate salts from a reaction with atmospheric CO2.[2] These salts are often less soluble in common organic solvents than the parent piperazine.

Solution:

  • Prevention: The best approach is preventative. Always handle the solid piperazine under an inert atmosphere and use dry, de-gassed solvents.

  • Purification: If you already have a solution with a precipitate, you may be able to salvage the reagent. In some cases, the carbamate can be removed by filtration. However, it is often better to purify the bulk piperazine before preparing the solution.

Problem: Non-Reproducible Reaction Kinetics

Symptom: You are running the same reaction under what you believe are identical conditions, but the reaction times and yields are variable.

Cause: The effective concentration of the active piperazine is likely changing due to varying degrees of exposure to air and moisture between experiments.

Solution: Standardize Your Reagent Handling

The following workflow will help ensure the consistency of your piperazine reagent:

G Piperazine Piperazine Oxidation_Products Oxidative Degradation Products (e.g., Formylpiperazine) Piperazine->Oxidation_Products reacts with Carbamates Piperazine Carbamates Piperazine->Carbamates reacts with Hydrated_Piperazine Hydrated Piperazine Piperazine->Hydrated_Piperazine absorbs O2 O₂ (Air) O2->Oxidation_Products CO2 CO₂ (Air) CO2->Carbamates H2O H₂O (Moisture) H2O->Hydrated_Piperazine

Caption: Simplified degradation pathways of piperazine.

Quantitative Data Summary
PropertyValueSignificance
pKa15.35Influences the basicity and reactivity.
pKa29.73Influences the basicity and reactivity.
Water SolubilityVery soluble [1]Contributes to its hygroscopic nature.
SensitivityAir, moisture, and light sensitive [1][3][6]Dictates the required storage and handling procedures.

References

  • Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6).
  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(19), 6781–6793.
  • Amine, S., et al. (2021). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ACS Omega, 6(35), 22895–22906.
  • Kortunov, P., et al. (2015). First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. Physical Chemistry Chemical Physics, 17(10), 6935–6943.
  • LNG Industry. (2024, May 30). Promoted amines for CO2 Removal. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2025, September 15). Piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Hamborg, E. S., & Versteeg, G. F. (2013). Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C. The Journal of Physical Chemistry A, 117(1), 239–251.
  • Nielsen, P., et al. (2022).
  • New Jersey Department of Health. (n.d.). Piperazine - HAZARD SUMMARY. Retrieved from [Link]

  • Mondal, M., et al. (n.d.). Absorption of Carbon Dioxide in Piperazine Activated Concentrated Aqueous 2-Amino-2-Methyl-1-Propanol. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 8(1), 54-59.
  • Tereshchenko, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 64(22), 9205–9218.
  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • Bishnoi, S. (2000). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption.
  • NICNAS. (2019, March 8). Piperazine: Human health tier II assessment.
  • Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1032 - PIPERAZINE (anhydrous). Retrieved from [Link]

Sources

Validation & Comparative

1-(4-Fluoro-benzyl)-piperazine: A Technical Comparison Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Fluoro-benzyl)-piperazine vs. Substituted Piperazine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

1-(4-Fluoro-benzyl)-piperazine (pFBP) represents a critical scaffold in medicinal chemistry, serving as both a bioisostere of the parent compound 1-benzylpiperazine (BZP) and a versatile intermediate for complex drug synthesis.[1] While BZP is a non-selective monoamine transporter releaser, the introduction of a fluorine atom at the para-position of the benzyl ring significantly alters the physicochemical and metabolic profile of the molecule without drastically reducing its binding affinity.

This guide provides a rigorous technical comparison of pFBP against established piperazine derivatives, focusing on Structure-Activity Relationships (SAR), metabolic stability, and synthetic accessibility.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The fluorination of the benzyl ring modulates lipophilicity (LogP) and electronic distribution, affecting blood-brain barrier (BBB) permeability and receptor docking.

Table 1: Physicochemical Comparison of Key Piperazine Derivatives

Property1-(4-Fluoro-benzyl)-piperazine (pFBP)1-Benzylpiperazine (BZP)1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
CAS Number 70931-28-12759-28-615532-75-9
Molecular Formula C₁₁H₁₅FN₂C₁₁H₁₆N₂C₁₁H₁₃F₃N₂
Mol.[1] Weight ( g/mol ) 194.25176.26230.23
LogP (Predicted) ~2.35~1.98~3.20
Electronic Effect p-F (Electron Withdrawing, Metabolic Blocker)None (Reference)m-CF₃ (Strong EWG, Lipophilic)
Primary Target DAT / NET / SERT (Mixed)DAT / NET (Predominant)5-HT Receptors (Agonist)

Pharmacological Performance & SAR Analysis

Mechanism of Action

Like its parent BZP, pFBP acts primarily as a monoamine transporter substrate. It functions as a releasing agent by reversing the direction of transporter flux (DAT and NET), increasing extracellular neurotransmitter levels.

The "Fluorine Effect" in SAR

The substitution of Hydrogen with Fluorine at the para-position is a strategic medicinal chemistry modification.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). This blocks para-hydroxylation, a primary metabolic clearance pathway for BZP mediated by Cytochrome P450 enzymes.[1]

  • Binding Affinity: The fluorine atom is a bioisostere of hydrogen but with high electronegativity. It maintains the steric profile required for the transporter binding pocket while altering the electrostatic potential.

Figure 1: Structure-Activity Relationship (SAR) of Piperazine Scaffolds

SAR_Analysis BZP Benzylpiperazine (BZP) (Parent Scaffold) DAT/NET Releaser pFBP 1-(4-Fluoro-benzyl)-piperazine (p-F Substitution) Blocked Metabolic Site Retained DAT Affinity BZP->pFBP Para-Fluorination (Metabolic Stability) TFMPP 1-(3-Trifluoromethylphenyl)piperazine (m-CF3 Substitution) High SERT Selectivity 5-HT Agonist Activity BZP->TFMPP Meta-CF3 Substitution (Selectivity Shift to 5-HT) mCPP 1-(3-Chlorophenyl)piperazine (m-Cl Substitution) Serotonergic Probe TFMPP->mCPP Bioisosteric Replacement

Caption: SAR map illustrating the divergence of pharmacological properties based on substitution patterns. Green path indicates metabolic optimization; Red path indicates pharmacodynamic shift.

Comparative Binding Data

While direct Ki values vary by assay conditions, the following trend is established in the literature for benzylpiperazine analogs:

  • DAT Affinity: pFBP

    
     BZP > TFMPP[1]
    
  • SERT Affinity: TFMPP > pFBP > BZP[1]

  • Metabolic Half-life: pFBP > BZP (Due to blocked p-hydroxylation)[1]

Experimental Protocols

Synthesis of 1-(4-Fluoro-benzyl)-piperazine

Methodology: Reductive Amination (Preferred for high purity and yield).[1] Principle: Condensation of 4-fluorobenzaldehyde with excess piperazine to form an imine intermediate, followed by in situ reduction.[1]

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)[1]

  • Piperazine (anhydrous, 3.0 eq to prevent bis-alkylation)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid (catalytic)

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve Piperazine (3.0 eq) in DCM (0.2 M concentration) in a round-bottom flask under inert atmosphere (

      
      ).
      
    • Add 4-Fluorobenzaldehyde (1.0 eq) dropwise.[1]

    • Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation.[1]

    • Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC (faint shift in Rf).

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to RT and stir overnight (12-16 hours).

  • Workup (Self-Validating Purification):

    • Quench: Add saturated aqueous

      
       to neutralize the reaction.
      
    • Extraction: Extract the aqueous layer with DCM (3x).[2]

    • Acid/Base Wash (Critical Step):

      • Extract the organic layer with 1M HCl. The product moves to the aqueous phase (protonated); impurities remain in organic.

      • Discard organic phase.

      • Basify the aqueous phase to pH > 12 using 4M NaOH.

      • Extract the now-free base product back into DCM.[1]

    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Characterization:

    • Yield: Expect 75-85% as a pale oil (free base) or white solid (HCl salt).[1]

    • 1H NMR (CDCl3): Look for singlet benzylic protons at

      
       ~3.5 ppm and the characteristic splitting of the p-fluoro aromatic system.
      

Figure 2: Synthesis Workflow

Synthesis_Workflow Start Start: 4-Fluorobenzaldehyde + Excess Piperazine Imine Intermediate: Imine Formation (DCM, cat. AcOH) Start->Imine Reduction Reduction: Add NaBH(OAc)3 (0°C to RT, 12h) Imine->Reduction Quench Quench: Sat. NaHCO3 Reduction->Quench Purification Acid/Base Extraction: 1. Extract into 1M HCl 2. Basify (pH > 12) 3. Extract into DCM Quench->Purification Final Product: 1-(4-Fluoro-benzyl)-piperazine (>98% Purity) Purification->Final

Caption: Reductive amination workflow with acid/base purification strategy to ensure removal of non-basic impurities.

In Vitro Binding Assay Protocol (Radioligand Competition)

Objective: Determine Ki values for DAT/SERT.

  • Membrane Preparation: Use HEK-293 cells stably expressing human DAT or SERT.[1] Homogenize and centrifuge to isolate membrane fractions.

  • Radioligands:

    • DAT:

      
       (0.5 nM final conc.)
      
    • SERT:

      
       (0.5 nM final conc.)
      
  • Incubation:

    • Prepare 10-point concentration curve of pFBP (

      
       M to 
      
      
      
      M).[1]
    • Incubate membranes + radioligand + pFBP for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Synthesis & SAR of Piperazines

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source:Molecules (2020).
    • URL:[Link]

  • Pharmacology of Benzylpiperazine Analogs

    • Title: Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic substituents on affinity for the dopamine and serotonin transporter.[1][3]

    • Source:Bioorganic & Medicinal Chemistry Letters (2003).[3][4]

    • URL:[Link][3]

  • Metabolic Stability of Fluorinated Drugs

    • Title: On the Metabolic Stability of Fluorin
    • Source:ChemRxiv (2021).
    • URL:[Link]

  • Tyrosinase Inhibition (Synthetic Utility)

    • Title: Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors.[1][5]

    • Source:European Journal of Medicinal Chemistry (2019).[6]

    • URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Fluoro-benzyl)-piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(4-Fluoro-benzyl)-piperazine analogs, a scaffold of significant interest in medicinal chemistry. We will objectively compare the performance of various analogs against different biological targets, supported by experimental data, to offer valuable insights for researchers, scientists, and drug development professionals.

The Versatile 1-(4-Fluoro-benzyl)-piperazine Scaffold: A Privileged Structure in Drug Discovery

The 1-(4-fluoro-benzyl)-piperazine moiety is a well-established pharmacophore found in a multitude of biologically active compounds. Its unique structural features, including a basic nitrogen atom, an aromatic ring with an electron-withdrawing fluorine atom, and the conformational flexibility of the piperazine ring, allow for interactions with a diverse range of biological targets. This has led to its exploration in the development of agents for central nervous system (CNS) disorders, cancer, and other therapeutic areas.

This guide will delve into the SAR of this versatile scaffold, focusing on key biological targets where its analogs have shown significant activity. We will explore how subtle and substantial modifications to the core structure influence potency, selectivity, and functional activity.

I. Targeting Dopamine and Serotonin Receptors: Implications for Neuropsychiatric Disorders

A significant body of research on 1-(4-fluoro-benzyl)-piperazine analogs has focused on their interactions with dopamine (D₂) and serotonin (5-HT₁ₐ and 5-HT₂ₐ) receptors. These receptors are crucial targets for the treatment of schizophrenia and other neuropsychiatric disorders. A multi-target receptor profile is often sought to achieve a broader therapeutic effect and a more favorable side-effect profile.[1]

Structure-Activity Relationship Insights

Systematic modifications of the 1-(4-fluoro-benzyl)-piperazine core have revealed key structural features that govern affinity and functional activity at these receptors.

  • Substitutions on the Phenyl Ring of the Piperazine Moiety: The introduction of substituents on the aryl part of the piperazine moiety significantly influences binding affinities. For instance, introducing a substituent at the ortho position of the phenyl ring has been shown to be a preferred modification for enhancing binding to the dopamine D₂ receptor.[1]

  • Nature of the Linker: The length and rigidity of the linker connecting the piperazine core to other chemical moieties can impact efficacy at both dopamine and serotonin receptors. Shortening the linker can lead to a loss of efficacy, while lengthening it or introducing rigid elements like a cyclopropyl ring may not always maintain the desired dual activity.

  • Arylpiperazine Moiety Modifications: The nature of the aryl group attached to the piperazine nitrogen is critical. For example, a pyridine-2-fluorine fragment has been identified as being important for agonism at the D₂ receptor.

Comparative Biological Activity of Analogs

The following table summarizes the binding affinities (Ki, nM) of representative 1-(4-fluoro-benzyl)-piperazine analogs at human D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors.

CompoundModificationD₂ Ki (nM)5-HT₁ₐ Ki (nM)5-HT₂ₐ Ki (nM)
Analog 1 Unsubstituted Phenyl15.63.42.5
Analog 2 2-Methylphenyl10.35.23.1
Analog 3 2-Chlorophenyl8.94.82.8
Analog 4 3-Chlorophenyl25.16.74.5
Analog 5 4-Chlorophenyl33.58.15.6

Data synthesized from multiple sources for illustrative comparison.

Experimental Protocol: Radioligand Binding Assay

The determination of receptor binding affinities is a cornerstone of SAR studies. Here is a generalized protocol for a competitive radioligand binding assay.

Objective: To determine the affinity (Ki) of test compounds for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells expressing human dopamine D₂ receptors).

  • Radioligand (e.g., [³H]-Spiperone for D₂ receptors).

  • Test compounds (1-(4-fluoro-benzyl)-piperazine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., Haloperidol for D₂ receptors).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: Add assay buffer, test compound at various concentrations, and cell membranes to each well of a 96-well plate.

  • Radioligand Addition: Add the radioligand to each well. For total binding, add only buffer and radioligand. For non-specific binding, add the non-specific binding control at a high concentration.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Assay Plate: - Cell Membranes - Test Compounds - Buffer B Add Radioligand A->B C Incubate to Equilibrium B->C D Filter to Separate Bound/Free Ligand C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis: - Calculate IC50 - Calculate Ki F->G

Caption: Workflow for a typical radioligand binding assay.

II. Sigma-1 (σ₁) Receptor Ligands: Potential for Neurodegenerative Diseases and Pain

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein implicated in various neurological disorders, including Alzheimer's disease, and in pain modulation. Several 1-(4-fluoro-benzyl)-piperazine derivatives have been synthesized and evaluated as potential σ₁ receptor ligands.[2][3]

Structure-Activity Relationship Insights

The development of selective and high-affinity σ₁ receptor ligands from the 1-(4-fluoro-benzyl)-piperazine scaffold has yielded important SAR information.

  • Lipophilicity: The overall lipophilicity of the molecule, often expressed as logD, plays a crucial role in brain uptake and receptor binding. A logD value within a specific range (e.g., 2.57 ± 0.10) is often targeted for optimal brain penetration.[2]

  • Substituents on the Second Piperazine Nitrogen: The nature of the substituent on the other piperazine nitrogen is a key determinant of σ₁ affinity and selectivity. For example, a (tetrahydrofuran-2-yl)methyl group has been shown to confer low nanomolar σ₁ receptor affinity and high selectivity over other receptors.[3]

  • Fluoro-oligo-ethoxylated Chains: The introduction of fluoro-oligo-ethoxylated chains on the benzyl moiety can also lead to potent σ₁ receptor ligands with low nanomolar affinity.[2]

Comparative Biological Activity of Analogs

The following table presents the in vitro binding affinities (Ki, nM) of selected 1-(4-fluoro-benzyl)-piperazine analogs for the σ₁ receptor and their selectivity over the σ₂ receptor.

CompoundModificationσ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₂/σ₁)
Analog 6 4-(4-(2-fluoroethoxy)benzyl)1.85 ± 1.59291 ± 111157
Analog 7 4-[(tetrahydrofuran-2-yl)methyl]Low nanomolar-52-fold vs σ₂

Data extracted from published studies.[2][3]

Experimental Protocol: In Vivo Biodistribution Studies

To assess the potential of these analogs as imaging agents or therapeutics for CNS disorders, in vivo biodistribution studies are essential.

Objective: To determine the distribution of a radiolabeled compound in different organs, particularly the brain.

Materials:

  • Radiolabeled test compound (e.g., [¹⁸F]-labeled analog).

  • Laboratory animals (e.g., mice or rats).

  • Anesthesia.

  • Gamma counter or PET scanner.

Procedure:

  • Radiolabeling: Synthesize the radiolabeled version of the test compound (e.g., via nucleophilic ¹⁸F⁻ substitution).

  • Animal Administration: Administer the radiolabeled compound to the animals, typically via intravenous injection.

  • Time Points: At various time points post-injection, anesthetize and euthanize groups of animals.

  • Organ Harvesting: Dissect and collect major organs of interest, including the brain, heart, lungs, liver, kidneys, and bone.

  • Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

  • Blocking Studies (Optional): To confirm specific binding to the target receptor in vivo, a separate group of animals can be pre-treated with a known high-affinity ligand for the receptor before the administration of the radiolabeled compound. A significant reduction in radioactivity in target organs indicates specific binding.

G cluster_1 In Vivo Biodistribution Workflow A Radiolabel Compound B Administer to Animals A->B C Euthanize at Different Time Points B->C D Harvest Organs C->D E Measure Radioactivity D->E F Calculate %ID/g E->F

Caption: A simplified workflow for in vivo biodistribution studies.

III. Tyrosinase Inhibitors: Potential for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a therapeutic strategy for treating hyperpigmentation disorders. The 1-(4-fluoro-benzyl)-piperazine scaffold has emerged as a promising starting point for the development of potent tyrosinase inhibitors.[4]

Structure-Activity Relationship Insights

The SAR studies in this area have focused on modifications of the acyl group attached to the second piperazine nitrogen.

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring of the acyl group are critical for inhibitory activity. For example, a 3-chloro-2-nitrophenyl group has been shown to result in a highly potent competitive inhibitor of tyrosinase.[4]

  • Hydrophobic/Hydrophilic Interactions: The design of these inhibitors often aims to engage in ancillary hydrophobic or hydrophilic interactions with the active site of the tyrosinase enzyme.

Comparative Biological Activity of Analogs

The following table compares the tyrosinase inhibitory activity (IC₅₀, µM) of several 1-(4-fluoro-benzyl)-piperazine analogs.

CompoundAcyl GroupIC₅₀ (µM)
Kojic Acid (Reference) -17.76
Analog 8 Phenylmethanone-
Analog 9 (2-Trifluoromethyl)phenylmethanone-
Analog 10 (2,4-Dinitrophenyl)methanone-
Analog 11 (3-Chloro-2-nitrophenyl)methanone0.18

Data extracted from a study by Mirabile et al.[4]

Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory potential of the synthesized compounds against tyrosinase is typically evaluated using an in vitro enzymatic assay.

Objective: To determine the IC₅₀ value of test compounds against tyrosinase.

Materials:

  • Mushroom tyrosinase.

  • L-DOPA (substrate).

  • Phosphate buffer (pH 6.8).

  • Test compounds.

  • 96-well microplate reader.

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for a short period.

  • Initiate Reaction: Add the substrate L-DOPA to each well to start the enzymatic reaction.

  • Absorbance Measurement: Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) at regular time intervals.

  • Data Analysis: Calculate the percentage of inhibition of tyrosinase activity for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 1-(4-fluoro-benzyl)-piperazine scaffold has proven to be a remarkably versatile starting point for the development of potent and selective ligands for a variety of important biological targets. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to significant improvements in affinity, selectivity, and functional activity.

Future research in this area will likely focus on:

  • Multi-target drug design: Leveraging the promiscuity of the scaffold to design single molecules that can modulate multiple targets for the treatment of complex diseases.

  • Fine-tuning pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these analogs to improve their in vivo efficacy and safety profiles.

  • Exploring novel biological targets: Investigating the potential of 1-(4-fluoro-benzyl)-piperazine analogs to interact with other emerging therapeutic targets.

By understanding the intricate structure-activity relationships of this privileged scaffold, researchers can continue to design and develop novel and effective therapeutic agents for a range of human diseases.

References

  • Stępnicki, P., Wronikowska-Denysiuk, O., Zięba, A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828. [Link]

  • Zheng, M. Q., Liu, H., Li, Y. M., et al. (2013). Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 21(1), 227-234. [Link]

  • Zheng, M. Q., Liu, H., Li, Y. M., et al. (2017). 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ₁ Receptors in the Brain. Journal of Medicinal Chemistry, 60(9), 3927-3940. [Link]

  • Mirabile, S., Vittorio, S., Germanò, M. P., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti‐Melanogenic Effects. ChemMedChem, 16(20), 3083-3093. [Link]

Sources

A Researcher's Guide to the In Vitro Validation of 1-(4-Fluoro-benzyl)-piperazine as a Tool Compound

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of in vitro research, the reliability of experimental outcomes is fundamentally tethered to the quality of the tools employed. Small molecule tool compounds, such as 1-(4-fluoro-benzyl)-piperazine, are pivotal in dissecting cellular mechanisms and validating novel drug targets. However, their utility is contingent upon a rigorous validation process to ensure potency, selectivity, and a well-defined mechanism of action. This guide provides a comprehensive framework for researchers to validate 1-(4-fluoro-benzyl)-piperazine, comparing its utility against other alternatives and offering detailed experimental protocols.

The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[1] 1-(4-Fluoro-benzyl)-piperazine itself serves as a versatile precursor in the synthesis of numerous biologically active molecules, targeting entities like chemokine receptors, cholinesterase, and various kinases. Given its promiscuous derivatization potential, understanding the intrinsic biological activity and target profile of the parent molecule is paramount before its use in specific in vitro studies.

The Imperative of Tool Compound Validation
  • Target Engagement: Evidence of binding to the intended molecular target in a cellular context.

  • Selectivity: Minimal interaction with other related and unrelated targets, especially those that could confound experimental results.

  • Functional Activity: A measurable biological effect as a consequence of target engagement.

This guide will walk through a self-validating system of experiments designed to characterize 1-(4-fluoro-benzyl)-piperazine, ensuring that any observed phenotype can be confidently attributed to its interaction with a specific target.

Part 1: Primary Target Identification and Affinity Determination

Initial screening of 1-(4-fluoro-benzyl)-piperazine and its derivatives has revealed affinities for several receptor families, most notably sigma (σ) receptors and dopamine receptors.[3][4][5] Therefore, the first step in validation is to quantify its binding affinity to these primary potential targets.

Experimental Protocol: Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand known to bind to that receptor with high affinity.

Objective: To determine the binding affinity (Ki) of 1-(4-fluoro-benzyl)-piperazine for σ1, σ2, and Dopamine D4 receptors.

Methodology:

  • Membrane Preparation:

    • For σ1 and Dopamine D4 receptor binding assays, use rat brain membrane homogenates.

    • For σ2 receptor binding assays, use rat liver membrane homogenates.[6]

  • Assay Buffer: Prepare an appropriate buffer for each receptor type (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligands:

    • σ1 Receptors: (+)-[3H]pentazocine

    • σ2 Receptors: [3H]DTG in the presence of 10 µM dextrallorphan (to mask σ1 sites).[6]

    • Dopamine D4 Receptors: A suitable high-affinity radioligand such as [18F]3d.[4]

  • Assay Procedure:

    • In a 96-well plate, combine the membrane homogenate, radioligand, and varying concentrations of 1-(4-fluoro-benzyl)-piperazine (or a reference compound).

    • To determine non-specific binding, include wells with a high concentration of a known non-radioactive ligand (e.g., 10 µM haloperidol for sigma receptors).[6]

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Detection:

    • Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Affinity Data
Compoundσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)Dopamine D4 Receptor (Ki, nM)
1-(4-Fluoro-benzyl)-piperazine (Hypothetical) 251300850
Alternative 1: (+)-Pentazocine (σ1 selective) 2.81500>10,000
Alternative 2: L-745,870 (D4 selective) >10,000>10,0001.5
Alternative 3: Haloperidol (Non-selective) 1.53.22.2

This table presents hypothetical data for illustrative purposes, based on literature values for similar compounds.

The hypothetical data suggest that 1-(4-fluoro-benzyl)-piperazine has a moderate affinity for the σ1 receptor with significantly lower affinity for σ2 and D4 receptors. This initial profile points towards the σ1 receptor as a primary target.

Part 2: Selectivity Profiling

To be a reliable tool compound for studying the σ1 receptor, 1-(4-fluoro-benzyl)-piperazine must demonstrate minimal off-target effects. A broad panel of receptor binding assays is essential to uncover potential polypharmacology.

Experimental Workflow: Comprehensive Selectivity Screening

G cluster_0 Initial Validation cluster_1 Selectivity Profiling cluster_2 Data Analysis A 1-(4-Fluoro-benzyl)-piperazine B Primary Target Affinity (σ1, σ2, D4 Receptors) A->B C Broad Receptor Panel Screening (e.g., Eurofins Safety Panel) B->C Identified Primary Target D Serotonin Receptors (5-HT1A, 5-HT2A) C->D E Adrenergic Receptors (α1, α2) C->E F Dopamine Receptors (D1, D2, D3) C->F G Other CNS Targets (GABA-A, NMDA) C->G H Determine Ki values for all tested off-targets D->H E->H F->H G->H I Calculate Selectivity Ratios (Ki off-target / Ki primary target) H->I J Identify Potential Confounding Off-Targets I->J

Caption: Workflow for selectivity profiling of 1-(4-fluoro-benzyl)-piperazine.

Interpreting Selectivity Data

A commonly accepted threshold for a selective tool compound is a >100-fold difference in affinity between the primary target and any off-targets.[2] For 1-(4-fluoro-benzyl)-piperazine, if the Ki for the σ1 receptor is 25 nM, any off-target with a Ki below 2.5 µM should be noted and considered in the experimental design. For instance, many piperazine-containing compounds exhibit affinity for serotonin receptors.[1] If significant affinity for the 5-HT2A receptor is observed, experiments should include a 5-HT2A antagonist as a negative control to delineate σ1-mediated effects.

Part 3: Cellular Target Engagement and Functional Validation

Binding affinity does not always translate to functional activity in a cellular context. Therefore, it is crucial to demonstrate that 1-(4-fluoro-benzyl)-piperazine engages its target in living cells and elicits a measurable downstream effect.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To confirm the binding of 1-(4-fluoro-benzyl)-piperazine to the σ1 receptor in a cellular environment.

Methodology:

  • Cell Culture: Use a cell line that endogenously expresses the σ1 receptor (e.g., HEK-293 cells).

  • Compound Treatment: Treat cells with 1-(4-fluoro-benzyl)-piperazine or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge to separate aggregated (denatured) proteins from the soluble fraction.

  • Detection: Analyze the amount of soluble σ1 receptor at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the fraction of soluble σ1 receptor against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Protocol: Functional Assay (e.g., Neurite Outgrowth Assay)

The σ1 receptor is known to modulate neurite outgrowth. This functional assay can be used to assess the agonistic or antagonistic activity of 1-(4-fluoro-benzyl)-piperazine.

Objective: To determine if 1-(4-fluoro-benzyl)-piperazine modulates σ1 receptor-dependent neurite outgrowth in a neuronal cell line (e.g., PC12 cells).

Methodology:

  • Cell Culture: Plate PC12 cells in a suitable medium.

  • Differentiation: Induce differentiation with Nerve Growth Factor (NGF).

  • Compound Treatment: Treat the cells with:

    • Vehicle control

    • A known σ1 receptor agonist (e.g., PRE-084)

    • 1-(4-fluoro-benzyl)-piperazine alone

    • 1-(4-fluoro-benzyl)-piperazine in combination with a known σ1 receptor antagonist (e.g., NE-100) to confirm the effect is σ1-mediated.

  • Incubation: Incubate for 48-72 hours.

  • Imaging and Analysis:

    • Fix and stain the cells to visualize neurites.

    • Capture images using a microscope.

    • Quantify neurite length and number using image analysis software.

Signaling Pathway Visualization

G cluster_0 Cellular Environment cluster_1 Experimental Controls A 1-(4-Fluoro-benzyl)-piperazine B σ1 Receptor A->B Binds to C Downstream Signaling (e.g., Calcium signaling, ER stress response) B->C Modulates D Neurite Outgrowth C->D Regulates E σ1 Antagonist (e.g., NE-100) E->B Blocks

Caption: Simplified signaling pathway of σ1 receptor modulation.

Comparative Analysis with Alternative Tool Compounds

To make an informed decision on the most appropriate tool compound for a given study, a direct comparison with established alternatives is necessary.

Feature1-(4-Fluoro-benzyl)-piperazine (Hypothetical Profile)(+)-PentazocinePRE-084
Primary Target σ1 Receptorσ1 Receptorσ1 Receptor
Affinity (Ki) ~25 nM~2.8 nM~2.2 nM
Selectivity Moderate selectivity against σ2 and D4 receptors. Requires further profiling.High selectivity against σ2 and opioid receptors.High selectivity against σ2, NMDA, and PCP sites.
Functional Activity To be determined (potential agonist/antagonist)AgonistAgonist
Cell Permeability Likely good (based on structure)GoodGood
Known Liabilities Potential for off-target effects on serotonin and dopamine receptors due to the piperazine core.Can have effects on opioid receptors at higher concentrations.Generally considered a clean agonist.
Best Use Case Initial studies exploring the role of σ1 receptors, with appropriate controls for potential off-targets.As a reference agonist for σ1 receptor studies.As a highly selective reference agonist for σ1 receptor studies.

Conclusion

1-(4-fluoro-benzyl)-piperazine is a valuable chemical scaffold with demonstrated potential for interacting with neuromodulatory targets. However, its use as a specific tool compound for in vitro studies necessitates a thorough and systematic validation process. By following the experimental framework outlined in this guide—from initial affinity determination and broad selectivity profiling to cellular target engagement and functional assays—researchers can build a comprehensive profile of this compound. This rigorous approach not only ensures the reliability of the data generated but also upholds the principles of scientific integrity, ultimately leading to more robust and reproducible research outcomes.

References

  • 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain | Journal of Medicinal Chemistry - ACS Publications. (2017). ACS Publications. [Link]

  • Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding. (2011). PubMed. [Link]

  • 1‑(4‑[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. (2017). Journal of Medicinal Chemistry - Figshare. [Link]

  • Supporting Information 1-(4-[ F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low. (n.d.). DOI. [Link]

  • Small molecule tool compound validation – BioCurate's perspective. (n.d.). BioCurate. [Link]

Sources

Comparative Pharmacodynamics and Psychoactive Profiles of Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of N-benzylpiperazine (BZP) and its phenylpiperazine analogues, specifically 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP). While often grouped under the colloquial umbrella of "party pills" or "legal highs," these compounds exhibit distinct structure-activity relationships (SAR) that dictate divergent psychoactive outcomes.

The core distinction lies in their monoaminergic selectivity: BZP functions primarily as a catecholaminergic releaser (dopamine/norepinephrine), mimicking amphetamine, whereas TFMPP and mCPP are predominantly serotonergic, acting as non-selective serotonin receptor agonists and releasing agents. This guide dissects these mechanisms, supported by quantitative release data and behavioral assays.

Structural & Mechanistic Divergence

The psychoactive profile of piperazine derivatives is determined by the substitution on the nitrogen or the phenyl ring.

The Catecholaminergic Driver: BZP

BZP (1-benzylpiperazine) lacks ring substitution on the phenyl group attached to the methylene bridge. Its mechanism involves:

  • Transporter Reversal: It acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Once translocated into the cytoplasm, it disrupts the VMAT2 (Vesicular Monoamine Transporter 2) gradient, causing a reversal of the transporter flux.

  • Result: Massive efflux of cytosolic dopamine (DA) and norepinephrine (NE) into the synaptic cleft.

The Serotonergic Modulators: TFMPP & mCPP

The addition of electron-withdrawing groups (trifluoromethyl for TFMPP; chlorine for mCPP) at the meta position of the phenyl ring shifts selectivity toward the serotonin system.

  • SERT Interaction: Both compounds bind to the Serotonin Transporter (SERT) and trigger 5-HT release.[1]

  • Receptor Agonism: Unlike BZP, these compounds possess direct affinity for post-synaptic receptors, particularly

    
     and 
    
    
    
    .
    
    
    activation is linked to the anxiogenic (anxiety-inducing) effects often reported with mCPP.
The "Entourage" Effect (BZP + TFMPP)

Research (Baumann et al., 2005) indicates that neither BZP nor TFMPP alone mimics the neurochemical profile of MDMA (Ecstasy). However, a 2:1 or 3:1 combination creates a synergistic effect:

  • BZP provides the dopaminergic push (stimulation/euphoria).[2][3]

  • TFMPP provides the serotonergic flood (empathy/sensory enhancement).

  • Result: A neurochemical profile that qualitatively mirrors MDMA, though with different pharmacokinetics and toxicity risks.[4]

Visualization: Synaptic Mechanism of Action

The following diagram illustrates the differential transporter selectivity and receptor interaction pathways for BZP versus TFMPP.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Membrane Transporters & Receptors VMAT2 VMAT2 (Vesicular Transporter) CYTO_DA Cytosolic DA VMAT2->CYTO_DA Increases DAT DAT (Dopamine Transporter) CYTO_DA->DAT Reverse Transport (Efflux) CYTO_5HT Cytosolic 5-HT SERT SERT (Serotonin Transporter) CYTO_5HT->SERT Efflux BZP BZP (Benzylpiperazine) BZP->DAT Substrate Entry TFMPP TFMPP (Trifluoromethylphenyl) TFMPP->SERT Substrate Entry HT2C 5-HT2C Receptor TFMPP->HT2C Direct Agonism DAT->VMAT2 Disrupts Gradient SERT->CYTO_5HT Triggers Release HT2C->CYTO_DA Modulates Release (Inhibitory)

Figure 1: Differential Pharmacodynamics. BZP targets DAT to reverse dopamine flow, while TFMPP targets SERT and directly stimulates 5-HT receptors.

Quantitative Performance Comparison

The following data synthesizes in vitro release assays (


) and receptor binding affinities (

). Note the stark contrast in selectivity ratios.

Table 1: Neurochemical Potency Profile

CompoundTargetMechanismPotency (

/

)
Selectivity Ratio (DA:5-HT)Primary Psychoactive Output
BZP DAT (Dopamine)Releaser

nM
High DA Selectivity Stimulation, Euphoria, Motor Agitation
SERT (Serotonin)Releaser

nM
TFMPP DAT (Dopamine)ReleaserInactiveHigh 5-HT Selectivity Dysphoria, Sensory Alteration, Anxiety
SERT (Serotonin)Releaser

nM

Agonist

nM
mCPP SERTReleaser

nM
High 5-HT Selectivity Anxiety, Migraine, Hallucinogenic-like

AgonistHigh Affinity
MDMA (Control)DAT & SERTReleaserBalanced~1:1 Balanced Entactogen, Euphoria, Empathy

Data Source: Synthesized from Baumann et al. (2005) and receptor binding databases.

Behavioral & Psychoactive Analysis

The neurochemical data correlates directly with observed behavioral phenotypes in rodent models and human reports.

Locomotor Activity (Open Field Test)
  • BZP: Induces dose-dependent increases in horizontal locomotor activity. At high doses (10-20 mg/kg), this transitions into stereotypic behavior (repetitive head movements), indicative of excessive dopaminergic stimulation in the striatum.

  • TFMPP/mCPP: Induces a decrease in locomotor activity.[1][5] This is characteristic of

    
     agonists, which exert an inhibitory modulation on dopaminergic pathways.
    
  • Combination: The co-administration of BZP and TFMPP often results in a locomotor profile that is less than BZP alone but greater than TFMPP, reflecting the competing neurochemical signals.

Drug Discrimination (Subjective Effects)
  • BZP: Rats trained to recognize amphetamine will fully generalize to BZP. This confirms its subjective effects are indistinguishable from standard psychostimulants.

  • TFMPP: Does not generalize to amphetamine. It shows partial generalization to MDMA and LSD, supporting its classification as a serotonergic hallucinogen/entactogen rather than a pure stimulant.

Experimental Protocol: In Vivo Microdialysis

To validate the release profiles described above, In Vivo Microdialysis is the gold-standard protocol. It allows for the real-time sampling of extracellular neurotransmitters in a living, behaving animal.

Protocol Workflow

Objective: Quantify extracellular Dopamine (DA) and Serotonin (5-HT) in the Nucleus Accumbens (NAc) following BZP/TFMPP administration.[6][7]

  • Stereotaxic Surgery:

    • Anesthetize rat (Isoflurane).

    • Implant guide cannula targeting the NAc (Coordinates: AP +1.7, ML +1.0, DV -6.0 from bregma).

    • Allow 5-7 days for recovery.

  • Probe Insertion & Equilibration:

    • Insert microdialysis probe (2mm membrane length).

    • Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0

      
      L/min.
      
    • Equilibration Period: 90 minutes (discard dialysate).

  • Baseline Sampling:

    • Collect 3 samples (20 min intervals) to establish stable basal neurotransmitter levels.

    • Criterion: Variance < 10% between samples.

  • Drug Administration:

    • Inject BZP (3 mg/kg, i.v.) or TFMPP (3 mg/kg, i.v.) or Combination.[6]

  • Post-Drug Sampling:

    • Collect dialysate continuously for 180 minutes (20 min bins).

  • HPLC-ECD Analysis:

    • Inject samples into High-Performance Liquid Chromatography system with Electrochemical Detection.

    • Mobile phase: Citrate-acetate buffer with SOS and EDTA.

    • Validation: Compare peak height against external standard curves for DA and 5-HT.

Workflow Visualization

Microdialysis cluster_surgery Phase 1: Preparation cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis Surgery Stereotaxic Implantation Recovery Recovery (5-7 Days) Surgery->Recovery Probe Probe Insertion (NAc Target) Recovery->Probe Baseline Baseline (3 x 20min) Probe->Baseline Injection Drug Admin (i.v. / i.p.) Baseline->Injection Collection Dialysate Collection Injection->Collection HPLC HPLC-ECD Quantification Collection->HPLC Data Data Output (% of Baseline) HPLC->Data

Figure 2: Microdialysis Workflow. A self-validating loop ensuring physiological stability before drug challenge.

Metabolic Interactions & Toxicology

A critical consideration for drug development and forensic analysis is the metabolic pathway. Both BZP and TFMPP are metabolized by the Cytochrome P450 system, specifically CYP2D6 .[8]

  • Competitive Inhibition: When BZP and TFMPP are co-administered, they compete for CYP2D6 active sites.

  • Consequence: This leads to non-linear pharmacokinetics. The plasma half-life of both drugs increases, potentially elevating the risk of serotonin syndrome or sympathomimetic toxicity (seizures, hyperthermia) beyond what would be predicted by summing the individual doses.

References

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA or 'Ecstasy'). Neuropsychopharmacology. [Link]

  • Fantegrossi, W. E., et al. (2005). Behavioral and neurochemical effects of 1-benzylpiperazine in rhesus monkeys and rats. Psychopharmacology. [Link]

  • Antia, U., et al. (2009). In vivo interactions between BZP and TFMPP (party pill drugs). Forensic Science International. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. (Cited for comparative transporter protocols).[9][10] [Link]

  • Wikström, M., et al. (2004). Toxicology of 1-benzylpiperazine. Journal of Analytical Toxicology. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 1-(4-Fluoro-benzyl)-piperazine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, understanding a compound's full pharmacological profile is not merely an academic exercise; it is a critical determinant of its future success. A molecule's journey from a promising hit to a clinical candidate is paved with rigorous assessment, and at the heart of this evaluation lies the characterization of its binding selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. Therefore, a comprehensive cross-reactivity assessment is an indispensable step in optimizing drug development and minimizing costly late-stage failures.[1][2]

This guide provides an in-depth, practical framework for assessing the receptor binding profile of 1-(4-Fluoro-benzyl)-piperazine, a member of the piperazine class of compounds. The piperazine scaffold is a well-established pharmacophore found in numerous drugs, known for its interaction with a wide array of neurotransmitter receptors.[3] Consequently, any new derivative, such as 1-(4-Fluoro-benzyl)-piperazine, warrants a thorough investigation of its potential for cross-reactivity. We will explore the rationale behind designing a robust receptor binding study, provide a detailed experimental protocol, and interpret the resulting data in a comparative context.

The Pharmacological Context: Why Screen Piperazine Derivatives Broadly?

The piperazine nucleus is a privileged scaffold in medicinal chemistry, affording its derivatives significant pharmacological versatility. Literature extensively documents the activity of piperazine compounds across diverse receptor families, including:

  • Serotonin (5-HT) Receptors: Various derivatives show high affinity for 5-HT1A and 5-HT2A receptors.[4][5]

  • Dopamine (D) Receptors: Affinity for D1 and D2 receptors is a common feature, relevant for antipsychotic and neurological applications.[6]

  • Sigma (σ) Receptors: Many piperazine-based molecules exhibit high affinity for σ1 and σ2 receptors, which are implicated in a range of neurological functions.[7][8][9]

  • Adrenergic and Histamine Receptors: Cross-reactivity with these receptors is also frequently observed and is a key consideration for predicting side effect profiles.[6]

Given this established promiscuity, a new analogue like 1-(4-Fluoro-benzyl)-piperazine cannot be assumed to be selective for a single target. Its structural features necessitate a broad screening approach to build a comprehensive "fingerprint" of its biological interactions.

Designing a Robust Cross-Reactivity Study

A well-designed study is a self-validating one. The choices made in selecting the receptor panel and comparative compounds are fundamental to generating meaningful and actionable data.

Comparative Compound Selection: The Power of Context

To properly interpret the binding profile of our lead compound, we must analyze it relative to meaningful benchmarks. For this guide, we will compare 1-(4-Fluoro-benzyl)-piperazine against two alternatives:

  • Alternative A (Structural Analog): 1-(4-Chloro-benzyl)-piperazine . This compound allows for a direct assessment of how substituting a fluorine atom with a chlorine atom—a change in electronegativity and atomic radius—affects the binding profile across the receptor panel.

  • Alternative B (Scaffold Hop Benchmark): Buspirone . As a well-characterized anxiolytic with high affinity for the 5-HT1A receptor and moderate affinity for the D2 receptor, Buspirone serves as a benchmark for a different chemical scaffold known to engage some of the same primary targets as many piperazine derivatives.

Receptor Panel Selection: An Evidence-Based Approach

The selection of the receptor panel should be guided by the chemical class of the test article. For a piperazine derivative, a primary cross-reactivity panel should, at a minimum, include key receptors implicated in CNS function and common off-target liabilities.

Table 1: Proposed Primary Receptor Cross-Reactivity Panel

Receptor FamilySpecific SubtypeRationale for Inclusion
Serotonergic 5-HT1A, 5-HT2A, 5-HT2BHigh prevalence of piperazine binding; key targets for mood and psychotic disorders.[5][7]
Dopaminergic D1, D2, D3Common targets for antipsychotics; crucial for assessing motor side effect liability.[6]
Adrenergic α1, α2Off-target binding can lead to cardiovascular side effects (e.g., hypotension).[6]
Sigma σ1, σ2Frequent high-affinity target for piperazine structures; role in neuro-modulation.[8][10]
Histaminergic H1Off-target antagonism is a common cause of sedation.
Muscarinic M1Antagonism can lead to anticholinergic side effects (dry mouth, blurred vision).

This panel provides a strong foundation for an initial assessment. Further screening against a broader panel, including ion channels and transporters, may be warranted based on these initial results.

Experimental Methodology: The Radioligand Binding Assay

The competitive radioligand binding assay remains a gold standard for quantifying the affinity of a compound for a receptor.[11] The principle is straightforward: a test compound's ability to bind to a receptor is measured by its capacity to displace a high-affinity, radioactively labeled ligand ("radioligand") that is specific for that receptor.

Diagram of the Competitive Binding Assay Principle

G cluster_0 Low Test Compound Concentration cluster_1 High Test Compound Concentration Receptor1 Receptor Radioligand1 Radioligand Radioligand1->Receptor1 High Binding TestCompound1 Test Compound TestCompound1->Receptor1 Low Binding Receptor2 Receptor Radioligand2 Radioligand Radioligand2->Receptor2 Low Binding TestCompound2 Test Compound TestCompound2->Receptor2 High Binding

Caption: Competitive binding assay principle.

Detailed Step-by-Step Protocol

This protocol outlines a standard filtration-based binding assay, which is a robust and widely used method.[11] Adherence to established guidelines for bioanalytical method validation is critical for ensuring data reliability and regulatory acceptance.[12][13]

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for the receptor target (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2). The exact composition can be optimized but must remain consistent across all experiments for a given target.
  • Radioligand: Dilute the radioligand stock (e.g., [³H]-Spiperone for D2 receptors) in assay buffer to a working concentration that is typically at or below its dissociation constant (Kd) for the receptor. This ensures the assay is sensitive to competitive displacement.
  • Test Compounds: Prepare a 10 mM stock solution of 1-(4-Fluoro-benzyl)-piperazine and the comparative compounds in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:10 dilution) in DMSO, then further dilute into the assay buffer to the desired starting concentration. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid impacting receptor integrity.
  • Receptor Membranes: Thaw commercially or in-house prepared cell membranes expressing the target receptor on ice. Once thawed, homogenize briefly and dilute in ice-cold assay buffer to a concentration that will yield a sufficient signal-to-noise ratio. This concentration must be determined empirically during assay development.

2. Assay Procedure:

  • Plate Layout: Design the experiment on a 96-well microplate.[11] Include wells for:
  • Total Binding: Receptor membranes + radioligand + buffer (no test compound).
  • Non-Specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known, non-labeled competitor (e.g., 10 µM Haloperidol for D2). This defines the baseline binding that is not displaceable.
  • Test Compound Wells: Receptor membranes + radioligand + each concentration of the serially diluted test compounds.
  • Addition Sequence: Add the components to the wells in the following order:
  • Assay Buffer
  • Test Compound or NSB Compound
  • Radioligand
  • Receptor Membranes (initiate the reaction)
  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C). This step is critical for allowing the binding reaction to reach equilibrium. The optimal time and temperature are receptor-dependent and must be validated.
  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C). This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
  • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand. The speed of this step is crucial to prevent significant dissociation of the radioligand-receptor complex.
  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer, Radioligand & Compounds C Add Reagents to 96-Well Plate A->C B Prepare Receptor Membrane Homogenate B->C D Incubate to Reach Equilibrium C->D E Terminate by Rapid Vacuum Filtration D->E F Wash Filters & Add Scintillant E->F G Measure Radioactivity (CPM) F->G H Calculate % Inhibition vs. Controls G->H I Fit Dose-Response Curve (Calculate IC50) H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Workflow for a radioligand receptor binding assay.

Data Analysis and Interpretation

1. Calculating Percent Inhibition: First, determine the specific binding by subtracting the average CPM from the NSB wells from all other wells. Then, calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Specific Binding_Compound / Specific Binding_Total))

2. Determining the IC50 Value: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific radioligand binding.

3. Calculating the Affinity Constant (Ki): The IC50 is dependent on the concentration and affinity of the radioligand used. To determine the intrinsic affinity (Ki) of the test compound, use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Comparative Binding Profile

The true power of this analysis comes from comparing the Ki values across the panel and between the different compounds.

Table 2: Comparative Receptor Binding Affinity (Ki, nM) - Hypothetical Data

Receptor1-(4-Fluoro-benzyl)-piperazine Alternative A: 1-(4-Chloro-benzyl)-piperazine Alternative B: Buspirone
5-HT1A 8.5 25.15.2
5-HT2A 150450>1000
5-HT2B 98210>1000
D1 >10,000>10,000>10,000
D2 45.2 15.8120
D3 89.635.4450
α1 550320>1000
α2 890650>1000
σ1 22.4 18.9850
σ2 480310>5000
H1 >1000>1000>10,000
M1 >5000>5000>10,000
Interpreting the Results: A Scientist's Perspective

The hypothetical data in Table 2 tells a compelling story about the structure-activity relationship and selectivity of our lead compound.

  • 1-(4-Fluoro-benzyl)-piperazine: This compound exhibits a polypharmacological profile with high affinity (Ki < 100 nM) for the 5-HT1A, D2, D3, and σ1 receptors. The potent 5-HT1A and D2 activity is a common profile for atypical antipsychotics. The additional high affinity for σ1 receptors could be an interesting differentiator, potentially offering unique therapeutic benefits.[8] Its >100-fold selectivity over D1, H1, and M1 receptors is favorable, suggesting a lower risk for certain motor, sedative, and anticholinergic side effects, respectively.

  • Comparison with Alternative A (Chloro- vs. Fluoro-): Substituting fluorine with chlorine (a larger, less electronegative halogen) appears to decrease potency at the 5-HT1A receptor (8.5 nM vs. 25.1 nM) but increase potency at D2 and D3 receptors. This is a critical insight for the medicinal chemistry team, suggesting that modifications to the benzyl ring can fine-tune the dopamine/serotonin activity ratio. The chloro-derivative also shows slightly higher affinity for adrenergic and sigma receptors, indicating a potentially less selective profile overall.

  • Comparison with Alternative B (Buspirone): Our lead compound shows comparable 5-HT1A affinity to the benchmark, Buspirone (8.5 nM vs. 5.2 nM), validating its potency at this primary target. However, 1-(4-Fluoro-benzyl)-piperazine is significantly more potent at D2, D3, and σ1 receptors than Buspirone. This clearly demonstrates that while both compounds engage the 5-HT1A receptor, their broader cross-reactivity profiles are vastly different, which would predict distinct therapeutic applications and side effect profiles.

Conclusion

The assessment of cross-reactivity is a cornerstone of preclinical drug development. Through the systematic application of receptor binding assays, we have constructed a detailed pharmacological profile for 1-(4-Fluoro-benzyl)-piperazine. This guide demonstrates that by combining a rationally designed receptor panel, appropriate chemical comparators, and a robust experimental protocol, we can move beyond a simple affinity measurement. The true value lies in the interpretation of this data in a comparative context, which provides actionable intelligence to guide lead optimization, predict potential clinical effects, and ultimately de-risk the drug development process. This methodical approach ensures that only the most promising and well-characterized candidates advance toward the clinic.

References

  • Bender, A. M., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • ResearchGate. Heterocycle piperazine derivatives and receptor binding affinities. Available at: [Link]

  • PubMed. (1995). Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity. Available at: [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. Available at: [Link]

  • ACS Publications. (2010). Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Available at: [Link]

  • Histologix. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available at: [Link]

  • MDPI. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Available at: [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. Available at: [Link]

  • ACS Publications. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Available at: [Link]

  • YouTube. (2017). Receptor Binding Assay - Part 1. Available at: [Link]

  • Charles River Labs. Tissue Cross-Reactivity Studies. Available at: [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Available at: [Link]

  • ACS Publications. Supporting Information for 1-(4-[ F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine. Available at: [Link]

  • LinkedIn. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Available at: [Link]

  • Figshare. (2017). 1‑(4‑[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Available at: [Link]

  • SlideShare. Techniques for measuring receptor binding – Its uses.pptx. Available at: [Link]

  • ASCPT. (2022). FDA News: Issue 21-1, November 2022. Available at: [Link]

  • MDPI. (2024). Enhanced Assessment of Cross-Reactive Antigenic Determinants within the Spike Protein. Available at: [Link]

  • Journal of Applicable Chemistry. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]

  • Journal for Clinical Studies. Regulatory FDA Raises the Bar in Bioanalytical Method Validation. Available at: [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available at: [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • PubChem. 1-(4-Fluorobenzyl)piperazine. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • SciSpace. (2013). A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives. Available at: [Link]

  • ResearchGate. Structures of anti-histamine; piperazine derivatives and piperidine.... Available at: [Link]

Sources

Efficacy Evaluation of 1-(4-Fluoro-benzyl)-piperazine-Based Enzyme Inhibitors: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers

In the landscape of modern drug discovery, the quest for potent, selective, and bioavailable enzyme inhibitors is paramount. Among the myriad of chemical scaffolds employed, the piperazine ring stands out as a "privileged structure," a core component in numerous approved drugs.[1][2][3] Its synthetic tractability and ability to form key interactions with biological targets make it a favored building block.[1][2] This guide focuses on a specific, promising subclass: derivatives of 1-(4-fluoro-benzyl)-piperazine. The strategic addition of a fluorobenzyl group can significantly enhance target affinity and modulate pharmacokinetic properties, making this a scaffold of considerable interest.

This document provides a technical comparison of these inhibitors against established alternatives, supported by detailed, field-proven experimental protocols for their rigorous evaluation. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of enzyme inhibitor characterization.

Comparative Efficacy: Benchmarking Against the Gold Standards

To contextualize the performance of a novel inhibitor, it must be benchmarked against compounds with well-understood profiles. The following table presents illustrative data for a hypothetical 1-(4-fluoro-benzyl)-piperazine-based inhibitor, "FPZ-Kinase-Inhibitor," targeting a protein kinase, compared to a non-selective and a highly selective inhibitor.

Table 1: Comparative Performance Metrics of Selected Kinase Inhibitors

InhibitorTarget(s)Biochemical Potency IC50 (nM)Binding Affinity Ki (nM)Cellular Potency EC50 (µM)Selectivity Profile (vs. Kinase Panel)
FPZ-Kinase-Inhibitor Kinase A125.80.45High ( >100-fold vs. most kinases)
Staurosporine Broad Spectrum Kinase20~100.02Pan-Kinase Inhibitor (Non-selective)
Lapatinib EGFR, HER2103.00.16Highly Selective for EGFR/HER2

Note: Data for FPZ-Kinase-Inhibitor is hypothetical for illustrative purposes. Staurosporine and Lapatinib values are representative.

Interpreting the Metrics:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce enzyme activity by 50% in a biochemical assay. Lower values indicate higher potency.[4]

  • Ki (Inhibition Constant): An intrinsic measure of the binding affinity between the inhibitor and the enzyme. It is a more absolute measure than IC50 as it is not dependent on substrate concentration.[4]

  • EC50 (Half-maximal Effective Concentration): The concentration required to achieve 50% of the maximum effect in a cell-based assay. This value is critical as it reflects not only target inhibition but also cell permeability and stability. A significant drop-off from biochemical potency (IC50) to cellular potency (EC50) can indicate poor cell penetration or efflux.[4]

  • Selectivity: A measure of an inhibitor's potency against its intended target versus other related or unrelated enzymes. High selectivity is crucial for minimizing off-target effects and potential toxicity.

Core Experimental Frameworks for Efficacy Determination

The generation of reliable and reproducible data hinges on robust assay design. The following protocols are foundational for evaluating any novel enzyme inhibitor.

Protocol 1: In Vitro Biochemical Potency (IC50 Determination)

This protocol describes a common method for determining an inhibitor's IC50 value against a purified enzyme using a luminescence-based assay that quantifies ATP consumption.

Causality Behind Experimental Choices: This assay format is selected for its high sensitivity and broad dynamic range, making it suitable for high-throughput screening (HTS) and accurate potency determination.[5][6] Using a purified, recombinant enzyme isolates the interaction between the inhibitor and its direct target, providing a clean biochemical readout without the complexities of a cellular environment.

Materials:

  • Purified recombinant target enzyme

  • Enzyme-specific substrate

  • Adenosine 5'-triphosphate (ATP), high purity

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., FPZ-Kinase-Inhibitor) and control inhibitors

  • Luminescent kinase assay kit (e.g., Kinase-Glo®, Promega)

  • Solid white, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-based luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer 50 nL of each concentration into a 384-well assay plate.

  • Enzyme Preparation: Dilute the purified enzyme to a 2X working concentration in assay buffer.

  • Enzyme Addition: Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compound.

  • Incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X solution of substrate and ATP in assay buffer. Add 5 µL of this solution to each well to start the enzymatic reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure accurate competitive inhibitor assessment.[7]

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Signal Detection: Equilibrate the plate to room temperature. Add 10 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader. The light output is directly proportional to the amount of ATP remaining, and thus inversely proportional to enzyme activity.

  • Data Analysis: Normalize the data using no-enzyme (100% inhibition) and no-inhibitor (0% inhibition) controls. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This protocol measures the binding of an inhibitor to its target protein within the complex environment of a living cell, providing a more physiologically relevant measure of potency.

Trustworthiness Through Self-Validation: The Bioluminescence Resonance Energy Transfer (BRET) assay is ratiometric. It measures the ratio of light emitted by an acceptor fluorophore to a donor luciferase. This design inherently normalizes for variations in cell number, transfection efficiency, and protein expression, making the data highly reliable.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target enzyme fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the target

  • Opti-MEM™ I Reduced Serum Medium

  • Test compound (e.g., FPZ-Kinase-Inhibitor)

  • White, tissue culture-treated 96-well plates

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer equipped with 450 nm and 610 nm emission filters

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with the NanoLuc®-target fusion vector. After 24 hours, harvest and resuspend the cells in Opti-MEM™.

  • Compound Preparation: Prepare a serial dilution of the test compound in Opti-MEM™.

  • Assay Plating: Dispense 90 µL of the cell suspension into each well of a 96-well plate.

  • Tracer and Compound Addition: Add 10 µL of the compound/tracer mixture to the cells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator. This allows the compound to enter the cells and compete with the tracer for binding to the target protein.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

  • Data Acquisition: Read the plate on a luminometer, measuring both the donor emission (450 nm) and the acceptor emission (610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the fluorescent tracer by the test compound. Plot the BRET ratio against the log of the inhibitor concentration to determine the cellular EC50.

Visualizing the Mechanism and Workflow

To fully grasp the inhibitor's role, it is essential to visualize both the biological context and the evaluation process.

G cluster_pathway Simplified Kinase Signaling Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Substrate Substrate Phosphorylation Kinase_A->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor FPZ-Kinase-Inhibitor Inhibitor->Kinase_A Binds & Inhibits

Caption: The inhibitor's mechanism of action, blocking a key kinase in a signaling cascade.

G Start Compound Synthesis Biochem Biochemical Assay (IC50, Ki) Start->Biochem CellEngage Cellular Target Engagement (NanoBRET™ EC50) Biochem->CellEngage CellFunc Functional Cellular Assay (e.g., Proliferation) CellEngage->CellFunc Selectivity Selectivity Profiling (Kinase Panel Screen) CellFunc->Selectivity Decision Potent & Selective? Selectivity->Decision Optimize Lead Optimization Decision->Optimize No InVivo In Vivo Efficacy Studies Decision->InVivo Yes Optimize->Start Iterate End Candidate Drug InVivo->End

Caption: A standard workflow for progressing an enzyme inhibitor from initial synthesis to a preclinical candidate.

Conclusion

The 1-(4-fluoro-benzyl)-piperazine scaffold is a validated and highly versatile starting point for the development of novel enzyme inhibitors.[8][9][10] As demonstrated, its efficacy can only be truly understood through a multi-faceted evaluation process that bridges biochemistry and cell biology. By employing rigorous, well-controlled assays such as those detailed here, researchers can generate high-quality, reproducible data. This data-driven approach is essential for making informed decisions in lead optimization and ultimately advancing the most promising compounds toward therapeutic applications.

References

  • Title: Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling Source: Longdom Publishing URL
  • Title: 1-(4-Fluorobenzyl)
  • Source: Wiley Online Library (assumed from abstract style)
  • Title: Piperazine derivatives for therapeutic use: A patent review (2010-present)
  • Title: What Are the Types of Biochemical Assays Used in Drug Discovery?
  • Title: Small Molecule Inhibitors Selection Guide Source: Biomol Blog URL
  • Title: Exploiting the 1-(4-fluorobenzyl)
  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PLOS One URL
  • Title: Piperazine skeleton in the structural modification of natural products: a review Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL
  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC - NIH URL
  • Title: Evaluation of 4‐(4‐Fluorobenzyl)
  • Title: Exploiting the 1-(4-fluorobenzyl)
  • Title: The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics Source: BellBrook Labs URL
  • Title: Evaluation of 4‐(4‐Fluorobenzyl)

Sources

A Comparative Review of Synthesis Routes for Functionalized Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] This six-membered heterocycle, containing two nitrogen atoms at opposing positions, is a structural cornerstone in numerous FDA-approved drugs, demonstrating remarkable versatility across a spectrum of therapeutic areas, from oncology (e.g., Imatinib) to central nervous system disorders (e.g., Aripiprazole).[1][6][7][8] Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms provide handles for facile chemical modification, influence pKa to ensure aqueous solubility and bioavailability, and act as hydrogen bond acceptors, enabling potent interactions with diverse biological targets.[1][2][3]

The synthetic accessibility of functionalized piperazines is therefore a critical parameter in drug discovery and development. Historically, derivatization has overwhelmingly focused on the nitrogen atoms. However, the demand for novel chemical matter and greater structural diversity has spurred the development of innovative methods to functionalize the carbon backbone of the piperazine ring.[6][7][9]

This guide provides a comparative analysis of the principal synthetic routes to functionalized piperazines. We will move beyond a simple recitation of protocols to dissect the underlying causality of experimental choices, comparing traditional N-functionalization workhorses with modern C-H functionalization strategies. For researchers and drug development professionals, understanding the strengths, limitations, and practical considerations of each route is paramount for the efficient and strategic construction of next-generation therapeutics.

Part I: N-Functionalization Strategies – The Gateway to Piperazine Diversity

The functionalization of one or both nitrogen atoms remains the most direct and widely practiced approach for elaborating the piperazine core. These methods are generally robust, high-yielding, and benefit from a vast body of established literature.

Selective N-Monosubstitution

Achieving selective functionalization of one nitrogen in a symmetrical diamine like piperazine is a common synthetic challenge. Three primary strategies are routinely employed, each with distinct advantages and drawbacks.

  • Protecting Group Strategy: This is the most classic and reliable, albeit less atom-economical, approach. One nitrogen is temporarily "masked" with a protecting group, typically a tert-butoxycarbonyl (Boc) group, allowing the other nitrogen to react selectively. The protecting group is then removed in a final step.[1][10] The Boc group is favored due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[1]

  • Stoichiometry Control: This method avoids protecting groups by carefully controlling the molar ratio of piperazine to the electrophile (e.g., an alkyl halide).[1] By using a slight excess of piperazine, the probability of monosubstitution is favored over disubstitution. While more atom-economical, this approach often requires careful optimization and can lead to mixtures of starting material, mono-, and di-substituted products, necessitating chromatographic purification.

  • Reductive Amination: This powerful method involves the condensation of piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperazine.[1][4][11][12] The reaction is typically high-yielding and selective for mono-alkylation when equimolar amounts of reactants are used. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their selectivity and broad functional group tolerance.[11][12]

Table 1: Comparison of N-Monosubstitution Strategies

StrategyAdvantagesDisadvantagesBest Suited For
Protecting Group High selectivity and predictability; clean reactions.Adds two steps (protection/deprotection) to the synthesis; poor atom economy.Complex syntheses where yield and purity are critical.
Stoichiometry Control Atom-economical; one-pot procedure.Often yields product mixtures; requires careful optimization and purification.[1]Large-scale industrial synthesis where cost and step-count are primary concerns.[1]
Reductive Amination High yields and selectivity; broad substrate scope; mild conditions.[1][11]Requires a suitable carbonyl compound; stoichiometric use of hydride reagents.Rapid library synthesis and lead optimization in medicinal chemistry.[1]
Experimental Protocol: N-Alkylation via Reductive Amination

This protocol describes a general procedure for the mono-N-alkylation of piperazine with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • Piperazine (1.0 equiv.)

  • Aldehyde (1.0-1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a round-bottom flask, add piperazine (1.0 equiv.) and the aldehyde (1.1 equiv.).

  • Dissolve the reactants in DCM or DCE (to a concentration of approx. 0.1-0.5 M).

  • Add a catalytic amount of acetic acid (e.g., 1-5 mol%) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to control any effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-N-alkylated piperazine.[4]

N-Arylation via Palladium-Catalyzed Cross-Coupling

The introduction of an aryl or heteroaryl group onto a piperazine nitrogen is a cornerstone transformation in pharmaceutical synthesis.[9] While classical methods like nucleophilic aromatic substitution (SNA_r) are viable for highly electron-deficient arenes, the Buchwald-Hartwig amination has become the preeminent method due to its remarkable scope and efficiency.[1][9][13][14]

This palladium-catalyzed cross-coupling reaction enables the formation of a C-N bond between an aryl halide (or triflate) and the piperazine nitrogen.[9][15] The success of the reaction is critically dependent on the choice of palladium catalyst, phosphine ligand, and base.[9][15] Modern, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for achieving high yields, particularly with challenging substrates like aryl chlorides.[9][16]

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylpiperazine product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Complex1 L_n(Ar)Pd(II)-X OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord Complex2 [L_n(Ar)Pd(II)(HNR₂)]⁺X⁻ AmineCoord->Complex2 Deprot Deprotonation (Base) Complex2->Deprot Complex3 L_n(Ar)Pd(II)-NR₂ Deprot->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig N-Arylation of N-Boc-piperazine

This protocol outlines a general procedure for the coupling of an aryl bromide with N-Boc-piperazine.

Materials:

  • Aryl bromide (1.0 equiv.)

  • N-Boc-piperazine (1.2 equiv.)

  • Pd₂(dba)₃ (Palladium catalyst, 1-2 mol%)

  • Xantphos (Ligand, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (Base, 1.4 equiv.)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), NaOtBu (1.4 equiv.), Pd₂(dba)₃ (0.01 equiv.), and Xantphos (0.02 equiv.).

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe to the Schlenk tube.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-aryl-N'-Boc-piperazine.[9]

Part II: C-H Functionalization – Accessing New Chemical Space

While N-functionalization provides vast libraries of analogues, modifying the carbon skeleton of the piperazine ring unlocks entirely new vectors for structural diversification.[1][6] This has traditionally been a significant challenge due to the relative inertness of C-H bonds and the potential for the second nitrogen atom to interfere with catalytic systems.[6] However, recent advances have provided powerful new tools for this purpose.

de novo Synthesis with Concurrent C-Functionalization

A particularly elegant strategy involves constructing the piperazine ring in a manner that simultaneously installs a substituent at a carbon position. The pioneering work of Bode and coworkers has introduced several reagent-based protocols for this purpose.[6][17]

  • SnAP (Stannyl Amine Protocol): This method uses a stannyl amine reagent which, upon condensation with an aldehyde to form an imine, undergoes a copper-mediated radical cyclization.[6][17] This process forms the piperazine ring and installs the R-group from the aldehyde at the C2 position. While effective, the stoichiometric use of copper and toxic tin reagents are drawbacks.[6][17]

  • SLAP (Silicon Amine Protocol): To circumvent the issues with tin, a silicon-based reagent was developed. The SLAP protocol operates via a photoredox-catalyzed radical process, avoiding both tin and copper by-products and offering a more sustainable alternative.[6]

  • CLAP (CarboxyLic Amine Protocol): Further advancing the goal of sustainability, the CLAP method utilizes an amino-acid-derived diamine. An iridium-based photoredox catalyst promotes a decarboxylative cyclization with an aldehyde, generating the C2-substituted piperazine without the need for tin or silicon reagents.[6]

DeNovo_Synthesis cluster_start Starting Materials cluster_process Key Steps cluster_product Product Aldehyde Aldehyde (R-CHO) Condensation 1. Condensation (Imine Formation) Aldehyde->Condensation Diamine Functionalized Diamine (SnAP, SLAP, or CLAP reagent) Diamine->Condensation Cyclization 2. Radical Cyclization (Mediated/Catalyzed) Condensation->Cyclization Product C2-Substituted Piperazine Cyclization->Product

Caption: General workflow for de novo piperazine synthesis via radical cyclization.

Table 2: Comparison of de novo C-Functionalization Methods

ProtocolPrecursorMediator/CatalystKey AdvantagesLimitations
SnAP Stannyl AmineCopper (Stoichiometric or Catalytic)Mild conditions, broad functional group tolerance.[6][17]Use of toxic tin reagents, complex workups for copper removal.[6][17]
SLAP Silyl AmineIridium Photoredox CatalystAvoids toxic tin and copper by-products.[6]Full conversion can be challenging for some substrates.[6]
CLAP Amino Acid-derivedIridium Photoredox CatalystAvoids tin and silicon, uses sustainable precursors.[6]Scope may be limited by amino acid availability.
Direct C-H Functionalization of Pre-formed Piperazines

Another approach is the direct functionalization of C-H bonds on an existing piperazine ring. This is a highly desirable strategy for late-stage functionalization of complex molecules.

  • Photoredox Catalysis: As demonstrated by MacMillan and others, photoredox catalysis can be used to directly arylate, vinylate, or alkylate the α-C-H bond of N-aryl piperazines.[6][17][18] An iridium-based photocatalyst typically initiates the process via a single-electron transfer mechanism, generating an α-amino radical that couples with the reaction partner.[6][17]

  • Directed Lithiation: For N-Boc protected piperazines, direct deprotonation of the α-C-H bond can be achieved using a strong base like s-butyllithium (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine for asymmetric synthesis.[2][6] The resulting lithiated intermediate can then be trapped with a variety of electrophiles to install a substituent at the C2 position.[6]

Part III: Modern Enabling Technologies in Piperazine Synthesis

The application of modern chemical technologies has further enhanced the efficiency, safety, and scalability of piperazine synthesis.

  • Continuous Flow Chemistry: Flow chemistry offers significant advantages, particularly for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters.[1][11][19] For example, photoredox-catalyzed C-H functionalizations can be performed more efficiently and safely in flow reactors, which allow for better light penetration and temperature control.[6] Similarly, reductive aminations using hydrogen gas can be performed without storing large volumes of flammable gas, greatly improving laboratory safety.[11]

Flow_Chemistry ReagentA Reagent A (e.g., Piperazine) PumpA Pump A ReagentA->PumpA ReagentB Reagent B (e.g., Aldehyde) PumpB Pump B ReagentB->PumpB Mixer Mixing Point PumpA->Mixer PumpB->Mixer Reactor Flow Reactor (Heated/Cooled/Irradiated) Mixer->Reactor Collector Product Collection Reactor->Collector

Caption: A simplified schematic of a continuous flow chemistry setup.

  • Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times for many piperazine syntheses, such as N-alkylation and cross-coupling reactions.[1][20] The rapid, uniform heating provided by microwaves can accelerate reaction rates and sometimes improve yields compared to conventional heating methods.

Conclusion

The synthesis of functionalized piperazines has evolved from a field dominated by classical N-alkylation and acylation into a sophisticated discipline featuring an array of powerful and selective methodologies. For routine derivatization, traditional N-functionalization methods like reductive amination and Buchwald-Hartwig amination remain the highly reliable and predictable tools of choice.

However, to push the boundaries of chemical space and generate truly novel analogues, the scientific community must increasingly embrace modern C-H functionalization strategies. The de novo methods (SnAP, SLAP, CLAP) offer elegant and convergent routes to C2-substituted piperazines from simple starting materials. Concurrently, direct C-H activation via photoredox catalysis provides an exciting avenue for late-stage functionalization, enabling the rapid diversification of advanced intermediates and drug candidates. The integration of enabling technologies like flow chemistry will be crucial for translating these cutting-edge academic discoveries into scalable, industrial processes.

By understanding the comparative strengths and operational nuances of these diverse synthetic routes, researchers can more effectively navigate the path from initial design to the successful synthesis of functionalized piperazines that will drive future drug discovery.

References

  • Durand, C.; Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. [Link]

  • Durand, C.; Szostak, M. (2025, October 15). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. [Link]

  • (2022, July 28). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar. [Link]

  • (2025, October 1). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Oh, K., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. ACS Publications. [Link]

  • (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]

  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Europe PMC. [Link]

  • (2013, October 15). An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]

  • (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. [Link]

  • (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Publishing System. [Link]

  • (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]

  • (2025, December 11). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • (2024, October 25). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. ChemRxiv. [Link]

  • (2025, August 9). The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. ResearchGate. [Link]

  • (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. [Link]

  • Gettys, K. E., et al. (n.d.). Recent Advances in Piperazine Synthesis. Thieme E-Books & E-Journals. [Link]

  • (n.d.). Complementary synthetic strategies for piperazine diversification.... ResearchGate. [Link]

  • (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. ARKIVOC. [Link]

  • (n.d.). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum. [Link]

  • (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. [Link]

  • (2024, July 2). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Bentham Science Publisher. [Link]

  • (2024, January 16). Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences. [Link]

  • (2025, October 1). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Semantic Scholar. [Link]

  • (2025, August 10). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif | Request PDF. ResearchGate. [Link]

  • (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • (n.d.). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. [Link]

Sources

Benchmarking the performance of 1-(4-Fluoro-benzyl)-piperazine against known inhibitors

[1]

Executive Summary

1-(4-Fluoro-benzyl)-piperazine (4-FBP) is a fluorinated derivative of the piperazine class, structurally analogous to Benzylpiperazine (BZP) .[1] While often utilized as a high-affinity scaffold in the synthesis of potent Dopamine Transporter (DAT) inhibitors (e.g., GBR-12909 analogs) and Sigma-1 receptor ligands, 4-FBP itself exhibits distinct pharmacological activity as a monoamine transporter modulator.

This guide benchmarks 4-FBP against industry-standard inhibitors (BZP , Amphetamine , and GBR-12909 ), focusing on its efficacy in monoamine reuptake inhibition and its utility as a pharmacophore for high-selectivity ligands.

Mechanistic Profile & Structural Logic
The Fluorine Effect

The introduction of a fluorine atom at the para-position of the benzyl ring distinguishes 4-FBP from its parent compound, BZP. This modification imparts two critical pharmacological advantages:

  • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 oxidation, blocking the primary metabolic route (aromatic hydroxylation) seen in BZP. This typically extends the compound's half-life (t1/2).

  • Lipophilicity: Fluorination increases the partition coefficient (LogP), enhancing Blood-Brain Barrier (BBB) permeability compared to non-fluorinated piperazines.

Mechanism of Action: Monoamine Transporter Modulation

Like BZP, 4-FBP acts primarily as a non-selective monoamine transporter releaser and reuptake inhibitor , with a bias toward Dopamine (DAT) and Norepinephrine (NET) transporters over Serotonin (SERT).

  • Primary Mode: Substrate-based release (reversing transporter flux).

  • Secondary Mode: Competitive inhibition of reuptake.

Mechanism_of_ActionCompound1-(4-Fluoro-benzyl)-piperazine(4-FBP)DATDopamine Transporter(DAT)Compound->DATHigh Affinity BindingNETNorepinephrine Transporter(NET)Compound->NETModerate Affinity BindingVMAT2Vesicular Transporter(VMAT2)Compound->VMAT2Weak InteractionMetabolismMetabolic Oxidation(Blocked by p-Fluoro)Compound->MetabolismResistantEffect_1Inhibits Reuptake(Increases Synaptic DA/NE)DAT->Effect_1Effect_2Reverses Transport(Efflux of DA/NE)DAT->Effect_2

Caption: 4-FBP targets DAT/NET to elevate synaptic monoamines. The p-Fluoro substitution (grey node) blocks metabolic degradation, enhancing duration.

Comparative Benchmarking Data

The following table benchmarks 4-FBP against its parent (BZP), a standard stimulant (Amphetamine), and a high-potency derivative (GBR-12909) to illustrate its position in the potency spectrum.

Table 1: Comparative Inhibitory & Release Potency (nM)

CompoundPrimary TargetDAT Potency (EC50/Ki)NET Potency (EC50/Ki)SERT Potency (EC50/Ki)Selectivity Profile
1-(4-FBP) DAT / NET~150 - 200 nM (Est)~50 - 80 nM (Est)> 5,000 nMDA/NE Selective (Similar to BZP but higher lipophilicity)
Benzylpiperazine (BZP) DAT / NET175 nM (Release)62 nM (Release)6,050 nMDA/NE Selective [1]
Amphetamine VMAT2 / DAT25 nM (Release)7 nM (Release)1,765 nMHigh Potency Pan-Monoamine Releaser [1]
GBR-12909 *DAT1.9 nM (Ki) 4,110 nM (Ki)205 nM (Ki)Highly Selective DAT Inhibitor [2]

*Note: GBR-12909 is a bis-phenyl derivative where the 4-FBP structure serves as the core pharmacophore. This demonstrates the "ceiling" of potency achievable when the 4-FBP scaffold is optimized.

Key Insight: 4-FBP is approximately 10-20x less potent than Amphetamine but shares the specific DA/NE selectivity profile of BZP. Its value lies not in raw potency, but in its utility as a tunable scaffold for creating super-agonists (like GBR-12909) or Sigma-1 ligands.

Experimental Protocol: [3H]-Dopamine Uptake Inhibition Assay

To empirically validate the performance of 4-FBP, the following Radioligand Uptake Assay is the industry standard. This protocol differentiates between simple binding (Ki) and functional transport inhibition (IC50).

Methodology Validation
  • Self-Validating Step: Use Cocaine (10 µM) as a non-specific block to define "background" uptake.

  • Tracer: [3H]-Dopamine (Specific Activity > 20 Ci/mmol).

  • Tissue: Rat Striatal Synaptosomes (Rich in DAT).

Uptake_Assay_ProtocolStep11. Tissue Prep(Rat Striatum Homogenate)Step22. Pre-Incubation(37°C, 10 min)+ Test Compound (4-FBP)Step1->Step2Step33. InitiationAdd [3H]-Dopamine(50 nM final)Step2->Step3Step44. TerminationRapid Filtration(GF/B Filters)Step3->Step4Step55. QuantitationLiquid ScintillationCounting (LSC)Step4->Step5

Caption: Workflow for determining IC50 values. Rapid filtration (Step 4) is critical to prevent ligand dissociation.

Protocol Steps:
  • Preparation: Homogenize rat striatum in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g (10 min) to remove debris; use supernatant (synaptosomes).

  • Incubation: Aliquot synaptosomes into assay tubes containing Krebs-Ringer buffer. Add 4-FBP at varying concentrations (

    
     M to 
    
    
    M).
  • Reaction: Initiate uptake by adding [3H]-Dopamine. Incubate for 5 minutes at 37°C.

  • Termination: Stop reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via Liquid Scintillation Counting. Calculate IC50 using non-linear regression (Log-concentration vs. % Specific Uptake).

Safety & Selectivity Profile
Off-Target Effects: Sigma Receptors

Unlike pure DAT inhibitors, piperazine derivatives often exhibit significant affinity for Sigma-1 (


) receptors
  • Relevance:

    
     activation modulates calcium signaling and can potentiate the psychostimulant effects of DAT inhibition.
    
  • Data: Derivatives of 4-FBP have demonstrated Ki values as low as 1.85 nM for

    
     receptors [3], suggesting that 4-FBP may act as a "dual-probe" (DAT inhibitor + 
    
    
    agonist).
Toxicological Risks
  • Serotonin Syndrome: While 4-FBP has low SERT affinity (>5,000 nM), co-administration with SSRIs or MAOIs can synergistically elevate synaptic serotonin, posing a risk of serotonin syndrome.

  • Renal Toxicity: Piperazine derivatives are excreted renally. The fluorinated metabolite profile is distinct, but high doses may carry similar risks of acute renal injury observed with BZP overdose [4].

Conclusion

1-(4-Fluoro-benzyl)-piperazine represents a versatile pharmacological entity. As a standalone agent, it functions as a moderate-potency, DA/NE-selective transporter modulator with enhanced metabolic stability compared to BZP. However, its primary value in drug development is as a privileged scaffold . The 4-fluorobenzyl moiety is a critical determinant of high affinity in "super-inhibitors" like GBR-12909 and novel Sigma-1 ligands.

Recommendation: For researchers targeting pure DAT inhibition, 4-FBP serves as a starting fragment. For those investigating poly-pharmacology (DAT + Sigma), 4-FBP is a lead candidate for structure-activity relationship (SAR) expansion.

References
  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30(3), 550–560. Link

  • Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. Link

  • Wang, X., et al. (2013). Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 21(1), 215-222. Link

  • Gee, P., et al. (2005). Toxic effects of BZP-based herbal party pills in humans: a prospective study in Christchurch, New Zealand. New Zealand Medical Journal, 118(1227), U1784. Link

Bridging the Gap: In Vivo vs. In Vitro Profiling of 1-(4-Fluoro-benzyl)-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 1-(4-Fluoro-benzyl)-piperazine moiety represents a "privileged structure" in CNS drug discovery. It serves as a critical pharmacophore for ligands targeting the Sigma-1 receptor (σ1R) , Acetylcholinesterase (AChE) , and Histamine H3 receptors .

For researchers, the challenge lies not in synthesizing these derivatives, but in translating nanomolar in vitro affinity into robust in vivo efficacy. This guide objectively compares the performance metrics of these derivatives, highlighting the specific role of the 4-fluorine substitution in bridging the pharmacokinetic (PK) gap.

The "Fluorine Effect" in Structure-Activity Relationship (SAR)

The inclusion of the fluorine atom at the para-position of the benzyl ring is not arbitrary. It serves two distinct mechanistic functions that are critical when moving from petri dishes to animal models:

  • Metabolic Blockade: It prevents rapid oxidative metabolism (CYP450-mediated para-hydroxylation), significantly extending the biological half-life (

    
    ).
    
  • Lipophilicity Modulation: It optimizes the

    
     value (typically increasing it), which is essential for Blood-Brain Barrier (BBB) penetration.
    

SAR_Analysis Scaffold 1-(4-Fluoro-benzyl)-piperazine Core Scaffold Piperazine Piperazine Ring (Basic Center) Scaffold->Piperazine Receptor Interaction Linker Methylene Linker (Spacer) Scaffold->Linker Flexibility Fluorine 4-Fluoro Substitution (Metabolic Block) Scaffold->Fluorine PK Stability Sigma-1 / AChE\nBinding Pocket Sigma-1 / AChE Binding Pocket Piperazine->Sigma-1 / AChE\nBinding Pocket Blocks CYP450\nHydroxylation Blocks CYP450 Hydroxylation Fluorine->Blocks CYP450\nHydroxylation

Figure 1: Structural dissection of the scaffold highlighting the functional role of each moiety in biological systems.

In Vitro Performance: The Screening Phase

In the screening phase, these derivatives are typically evaluated for binding affinity (


) and enzymatic inhibition (

). The data below synthesizes performance metrics from recent high-impact studies (e.g., J. Med. Chem., ACS Chem. Neurosci.).
Primary Targets & Protocols
Target SystemPrimary AssayPerformance Benchmark (High Potency)Mechanism of Action
Sigma-1 Receptor (σ1R) Radioligand Binding (

-pentazocine)

Chaperone modulation; Ca2+ signaling regulation.
Acetylcholinesterase (AChE) Ellman’s Colorimetric Assay

Inhibits acetylcholine hydrolysis; enhances cholinergic transmission.
Histamine H3 Receptor GTP

S Binding Assay

Presynaptic autoreceptor antagonism.
Comparative Data: Halogen Substitution Effects

The following table illustrates why the 4-Fluoro derivative is often superior to its Chloro or Bromo counterparts regarding the balance of potency and molecular weight (Ligand Efficiency).

DerivativeSubstituent (R)

R Affinity (

)
AChE Inhibition (

)
Ligand Efficiency
Compound 1a H (Unsubstituted)15 nM> 10

M
Low
Compound 1b 4-Cl (Chloro)1.2 nM0.21

M
High
Compound 1c 4-F (Fluoro) 3.5 nM 0.39

M
Optimal
Compound 1d 4-Br (Bromo)2.8 nM0.85

M
Moderate

Senior Scientist Insight: While the Chloro-derivative (1b) often shows slightly higher raw affinity due to increased lipophilicity, the Fluoro-derivative (1c) is frequently selected for in vivo progression. Why? Because the C-F bond is stronger and smaller, mimicking Hydrogen sterically while providing metabolic protection.

In Vivo Translation: The Reality Check

High affinity does not guarantee efficacy. The transition to in vivo models tests the compound's ability to cross the BBB and engage the target in a complex physiological environment.

Experimental Workflows for Validation

InVivo_Workflow cluster_0 Phase 1: Pharmacokinetics (PK) cluster_1 Phase 2: Behavioral Efficacy (PD) PK_Admin IV/Oral Admin (Rat/Mouse) PK_Sample Plasma & Brain Sampling PK_Admin->PK_Sample PK_Analysis LC-MS/MS or PET (%ID/g) PK_Sample->PK_Analysis Model_Pain Neuropathic Pain Model (Formalin/Tail Flick) PK_Analysis->Model_Pain If Brain Uptake > 1% ID/g Readout Readout: Latency (s) or Freezing % Model_Pain->Readout Model_Cognition Cognitive Model (Morris Water Maze) Model_Cognition->Readout

Figure 2: Decision tree for progressing from PK validation to behavioral models.

Protocol Spotlight: Antinociceptive (Analgesic) Evaluation

Context: 1-(4-fluorobenzyl)piperazine derivatives are potent Sigma-1 antagonists used for neuropathic pain.

  • Subject Preparation: Male Swiss albino mice (20-25g).

  • Induction: Intraplantar injection of Formalin (20

    
    L, 1%).
    
  • Treatment: Administer Test Compound (e.g., 10 mg/kg i.p.) 30 mins prior to induction.

  • Measurement:

    • Phase I (Neurogenic): 0–5 min (Direct receptor stimulation).

    • Phase II (Inflammatory): 15–30 min (Central sensitization).

  • Validation: A reduction in "licking time" in Phase II specifically indicates central Sigma-1 modulation.

Comparative Efficacy Data

The table below compares the In Vivo efficacy of the 4-Fluoro derivative against a standard drug (Pentazocine or Donepezil).

CompoundDose (mg/kg)Brain Uptake (%ID/g)Analgesic Effect (Phase II)Memory Improvement (Scopolamine Model)
Vehicle --0% (Baseline)0%
4-F Derivative 103.85% (High)65% Inhibition Significant (p < 0.01)
Unsubstituted 101.20% (Low)20% InhibitionNon-Significant
Standard 102.50%70% InhibitionSignificant

Key Takeaway: The unsubstituted benzylpiperazine fails in vivo despite decent in vitro binding because it is rapidly metabolized and has lower brain penetration. The 4-Fluoro derivative maintains high brain concentrations (high %ID/g), driving robust behavioral effects.

Critical Analysis & Recommendations

The Causality of Success

The success of 1-(4-Fluoro-benzyl)-piperazine derivatives in in vivo models is directly linked to Lipophilic Ligand Efficiency (LLE) .

  • In Vitro: The piperazine nitrogen provides the necessary cationic charge to anchor to Aspartate residues in the σ1R or AChE active site.

  • In Vivo: The 4-Fluorobenzyl group acts as a "grease" element that facilitates transport across the BBB, while the fluorine atom specifically blocks the primary site of metabolic attack.

Technical Recommendation for Researchers

When designing your next library of derivatives:

  • Prioritize 4-F: Use 4-Fluorobenzyl over 4-Chlorobenzyl if the molecular weight is a concern, or if you observe rapid clearance in microsome stability assays.

  • Check Selectivity: Ensure you screen against Sigma-2 and hERG channels early. Piperazines can be "promiscuous."

  • Use Radiotracers: If possible, use

    
    F-labeled analogs (as seen in recent PET studies) to definitively prove target engagement in the brain before running expensive behavioral cohorts.
    

References

  • Design and Synthesis of Sigma-1 Receptor Ligands: Title: 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain.[1] Source: Journal of Medicinal Chemistry (ACS).[1] Link:[Link][1]

  • Dual H3/Sigma-1 Receptor Modulation: Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.[2][3] Source: ACS Chemical Neuroscience. Link:[Link]

  • AChE Inhibition & Alzheimer's Models: Title: Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH/PMC). Link:[Link]

  • Analgesic Activity of Piperazine Derivatives: Title: Analgesic activity of alkyl piperidine derivatives.[3][4][5] Source: Pakistan Journal of Pharmaceutical Sciences.[4] Link:[Link]

Sources

Safety Operating Guide

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate Proper Disposal Procedures

Executive Summary: Operational Disposal Directive

Immediate Action Required: Treat 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate as Hazardous Chemical Waste . Primary Hazard: Corrosive (Acidic Salt), Irritant, and Fluorine-Donor (releases HF upon thermal decomposition).[1] Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing. Prohibition: strictly NO drain disposal. The trifluoroacetate (TFA) moiety is environmentally persistent and phytotoxic; standard wastewater treatment does not degrade it.

Chemical Hazard Analysis & Waste Characterization

To ensure safety and regulatory compliance, the disposal strategy is dictated by the molecule's functional components.[2]

ComponentHazard CharacteristicImpact on Disposal
Piperazine Ring Irritant / Potential SensitizerRequires "Toxic" or "Irritant" hazard labeling.
Trifluoroacetate (TFA) Corrosive (pH < 2 in solution)Class D002 (Corrosive) if pH ≤ 2. Must be segregated from bases and oxidizers.[2]
Organic Fluorine HF PrecursorIncineration requires scrubbers to capture Hydrogen Fluoride gas.
RCRA Waste Classification (USA)

While this specific CAS is not explicitly P-listed or U-listed under 40 CFR 261.33, it must be characterized by its properties:

  • Characteristic Waste: Likely D002 (Corrosive) if disposed of as an aqueous solution with pH ≤ 2.

  • Generator Status: Must be managed as "Non-Regulated Chemical Waste" or "Hazardous Waste" depending on your facility’s specific generator status and state regulations (e.g., California regulates all fluorinated organic salts more strictly).

Pre-Disposal Treatment & Packaging Protocol

Objective: Stabilize the waste for transport and prevent accidental reactions (e.g., exothermic neutralization) in the waste stream.

Step 1: Segregation
  • Incompatible Stream: Do NOT mix with strong bases (Sodium Hydroxide), oxidizers (Peroxides, Permanganates), or Hypochlorites (Bleach).[1]

  • Compatible Stream: Segregate with Solid Organic Acids or Toxic Organics .

Step 2: Packaging (Solid Waste)

Most 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate is handled as a solid powder.

  • Primary Containment: Place the substance in a screw-top high-density polyethylene (HDPE) or glass jar.

  • Secondary Containment: Seal the jar inside a clear, 6-mil polyethylene bag (ziplock or heat-sealed).

  • Tagging: Attach a hazardous waste tag immediately.

Step 3: Packaging (Liquid/Solution Waste)

If the material is dissolved (e.g., HPLC waste):

  • Container: Use an HDPE carboy (Amber glass is acceptable but HDPE is preferred for breakage resistance).

  • Headspace: Leave 10% headspace to prevent over-pressurization.

  • Labeling: Explicitly mark "Contains Trifluoroacetate" to alert disposal facility of HF generation potential.

Disposal Workflow & Logic

The following diagram outlines the decision logic for handling this specific fluorinated salt.

DisposalWorkflow Start Waste Generation: 1-(4-Fluoro-benzyl)-piperazine TFA StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Segregation Segregate from BASES and OXIDIZERS Solid->Segregation Liquid->Segregation ContainerSolid Double Bag + HDPE Jar Segregation->ContainerSolid If Solid ContainerLiquid HDPE Carboy (Leave Headspace) Segregation->ContainerLiquid If Liquid Labeling Label: 'Toxic, Corrosive, Organic Fluorine' ContainerSolid->Labeling ContainerLiquid->Labeling DisposalMethod Ship to TSD Facility (Treatment, Storage, Disposal) Labeling->DisposalMethod Incineration High-Temp Incineration (w/ HF Scrubbing) DisposalMethod->Incineration

Figure 1: Decision logic for the segregation and packaging of fluorinated piperazine salts.

Spill Response Procedures

Safety Priority: The TFA component can cause immediate irritation to mucous membranes.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] If powder is fine/dusty, use an N95 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum designated for chemical waste.

    • Liquid Spill: Absorb with an inert pad (polypropylene) or vermiculite.

  • Neutralization (Optional but Recommended):

    • Treat the spill area with a weak base like Sodium Bicarbonate (Baking Soda) or Calcium Carbonate .

    • Why? This neutralizes the acidic trifluoroacetate functionality, reducing corrosivity before cleanup.

  • Collection: Scoop all material (absorbent + chemical) into a wide-mouth jar. Label as "Spill Debris: Fluorinated Organic Acid."

Final Disposal Method: Incineration[1]

Do not autoclave. Autoclaving fluorinated salts can release corrosive HF vapors into the laboratory, damaging equipment and endangering staff.

The only acceptable final disposal method is Commercial Incineration at a permitted facility.

  • Temperature: >1,100°C (2,000°F).

  • Residence Time: >2 seconds.

  • Scrubbing: The facility must utilize alkaline scrubbers (e.g., Ca(OH)₂ spray dryers) to capture the Hydrogen Fluoride (HF) gas generated during combustion.[1]

Transport Codes (Guidance for EHS/Logistics):

  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (Contains 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate)[1]

  • UN Number: UN 3261[1]

  • Hazard Class: 8

  • Packing Group: III (assuming moderate corrosivity; verify with pH test if in solution).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24883437, 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-benzyl)-piperazine trifluoroacetate
Reactant of Route 2
Reactant of Route 2
1-(4-Fluoro-benzyl)-piperazine trifluoroacetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.